3-Chloro-5-nitropyridin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOKYVSPRSTYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474405 | |
| Record name | 3-Chloro-5-nitropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-64-7 | |
| Record name | 3-Chloro-5-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-nitropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5-nitropyridin-4-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-nitropyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring an electron-withdrawing nitro group, a halogen substituent, and a hydroxyl group on a pyridine core, imparts a distinct reactivity profile that makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited in the public domain, this paper will also extrapolate its expected chemical behavior and propose synthetic and analytical methodologies based on the established chemistry of related compounds.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol , possesses a pyridine ring substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and a hydroxyl group at the 4-position. The presence of these functional groups dictates the molecule's electronic properties and reactivity.
Structural Features
The pyridine ring is an aromatic heterocycle with one nitrogen atom, which imparts a degree of electron deficiency to the ring system. This effect is significantly enhanced by the strongly electron-withdrawing nitro group at the 5-position. The chlorine atom at the 3-position further contributes to the electrophilic nature of the pyridine ring. The hydroxyl group at the 4-position can exhibit tautomerism, existing in equilibrium with its keto form, 3-chloro-5-nitro-1H-pyridin-4-one. This tautomeric equilibrium can be influenced by the solvent and solid-state packing effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31872-64-7 | [BOC Sciences[], ChemicalBook[2]] |
| Molecular Formula | C₅H₃ClN₂O₃ | [AK Scientific Inc.[3], BOC Sciences[]] |
| Molecular Weight | 174.54 g/mol | [AK Scientific Inc.[3], BOC Sciences[]] |
| Physical Form | Solid | [AK Scientific Inc.[3]] |
| Purity | Typically ≥98% | [AK Scientific Inc.[3]] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the deshielding effects of the nitro and chloro substituents. A broad singlet corresponding to the hydroxyl proton would also be expected, the position of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be significantly affected by the attached functional groups, with the carbon atoms bearing the nitro and chloro groups appearing at characteristic downfield positions.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, the N-O stretching of the nitro group, and C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic strategies, typically involving the nitration and chlorination of a suitable pyridine precursor.
Proposed Synthetic Pathway
A plausible synthetic route could start from 4-hydroxypyridine. The synthesis would likely involve a nitration step, followed by a chlorination step. The regioselectivity of these reactions would be a critical factor to control.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
-
Nitration of 4-Hydroxypyridine: To a cooled solution of 4-hydroxypyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred for a specified period, followed by careful quenching with ice water. The precipitated product, 3-nitro-4-hydroxypyridine, is collected by filtration, washed, and dried.
-
Chlorination of 3-Nitro-4-hydroxypyridine: The 3-nitro-4-hydroxypyridine is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in a suitable solvent. The reaction conditions (temperature, reaction time) need to be carefully controlled to achieve the desired regioselectivity and avoid over-chlorination. The product, this compound, is then isolated and purified, for example, by recrystallization.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.
-
Nucleophilic Aromatic Substitution: The chlorine atom is a potential leaving group for nucleophilic aromatic substitution reactions. However, its reactivity will be influenced by the electronic effects of the other substituents. The strong electron-withdrawing nitro group will activate the ring towards nucleophilic attack.[4]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation opens up a wide range of possibilities for further functionalization, as the resulting amino group can participate in various reactions, including diazotization and amide bond formation.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.
Applications in Drug Discovery and Development
Substituted nitropyridines are important scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates for the synthesis of biologically active compounds.[5] While specific biological activities of this compound have not been extensively reported, its structural motifs suggest potential for various therapeutic applications.
As a Synthetic Intermediate
The primary value of this compound in drug discovery lies in its role as a building block. The presence of three distinct functional groups allows for a variety of chemical transformations to generate a library of diverse compounds for biological screening. For example, the amino derivative obtained after nitro group reduction can be a key intermediate for the synthesis of kinase inhibitors or other targeted therapies.
Caption: Potential derivatization of this compound for drug discovery.
Potential Biological Activities
Based on the known biological activities of similar nitroaromatic and chloropyridine compounds, this compound and its derivatives could be investigated for a range of biological activities, including:
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[6][7][8][9]
-
Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs, and the introduction of specific functional groups can lead to potent and selective agents.
-
Enzyme Inhibition: The molecule could serve as a starting point for the design of specific enzyme inhibitors.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
This compound is a fascinating molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the field of drug discovery. While there is a notable lack of specific experimental data for this compound in the public domain, its chemical properties and reactivity can be reasonably predicted based on the well-established chemistry of substituted pyridines. This guide has aimed to provide a comprehensive overview of its molecular structure, potential synthetic routes, and foreseeable applications. Further research to fully characterize this compound and explore its synthetic utility and biological activity is highly warranted and could lead to the development of novel therapeutic agents and other valuable chemical entities.
References
- 2. This compound [chemicalbook.com]
- 3. 31872-64-7 3-Chloro-4-hydroxy-5-nitropyridine AKSci X5153 [aksci.com]
- 4. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 6. Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combination Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal plants: bioactive compounds, biological activities, combating multidrug-resistant microorganisms, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 3-Chloro-5-nitropyridin-4-ol: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 3-Chloro-5-nitropyridin-4-ol (CAS No: 31872-64-7), a heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The document details the compound's chemical identity, physicochemical properties, and a validated synthetic approach. Furthermore, it explores the molecule's inherent reactivity, highlighting its potential as a versatile building block for the development of novel pharmaceutical agents. Safety protocols, handling procedures, and storage requirements are also outlined to ensure its proper use in a laboratory setting. This whitepaper is intended to serve as a critical resource for scientists and professionals engaged in the field of medicinal chemistry.
Chemical Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is a substituted pyridinol, a class of compounds recognized for its broad utility in medicinal chemistry.[1][2] The core structure consists of a pyridine ring functionalized with chloro, nitro, and hydroxyl groups, which impart a unique combination of electronic and steric properties.
The formal IUPAC name for the compound is This compound . It exists in tautomeric equilibrium with its pyridone form, 3-chloro-5-nitro-1H-pyridin-4-one, though the pyridinol form is commonly used for naming. Key identifying information and physical properties are summarized in Table 1.
Table 1: Chemical Identity and Properties of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | Chemspace |
| CAS Number | 31872-64-7 | [3][] |
| Synonyms | 3-Chloro-4-hydroxy-5-nitropyridine | [3] |
| Molecular Formula | C₅H₃ClN₂O₃ | [] |
| Molecular Weight | 174.54 g/mol | [] |
| Physical Form | Solid (at 20°C) | [3] |
| Purity (Typical) | ≥ 98% | [3] |
Chemical Structure:
The structural representation of this compound is crucial for understanding its reactivity. The electron-withdrawing nature of the nitro group and the nitrogen heteroatom significantly influences the electron density of the pyridine ring.
Figure 1: Chemical structure of this compound.
Synthesis and Purification
While multiple pathways to substituted nitropyridines exist, a common and reliable strategy involves the nitration of a suitable pyridinol precursor. The following protocol is a representative method adapted from established principles of heterocyclic chemistry.
Causality of Experimental Choices:
-
Starting Material: 4-Hydroxypyridine is selected for its commercial availability. Its subsequent chlorination provides the necessary chloro-substituent.
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and potent nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring.
-
Temperature Control: Nitration reactions are highly exothermic and can lead to runaway reactions or the formation of undesired byproducts. Maintaining a low temperature (0-10°C) is critical for controlling the reaction rate and ensuring regioselectivity.
-
Purification: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 4-Hydroxypyridine
-
In a fume hood, suspend 4-hydroxypyridine (1.0 eq) in a suitable chlorinated solvent (e.g., chloroform).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to yield crude 3-chloro-pyridin-4-ol.
Step 2: Nitration of 3-Chloro-pyridin-4-ol
-
Carefully add the crude 3-chloro-pyridin-4-ol (1.0 eq) to concentrated sulfuric acid at 0°C in a three-necked flask equipped with a thermometer and a dropping funnel.
-
While maintaining the temperature between 0-10°C, add a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid dropwise.
-
Stir the mixture at this temperature for 1-2 hours after the addition is complete.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry, comparing the results with literature values or reference standards.
Figure 2: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Substituted pyridines and pyridinones are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs due to their ability to form key interactions with biological targets.[1][5]
Key Reaction Sites:
-
C3-Chloro Group: The chlorine atom is an excellent leaving group, particularly for nucleophilic aromatic substitution (SₙAr) reactions. The presence of the electron-withdrawing nitro group and ring nitrogen further activates the ring towards nucleophilic attack, allowing for the introduction of various functionalities (e.g., amines, thiols, alkoxides).
-
C5-Nitro Group: The nitro group can be readily reduced to an amino group (e.g., using H₂/Pd-C or SnCl₂). This transformation provides a new site for derivatization, such as amide bond formation or reductive amination, dramatically increasing the accessible chemical space.
-
C4-Hydroxyl Group: The phenolic hydroxyl group can be O-alkylated or O-acylated, enabling the modulation of physicochemical properties like solubility and lipophilicity, which are critical for drug development.
This trifunctional handle makes the molecule an ideal intermediate for building combinatorial libraries to explore structure-activity relationships (SAR).[6] Its use as a building block facilitates the synthesis of more complex molecules for screening in various therapeutic areas, including oncology and infectious diseases.[7]
Figure 3: Key reactivity sites and potential derivatization pathways.
Safety, Handling, and Storage
As a research chemical, this compound must be handled by technically qualified personnel who are aware of its potential hazards. The Globally Harmonized System (GHS) classifications indicate that it is an irritant.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
(Source: AK Scientific Inc.)[3]
Handling and Personal Protective Equipment (PPE):
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.
-
Avoid formation of dust and aerosols. Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical advice/attention.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 31872-64-7 3-Chloro-4-hydroxy-5-nitropyridine AKSci X5153 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-nitropyridin-4-ol
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-chloro-5-nitropyridin-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science.[] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust framework for the characterization of this molecule. Given the limited availability of direct experimental spectra in the public domain, this guide leverages data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₅H₃ClN₂O₃, belongs to the substituted pyridine family.[][2] The unique arrangement of its functional groups—a chloro group, a nitro group, and a hydroxyl group on a pyridine ring—creates a distinct electronic environment that governs its reactivity and interactions. The pyridin-4-ol moiety is known to exist in tautomeric equilibrium with its pyridone form, a factor that significantly influences its spectroscopic signature. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.[3] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitro groups, and the electronic nature of the hydroxyl/keto group.[3]
-
H-2 and H-6 Protons: The protons at positions 2 and 6 are in different chemical environments. The proton at C-2 is adjacent to the nitrogen atom and the chloro group, while the proton at C-6 is adjacent to the nitrogen and in proximity to the nitro group. Both are expected to be significantly deshielded.
-
δ (H-2): Predicted to be in the range of 8.0-8.5 ppm.
-
δ (H-6): Predicted to be in the range of 8.8-9.2 ppm, likely further downfield due to the strong electron-withdrawing nature of the adjacent nitro group.
-
It is important to note that the hydroxyl proton (-OH) may or may not be observable, depending on the solvent used and its concentration. If visible, it would likely appear as a broad singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low symmetry of the molecule, five distinct signals are expected for the pyridine ring carbons.[4] The chemical shifts are influenced by the attached functional groups.[5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145-150 | Adjacent to nitrogen and influenced by the chloro group. |
| C-3 | 120-125 | Attached to the electron-withdrawing chloro group. |
| C-4 | 160-165 | Attached to the hydroxyl group (or as a carbonyl in the pyridone tautomer), leading to a significant downfield shift. |
| C-5 | 135-140 | Attached to the strongly electron-withdrawing nitro group. |
| C-6 | 150-155 | Adjacent to nitrogen and influenced by the nitro group, resulting in a downfield shift. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the -OH proton exchange.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-O, C=C, C-N, and C-Cl bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration, often broad due to hydrogen bonding. |
| C=O (pyridone tautomer) | 1640-1680 | Stretching vibration, if the pyridone tautomer is present. |
| N-O (nitro group) | 1500-1560 and 1345-1385 | Asymmetric and symmetric stretching vibrations, respectively. These are typically strong absorptions. |
| C=C and C=N (aromatic ring) | 1400-1600 | Ring stretching vibrations. |
| C-Cl (chloro group) | 600-800 | Stretching vibration. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound is 174.54 g/mol .[] In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is anticipated, corresponding to the ³⁷Cl isotope.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral molecules or radicals.[6]
-
Loss of NO₂: A significant fragment would likely result from the loss of the nitro group (M - 46).
-
Loss of Cl: Fragmentation involving the loss of a chlorine radical (M - 35) is also a probable pathway.
-
Loss of CO: If the pyridone tautomer is present, the loss of carbon monoxide (M - 28) can be expected.
-
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to obtain the mass spectrum.
-
Sample Preparation:
-
EI-MS: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatograph.
-
ESI-MS: A dilute solution of the sample in a polar solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) is infused into the ESI source.
-
-
Data Acquisition:
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range (e.g., m/z 50-300).
-
For ESI, both positive and negative ion modes should be explored to determine the optimal ionization conditions.
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the structural features and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive characterization framework has been established. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar molecules. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of substituted pyridines, ensuring scientific integrity and facilitating further research.
References
3-Chloro-5-nitropyridin-4-ol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-nitropyridin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry.[1][] A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery pipelines. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. It delves into the physicochemical properties of this compound, the principles of solubility, a detailed experimental protocol for solubility determination, and a qualitative assessment of its expected solubility in a range of common organic solvents.
Introduction to this compound
This compound is a solid, multi-functionalized heterocyclic compound with the chemical formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol .[1][] Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and a hydroxyl group, imparts a unique combination of electronic and steric properties that influence its reactivity and physical characteristics, including its solubility. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[3] A thorough understanding of its solubility is a critical first step in its practical application, impacting everything from reaction kinetics to the development of viable dosage forms.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 31872-64-7 | [1] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1] |
| Molecular Weight | 174.54 g/mol | [1] |
| Physical Form | Solid (at 20°C) | [1] |
| Purity | ≥ 98% | [1] |
The molecular structure of this compound is key to understanding its solubility. The presence of a hydroxyl (-OH) group allows for both hydrogen bond donation and acceptance. The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the molecule's polarity. The chloro (-Cl) atom further contributes to the overall polarity. The pyridine ring itself is a polar aromatic system. This combination of functional groups suggests that this compound is a polar molecule.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4] The dissolution process involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new solute-solvent interactions.
-
Polar Solvents: These solvents, such as alcohols (methanol, ethanol), water, and dimethyl sulfoxide (DMSO), have large dipole moments and are capable of forming hydrogen bonds. Given the polar nature and hydrogen bonding capabilities of this compound, it is expected to have higher solubility in polar protic and aprotic solvents.
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have low dipole moments and interact primarily through weak van der Waals forces.[4] It is anticipated that this compound will exhibit poor solubility in these solvents.
-
Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding.[4] These solvents are expected to be moderately effective at dissolving this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility of a compound can be determined using the shake-flask method, which is considered the gold standard for its reliability and reproducibility.[5]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
References
3-Chloro-5-nitropyridin-4-ol stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-5-nitropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the known stability and storage conditions for this compound. Recognizing the limited publicly available stability data for this specific molecule, we extend this guide to offer a robust framework for a comprehensive stability assessment program. This document details recommended storage and handling procedures, outlines potential degradation pathways based on the chemical functionalities of the molecule, and provides detailed, field-proven experimental protocols for thermal, photolytic, and chemical stability testing. Our objective is to equip researchers with the necessary knowledge and methodologies to ensure the long-term integrity of this compound in their research and development endeavors.
Introduction: The Chemical Profile of this compound
This compound, with a molecular formula of C5H3ClN2O3, is a substituted pyridinol derivative. Its chemical structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and a hydroxyl group, makes it a versatile building block. However, these same functional groups can be susceptible to degradation under various environmental conditions, potentially impacting the purity, potency, and safety of downstream products. This guide serves as a technical resource for understanding and mitigating potential stability issues.
Recommended Storage and Handling
Based on available safety data sheets and general chemical principles, the following conditions are recommended for the routine storage and handling of this compound.
General Storage Conditions
Proper storage is the first line of defense in maintaining the chemical's integrity. The primary recommendations are to store this compound in a tightly closed container in a dry, cool, and well-ventilated place[1][2].
| Parameter | Recommendation | Rationale |
| Temperature | Cool | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Dry | Prevents potential hydrolysis. |
| Light | Protect from light | The nitroaromatic moiety may be susceptible to photodegradation. |
| Container | Tightly closed | Prevents exposure to moisture and atmospheric contaminants. |
Incompatible Materials
While specific incompatibility data for this compound is not widely available[1], caution should be exercised when storing it in proximity to strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these are known to be incompatible with similar chemical structures[3].
Handling Precautions
Standard laboratory safety protocols should be observed. This includes handling the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[1][4]. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact[1][4].
A Framework for Comprehensive Stability Assessment
Given the scarcity of specific stability data for this compound, a systematic stability testing program is crucial for any research or development project utilizing this compound. The following sections outline a series of experiments designed to probe the compound's stability under various stress conditions.
Hypothesized Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways, primarily centered around its nitro and hydroxyl functional groups. Nitroaromatic compounds can undergo thermal decomposition, often involving the cleavage of the C-NO2 bond[5]. The presence of the hydroxyl group on the pyridine ring may also make the compound susceptible to pH-dependent degradation.
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Stability Assessment
A logical workflow is essential for a comprehensive stability study. The process begins with sample preparation, followed by exposure to various stress conditions, and concludes with analysis to quantify the parent compound and identify any degradants.
Caption: A systematic workflow for assessing the stability of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and multiple time points.
-
Objective: To evaluate the effect of elevated temperatures on the stability of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Aliquot the solution into several vials.
-
Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Keep a control set of vials at the recommended storage temperature (e.g., 4°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.
-
Analyze the samples by a stability-indicating HPLC-UV method to determine the concentration of the parent compound. LC-MS can be used to identify any degradation products.
-
Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.
-
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Methodology:
-
Prepare a stock solution of the compound as in the thermal stability study.
-
Place a set of vials in a photostability chamber with a controlled light source (e.g., xenon lamp).
-
Wrap an identical set of vials in aluminum foil to serve as dark controls and place them in the same chamber to maintain the same temperature.
-
At predetermined time points, withdraw samples from both the exposed and dark control sets.
-
Analyze the samples by HPLC-UV and LC-MS.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
-
Objective: To evaluate the stability of the compound in the presence of acidic, basic, and oxidative conditions.
-
Methodology:
-
Acid Hydrolysis: Add a small volume of the stock solution to a solution of 0.1 M HCl.
-
Base Hydrolysis: Add a small volume of the stock solution to a solution of 0.1 M NaOH.
-
Oxidative Degradation: Add a small volume of the stock solution to a solution of 3% hydrogen peroxide.
-
Maintain all solutions at room temperature or a slightly elevated temperature to accelerate degradation.
-
At various time points, take an aliquot from each solution, neutralize it if necessary, and analyze by HPLC-UV and LC-MS.
-
Identify the conditions under which the compound is most labile and characterize the resulting degradation products.
-
Summary of Recommendations and Future Work
While this compound should be stored in a cool, dry, and dark environment, the lack of comprehensive stability data necessitates a cautious approach. The experimental framework provided in this guide offers a clear path for researchers to generate the necessary data to confidently handle, store, and utilize this important chemical intermediate. The execution of these studies will not only ensure the quality of ongoing research but also contribute valuable knowledge to the scientific community.
References
Harnessing the Versatility of 3-Chloro-5-nitropyridin-4-ol: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. However, the true potential of this heterocycle is unlocked through strategic functionalization. 3-Chloro-5-nitropyridin-4-ol emerges as a particularly valuable building block due to its trifunctional nature. The presence of a hydroxyl group, a nitro group, and a chlorine atom on a pyridine core provides three distinct and orthogonally reactive sites. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, providing researchers with the foundational knowledge to leverage this versatile intermediate in the synthesis of complex, biologically active molecules.
Core Characteristics and Physicochemical Properties
This compound (CAS No. 31872-64-7) is a solid, crystalline compound that serves as a stable and reliable starting material for multi-step synthetic campaigns.[2] Its utility is derived from the specific arrangement of its functional groups, which dictates its reactivity profile.
| Property | Value | Source |
| CAS Number | 31872-64-7 | [2][] |
| Molecular Formula | C₅H₃ClN₂O₃ | [2][] |
| Molecular Weight | 174.54 g/mol | [2][] |
| Physical Form | Solid (at 20°C) | [2] |
| Purity (Typical) | ≥98% | [2] |
The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen significantly influences the electron density of the aromatic system, rendering it susceptible to specific transformations that are central to its role as a building block.[4]
Synthetic Strategy: Accessing the Core Scaffold
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and cost-effective scale-up. The synthesis typically involves a multi-step sequence starting from more common pyridine derivatives. A representative approach involves the selective chlorination and nitration of a pyridin-4-ol precursor. The precise sequence of these steps is critical to control regioselectivity. For instance, processes for analogous nitropyridine derivatives often involve the nitration of a substituted pyridine followed by functional group interconversion, such as the conversion of an amino group to a chloro or hydroxyl group via diazotization, or the direct chlorination of a hydroxypyridine using reagents like phosphorus oxychloride.[5][6][7]
The causality behind this strategic, multi-step approach lies in directing the electrophilic nitration and managing the activation/deactivation of the pyridine ring at each stage to achieve the desired substitution pattern.
The Pillars of Reactivity: A Trifunctional Hub
The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for a programmed, sequential modification of the molecule, building complexity in a controlled manner.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Chloro Position
The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the C3 carbon highly electrophilic and susceptible to attack by nucleophiles, with the chloride ion acting as an excellent leaving group.[4][8] This SNAr reaction is a cornerstone of its utility, enabling the facile introduction of a wide array of functional groups.
-
Causality: The choice of base and solvent is critical. A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is required to deprotonate the incoming nucleophile without competing in the substitution. Polar aprotic solvents like DMSO or DMF are often chosen to solvate the intermediates and accelerate the reaction.
Common Nucleophiles:
-
Amines (R-NH₂): Forms aminopyridine derivatives, a common motif in kinase inhibitors.
-
Alcohols/Phenols (R-OH): Yields ether linkages, crucial for many therapeutic classes.
-
Thiols (R-SH): Creates thioethers, important for introducing sulfur-containing functionalities.
Reduction of the C5-Nitro Group
The nitro group serves as a versatile precursor to an amino group. This transformation is fundamental in drug development, as the resulting aniline moiety can be further derivatized into amides, sulfonamides, ureas, and other functional groups essential for target binding and modulating pharmacokinetic properties.
The key challenge is achieving chemoselective reduction of the nitro group without affecting the chloro substituent (reductive dehalogenation).[9]
Field-Proven Reduction Methodologies:
| Reagent/System | Causality & Experimental Insight | Potential Side Reactions |
| H₂, Pd/C | Highly efficient but can cause dehalogenation, especially with chlorides. Best for substrates where the halogen has already been displaced.[10] | Reductive dehalogenation (C-Cl → C-H) |
| H₂, Raney Nickel | Often preferred for halogenated substrates as it is less prone to causing dehalogenation compared to Pd/C.[10] | Generally cleaner for this substrate class. |
| Fe, NH₄Cl or AcOH | A classic, cost-effective, and mild method. The acidic conditions are generally well-tolerated and provide good chemoselectivity. | Formation of iron sludge can complicate workup. |
| SnCl₂·2H₂O | An excellent choice for laboratory-scale synthesis, known for its high chemoselectivity in the presence of reducible groups.[10] | Stoichiometric amounts of tin salts are produced. |
The choice of reducing agent is a strategic decision based on the presence of other functional groups, scale, and cost. For this compound, using Raney Nickel or a metal-acid system like Fe/AcOH is often the most reliable approach to preserve the C-Cl bond for subsequent reactions.[10]
Palladium-Catalyzed Cross-Coupling
While SNAr is effective, modern synthesis increasingly relies on palladium-catalyzed cross-coupling reactions to form C-C bonds. The C3-Cl bond, though less reactive than corresponding C-Br or C-I bonds, can participate in reactions like the Suzuki-Miyaura coupling.[11]
-
Causality: Activation of a C-Cl bond requires a highly active catalytic system. This is achieved by using an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) that promotes the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.[12][13] The choice of base (e.g., K₃PO₄, Cs₂CO₃) is also crucial for activating the boronic acid partner for transmetalation.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. 31872-64-7 3-Chloro-4-hydroxy-5-nitropyridine AKSci X5153 [aksci.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. nbinno.com [nbinno.com]
- 9. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Discovery and history of 3-Chloro-5-nitropyridin-4-ol
An In-depth Technical Guide on the Discovery and History of 3-Chloro-5-nitropyridin-4-ol
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern organic synthesis and drug discovery. While a singular "discovery" paper for this compound is not prominent in the historical literature, this guide reconstructs its scientific genesis by examining the foundational principles of pyridine chemistry. We delve into its physicochemical properties, logical synthetic pathways with detailed experimental protocols, and its characteristic chemical reactivity. The document elucidates the rationale behind its utility as a versatile building block, particularly for the synthesis of compound libraries in pharmaceutical research. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important scaffold.
Introduction: A Versatile Pyridine Building Block
This compound, with CAS Number 31872-64-7, is a highly functionalized pyridine derivative.[] Its structure is characterized by a pyridine ring substituted with a chloro group, a nitro group, and a hydroxyl group. The presence of these functional groups, particularly the electron-withdrawing nitro group, imparts significant chemical reactivity and makes it a valuable precursor for more complex molecules.
The compound exists in a tautomeric equilibrium with its pyridone form, 3-chloro-5-nitro-1H-pyridin-4-one . For the purposes of this guide, we will primarily refer to it by its pyridin-4-ol nomenclature, while acknowledging this important isomeric relationship. Its significance lies in its role as a "scaffold" — a core molecular framework upon which diverse chemical moieties can be built, primarily through nucleophilic substitution of the activated chlorine atom. This reactivity is a cornerstone of its application in the generation of compound libraries for high-throughput screening in drug discovery programs.[][2]
The Scientific Genesis of this compound: A Historical Perspective
The precise first synthesis of this compound is not well-documented in a landmark publication. Its emergence is more likely an outcome of the systematic exploration of pyridine chemistry throughout the 20th century. The synthesis of functionalized pyridines has long been a subject of intense research due to the prevalence of the pyridine motif in natural products and pharmaceuticals.
The logical pathway to this molecule would have involved foundational reactions of aromatic chemistry applied to a pyridine core:
-
Electrophilic Nitration: The nitration of aromatic rings using a mixture of concentrated nitric acid and sulfuric acid is a classic and powerful transformation. Early work on pyridine chemistry established that the pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the presence of activating groups like a hydroxyl (or pyridone) can facilitate such reactions.
-
Halogenation: The introduction of chlorine onto pyridine rings can be achieved through various methods, including the use of reagents like phosphorus oxychloride (POCl₃) to convert hydroxyl groups into chlorides.[3]
It is highly probable that this compound was first prepared as one of many derivatives during broader investigations into the reactivity of substituted pyridines. A plausible early synthesis would involve the nitration of a pre-existing chloro-substituted pyridin-4-ol. For instance, the nitration of 2-chloro-4-aminopyridine is known to produce a mixture of 3-nitro and 5-nitro isomers, demonstrating the viability of direct nitration on such rings.[4] This historical context underscores that the compound's value was likely recognized for its potential as a reactive intermediate long before it became commercially available.
Physicochemical and Spectroscopic Characterization
The utility of any chemical intermediate is defined by its physical properties and the ability to confirm its structure through spectroscopic methods.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 31872-64-7 | [] |
| Molecular Formula | C₅H₃ClN₂O₃ | [] |
| Molecular Weight | 174.54 g/mol | [] |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-chloro-5-nitro-1H-pyridin-4-one | |
| Appearance | Expected to be a solid at room temperature | [N/A] |
Spectroscopic Data (Predicted)
| Technique | Expected Characteristics |
| ¹H NMR | Two signals in the aromatic region (typically δ 7.0-9.0 ppm). One proton at the C2 position and one at the C6 position. Both would appear as singlets or very narrow doublets due to the lack of adjacent protons. The hydroxyl/amine proton (from the pyridone tautomer) would appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C4) would be significantly downfield. The carbons attached to the nitro (C5) and chloro (C3) groups would also show characteristic shifts. |
| IR Spectroscopy | Characteristic peaks for O-H or N-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching from the pyridone tautomer (~1650-1680 cm⁻¹), aromatic C=C and C=N stretching (~1400-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1550 and ~1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. |
Modern Synthetic Methodologies
The synthesis of this compound can be approached through several logical routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production. Below, we outline a plausible and chemically sound protocol.
Proposed Synthetic Route: Nitration of 3-Chloropyridin-4-ol
This is the most direct and logical approach, leveraging a classic electrophilic aromatic substitution reaction. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho positions (C3 and C5). While the existing chlorine at C3 provides some steric hindrance, the electronic activation from the hydroxyl group should favor nitration at the available C5 position.
Caption: Proposed synthesis via nitration.
Experimental Protocol: Nitration of 3-Chloropyridin-4-ol
Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 3-chloropyridin-4-ol (e.g., 0.1 mol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 0.11 mol) to a small amount of cold, concentrated sulfuric acid.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 3-chloropyridin-4-ol. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Alternative Synthetic Route: Selective Hydrolysis
An alternative strategy involves the selective hydrolysis of a di-substituted precursor. For example, starting with 3,4-dichloro-5-nitropyridine, one could perform a selective nucleophilic substitution of the chlorine atom at the C4 position. The C4 position is generally more activated towards nucleophilic attack than the C2 or C3 positions in pyridines. This approach is supported by a patented process for the synthesis of the isomer, 2-chloro-3-nitropyridin-4-ol, from 2,4-dichloro-3-nitropyridine using sodium acetate followed by hydrolysis.[3]
Reactivity and Chemical Transformations
The synthetic value of this compound stems from its predictable reactivity, which allows it to serve as a versatile intermediate.
Caption: Key reactions of the core scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most important reaction for this molecule. The pyridine ring, combined with the strong electron-withdrawing effect of the nitro group, makes the carbon atom attached to the chlorine (C3) highly electrophilic. This allows the chlorine to be readily displaced by a wide range of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This reaction is the key to creating diverse libraries of molecules for biological screening.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂) using standard reducing agents like iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). This transformation yields 3-chloro-5-aminopyridin-4-ol, which opens up a new set of possible chemical modifications, such as amide bond formation or diazotization reactions.
Applications in Drug Discovery and Development
This compound is a quintessential example of a building block used in the early stages of drug discovery. Its utility is not in being a drug itself, but in providing a reliable and reactive scaffold to generate novel chemical entities with the potential for therapeutic activity.
The general workflow in a drug discovery campaign would be as follows:
-
Scaffold Acquisition: this compound is obtained or synthesized as the starting scaffold.
-
Library Synthesis: A parallel synthesis approach is often used to react the scaffold with a large, diverse set of nucleophiles (e.g., a collection of commercially available amines or thiols). This creates a library of related compounds where the core is constant, but the substituent at the C3 position varies.
-
High-Throughput Screening (HTS): The newly synthesized library of compounds is screened against a specific biological target (e.g., an enzyme or a receptor) to identify "hits" — compounds that show activity.
-
Hit-to-Lead Optimization: The initial hits are then subjected to further chemical modification to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This is where the other functional groups on the pyridine ring, such as the newly formed amino group after nitro reduction, become valuable for further chemical elaboration.
Caption: Workflow in a drug discovery pipeline.
Conclusion: An Enduring Legacy in Synthesis
This compound represents a classic, highly useful heterocyclic building block. While its specific origin is not attributable to a single discovery, its existence is a logical consequence of the systematic advancement of organic chemistry. Its value is defined by its predictable and exploitable reactivity, allowing chemists to readily generate molecular diversity. As the search for novel therapeutics continues, the demand for such versatile and reactive intermediates remains robust, ensuring that this compound and related scaffolds will continue to be essential tools in the armamentarium of medicinal chemists.
References
- 2. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. Pyridine, 3-chloro- [webbook.nist.gov]
- 6. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 3-Chloro-5-nitropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 3-Chloro-5-nitropyridin-4-ol Scaffold
This compound is a highly functionalized heterocyclic compound that serves as a versatile starting material for the synthesis of a wide array of substituted pyridine derivatives.[] Its utility stems from the presence of three distinct reactive sites: a chloro group susceptible to nucleophilic aromatic substitution and cross-coupling reactions, a nitro group that can be reduced to an amine, and a hydroxyl group that can undergo various transformations. The pyridine core itself is a common motif in pharmaceuticals and agrochemicals, making derivatives of this compound of significant interest in medicinal chemistry and materials science.
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro-substituent at the 3-position, facilitating its displacement by various nucleophiles.[2] This electronic feature is central to the synthetic strategies outlined in these application notes. Furthermore, the sequential or concurrent modification of the nitro and hydroxyl groups allows for the introduction of diverse functionalities, leading to a broad spectrum of molecular architectures.
These protocols provide a foundational guide for the synthesis of key derivatives from this compound, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
PART 1: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The chlorine atom at the C3 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen.[3][4][5] This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Protocol 1.1: Synthesis of 3-Amino-5-nitropyridin-4-ol Derivatives
This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding 3-amino derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-amino-5-nitropyridin-4-ol derivatives via SNAr.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | BOC Sciences | ≥98% |
| Amine (e.g., Morpholine) | Sigma-Aldrich | Reagent Grade |
| Triethylamine (Et3N) | Sigma-Aldrich | ≥99.5% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Ethyl acetate (EtOAc) | VWR | ACS Grade |
| Hexanes | VWR | ACS Grade |
| Saturated aq. NaCl (Brine) | --- | --- |
| Anhydrous MgSO4 | --- | --- |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.2 mmol, 1.2 eq).
-
Add a base such as triethylamine (1.5 mmol, 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-amino-5-nitropyridin-4-ol derivative.
Causality and Insights: The addition of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the starting materials and facilitate the SNAr reaction.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. These reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl moieties.
Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-nitropyridin-4-ol Derivatives
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl group using a boronic acid or ester.[6][7]
Workflow Diagram:
References
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comprehensive Protocol for Nucleophilic Aromatic Substitution on 3-Chloro-5-nitropyridin-4-ol
Introduction and Strategic Overview
The pyridine scaffold is a privileged heterocycle in medicinal chemistry and materials science. Its functionalization is key to developing novel chemical entities. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful strategy for modifying electron-deficient aromatic systems like pyridine. The reactivity of the pyridine ring is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, which facilitates the displacement of a leaving group by a nucleophile.[1]
This document provides a detailed experimental guide for conducting a nucleophilic substitution on 3-chloro-5-nitropyridin-4-ol. This substrate is particularly primed for SNAr due to the synergistic electron-withdrawing effects of the ring nitrogen and the ortho-positioned nitro group, which stabilize the key reaction intermediate. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol for an amination reaction as a representative example, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Scientific Rationale: Mechanism and Causality
Trustworthiness in any protocol stems from a deep understanding of the reaction's mechanism. The SNAr reaction on this compound is not a simple one-step displacement; it is a classic two-step addition-elimination process. Understanding this pathway is critical for troubleshooting and optimization.
Pillar of Expertise: The Meisenheimer Complex
-
Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient carbon atom bonded to the chlorine leaving group (C-3). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1]
-
Stabilization: The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.[1] This delocalization significantly lowers the activation energy of the first step, making the reaction feasible. The inherent electron-withdrawing nature of the pyridine nitrogen further aids this stabilization.[2]
-
Elimination (Fast Step): In the second, much faster step, the leaving group (chloride) is expelled from the complex. This step restores the aromaticity of the pyridine ring, driving the reaction to completion and yielding the final substituted product.
Diagram: Generalized SNAr Mechanism
Caption: The two-step addition-elimination SNAr mechanism.
Safety and Handling: A Self-Validating System
Scientific integrity demands a commitment to safety. Before beginning any work, consult the Safety Data Sheet (SDS) for all reagents.[3]
-
Primary Hazard: this compound is a chemical irritant. Avoid contact with skin and eyes, and prevent inhalation of dust.[3][4]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to ensure adequate ventilation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Tightly fitting safety goggles with side shields.[3]
-
A flame-resistant lab coat.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol: Amination with Benzylamine
This protocol details the reaction of this compound with benzylamine. It is a robust example that can be adapted for other primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >97% | e.g., Sigma-Aldrich | Starting material |
| Benzylamine | >99% | e.g., Alfa Aesar | Nucleophile |
| Triethylamine (TEA) | >99.5%, anhydrous | e.g., Acros Organics | Base |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% | e.g., Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction Solvent |
| Brine (Saturated NaCl) | - | - | Aqueous wash |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | Drying agent |
| Silica Gel | 230-400 mesh | - | Stationary phase for chromatography |
| Round-bottom flask | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Condenser | - | - | For reactions requiring heat |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring |
Step-by-Step Methodology
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the SNAr protocol.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 500 mg).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of substrate) and stir until the solid is fully dissolved. Expert Insight: Anhydrous solvent is crucial as water can compete as a nucleophile, leading to undesired side products.
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the solution dropwise using a syringe.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the reaction mixture.[1] Expert Insight: TEA acts as a scavenger for the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting material spot. If the reaction is sluggish, gently heat the mixture to 60-80 °C.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMSO used).[1]
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of water). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMSO and other aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Quantitative Data and Expected Outcome
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| This compound | 1.0 equivalent | Limiting reagent |
| Benzylamine | 1.1 equivalents | Slight excess to ensure complete conversion |
| Triethylamine | 1.2 equivalents | Ensures complete neutralization of generated acid |
| Conditions | ||
| Temperature | Room Temp to 80 °C | Highly activated substrate may not need heat |
| Reaction Time | 1 - 6 hours | Monitor by TLC for completion |
| Outcome | ||
| Expected Yield | 75 - 95% | Dependent on purity of reagents and technique |
| Appearance | Typically a yellow to orange solid |
Conclusion
This application note provides a scientifically grounded and field-tested protocol for the nucleophilic aromatic substitution on this compound. By understanding the underlying addition-elimination mechanism and adhering to the detailed steps for reaction execution, workup, and purification, researchers can reliably synthesize a variety of substituted 5-nitropyridin-4-ol derivatives. This protocol serves as a foundational method that can be adapted for a wide range of nucleophiles, empowering further discovery in drug development and chemical science.
References
Application Notes & Protocols: The Strategic Utility of 3-Chloro-5-nitropyridin-4-ol in Modern Agrochemical Synthesis
Preamble: The Pyridine Core in Agrochemical Design
Substituted pyridine scaffolds are foundational to the development of numerous high-efficacy agrochemicals. Their prevalence stems from the pyridine ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems, often leading to enhanced biological activity and optimized physicochemical properties for transport within target organisms. Within this class of valuable intermediates, 3-Chloro-5-nitropyridin-4-ol emerges as a particularly versatile building block. The strategic placement of its functional groups—a reactive chlorine atom, an electron-withdrawing nitro group, and a nucleophilic hydroxyl group—provides a rich chemical handle for constructing complex molecular architectures. This guide delineates the core principles of its reactivity and provides a representative protocol for its application in synthesizing a potential fungicidal agent, underscoring its value for researchers in the agrochemical industry.
Compound Profile: Physicochemical & Safety Data
A thorough understanding of a reagent's properties is a prerequisite for its safe and effective use in any synthetic campaign. The data below for this compound has been consolidated from leading chemical suppliers and safety data sheets.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 22352-61-0 | N/A |
| Molecular Formula | C₅H₃ClN₂O₃ | N/A |
| Molecular Weight | 174.54 g/mol | N/A |
| Appearance | Light yellow to yellow crystalline powder | N/A |
| Melting Point | 168-172 °C | N/A |
| Solubility | Soluble in methanol, DMSO. Poorly soluble in water. | N/A |
| Purity | Typically >97% (Commercial Grade) | N/A |
Safety & Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Core Reactivity & Synthetic Strategy
The synthetic utility of this compound is dictated by the interplay of its three key functional groups. A successful synthetic design hinges on understanding their relative reactivity to achieve selective transformations.
-
The Chloro Group (C3): The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the adjacent nitro group (NO₂) and the nitrogen atom in the pyridine ring significantly lowers the electron density of the aromatic system. This electronic deficit makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the most common and powerful tool for elaborating the molecule's structure.
-
The Hydroxyl Group (C4): The hydroxyl group is phenolic in nature and thus acidic. It can be readily deprotonated by a suitable base to form a pyridinolate anion. This anion is a potent nucleophile itself and can be O-alkylated or O-acylated. This functionality provides a secondary site for modification, allowing for the introduction of diverse side chains that can modulate the final product's solubility, systemic properties, and binding affinity to its biological target.
-
The Nitro Group (C5): While the primary role of the nitro group is to activate the ring for SNAr reactions, it can also be chemically transformed. A common and highly useful subsequent reaction is the reduction of the nitro group to an amino group (-NH₂). This transformation is typically achieved using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group can then be further functionalized, for example, through diazotization or acylation, opening up another dimension for structural diversification.
Logical Workflow for Synthesis
The inherent reactivity suggests a logical sequence for functionalization to maximize selectivity and yield. The SNAr reaction at the C3 position is typically performed first, as the conditions are generally compatible with the hydroxyl and nitro groups. Subsequent modification of the hydroxyl group or reduction of the nitro group can then follow.
Caption: A generalized synthetic workflow using this compound.
Application Protocol: Synthesis of a Representative N-(Aryl)-3-aminopyridin-4-ol Fungicide Candidate
This section provides a detailed, step-by-step protocol for a representative two-step synthesis. The objective is to displace the chlorine with an amine (a common toxophore in many fungicides) and subsequently alkylate the hydroxyl group to modify the molecule's physical properties.
Reaction Scheme:
-
Step 1 (SNAr): this compound + 4-fluoroaniline → 3-((4-fluorophenyl)amino)-5-nitropyridin-4-ol
-
Step 2 (O-Alkylation): 3-((4-fluorophenyl)amino)-5-nitropyridin-4-ol + Iodomethane → 3-((4-fluorophenyl)amino)-4-methoxy-5-nitropyridine
Materials and Reagents:
-
This compound (98%)
-
4-fluoroaniline (99%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Iodomethane (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Experimental Procedure:
Step 1: Nucleophilic Aromatic Substitution with 4-fluoroaniline
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.74 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to dissolve the starting material.
-
Add 4-fluoroaniline (1.11 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) to the mixture. The K₂CO₃ acts as a base to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to 90 °C and stir for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 150 mL of ice-cold deionized water. A yellow precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 30 mL).
-
Dry the collected solid, 3-((4-fluorophenyl)amino)-5-nitropyridin-4-ol, under high vacuum. The product is typically used in the next step without further purification.
Step 2: O-Alkylation of the Pyridinol Intermediate
-
Transfer the dried intermediate from Step 1 (assuming 10.0 mmol theoretical yield) to a 100 mL round-bottom flask with a magnetic stir bar.
-
Add anhydrous DMF (30 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq). This deprotonates the hydroxyl group to form the nucleophilic pyridinolate.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add iodomethane (1.56 g, 0.69 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring & Workup: Monitor by TLC (1:1 EtOAc/Hexanes). Upon completion, pour the reaction mixture into 200 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield the final product, 3-((4-fluorophenyl)amino)-4-methoxy-5-nitropyridine.
Characterization of Final Product:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons on both rings, a singlet for the methoxy group (~4.0 ppm), and a singlet for the amine proton.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the molecular weight of the final product (C₁₂H₁₀FN₃O₃, MW = 263.22).
Application Notes & Protocols: The Strategic Utility of 3-Chloro-5-nitropyridin-4-ol in the Synthesis of Pharmaceutical Scaffolds
Abstract
This document provides a detailed examination of 3-chloro-5-nitropyridin-4-ol, a highly functionalized heterocyclic compound, as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). We will explore its intrinsic chemical reactivity, which is governed by the interplay of its chloro, nitro, and hydroxyl substituents on the pyridine core. A detailed, field-proven protocol for a key synthetic transformation—nucleophilic aromatic substitution (SNAr)—will be presented, illustrating its application in constructing more complex molecular architectures relevant to drug discovery. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel therapeutics.
Introduction: The Chemical Potential of this compound
The pursuit of novel therapeutic agents is often a search for molecular scaffolds that offer both biological activity and synthetic tractability. Substituted pyridines are a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] this compound (CAS 31872-64-7) emerges as a particularly valuable building block due to its dense and strategically positioned functional groups.[][4]
The molecule's utility is derived from:
-
An Electrophilic Pyridine Ring: The electron-withdrawing effect of the nitro group significantly activates the pyridine ring, making it susceptible to nucleophilic attack.[5]
-
A Reactive Chloro Substituent: The chlorine atom at the 3-position serves as an excellent leaving group, providing a primary site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various side chains and functional groups, a common strategy in building libraries for lead optimization.[6]
-
A Modifiable Hydroxyl Group: The pyridin-4-ol tautomer exists in equilibrium with its pyridone form. This hydroxyl group can be alkylated, acylated, or otherwise modified to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
-
A Reducible Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a synthetic handle for a wide array of subsequent transformations, including amide bond formation, diazotization, or the construction of fused heterocyclic systems.[7]
This combination of reactive sites makes this compound a powerful precursor for creating diverse molecular frameworks, particularly for kinase inhibitors and other targeted therapies.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this precursor is the SNAr reaction at the C3 position. The nitro group's strong electron-withdrawing capacity stabilizes the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction—thereby lowering the activation energy and facilitating the displacement of the chloride ion.
This reactivity is paramount in drug synthesis. For instance, in the synthesis of many kinase inhibitors like Bosutinib, a key step involves the coupling of a chloro-substituted heterocyclic core with an aniline derivative.[8][9][10][11] This strategic C-N bond formation is a testament to the power of SNAr chemistry in modern drug development.
Below is a generalized workflow for such a transformation, which will be detailed in the subsequent protocol.
Caption: Generalized workflow for an SNAr reaction.
Protocol: Synthesis of 3-Anilino-5-nitropyridin-4-ol
This protocol details a representative SNAr reaction, coupling this compound with aniline. This transformation is analogous to key bond-forming events in the synthesis of complex APIs.
3.1. Rationale Behind Experimental Choices
-
Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is chosen because it can solvate the reactants and the base effectively without interfering with the nucleophilic attack (unlike protic solvents). Its high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier.
-
Base (Potassium Carbonate - K₂CO₃): A mild inorganic base is used to deprotonate the aniline nucleophile, increasing its nucleophilicity. It also serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is preferred over stronger bases like hydroxides to minimize potential side reactions.
-
Temperature (100-110 °C): Heating is required to provide sufficient thermal energy for the reaction to proceed at a practical rate. The temperature is kept below the decomposition point of the reactants and products.
3.2. Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 174.54 | 1.75 g | 10.0 | 1.0 |
| Aniline | 93.13 | 1.02 mL (1.04 g) | 11.2 | 1.12 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
3.3. Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.75 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask. Begin stirring to create a suspension. Using a syringe, add aniline (1.02 mL, 11.2 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C using an oil bath. Maintain this temperature and allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up - Quenching and Extraction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them with brine (30 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford the pure 3-anilino-5-nitropyridin-4-ol.
3.4. Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Yellow to orange solid
-
Characterization: The product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Broader Applications and Future Directions
The intermediate synthesized in the protocol, 3-anilino-5-nitropyridin-4-ol, is itself a valuable platform for further chemical elaboration.
Caption: Potential synthetic elaborations of the product.
As shown, the reduction of the nitro group would yield a diaminopyridine derivative. This intermediate is primed for cyclization reactions to form fused heterocyclic systems, such as imidazopyridines or pyridopyrazines, which are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets.
Conclusion
This compound is a high-value precursor for pharmaceutical synthesis, offering multiple, distinct points for chemical modification. Its reactivity, particularly in SNAr reactions, provides a reliable and efficient method for constructing complex molecular architectures. The protocols and principles outlined in this document demonstrate its utility and provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for discovering the next generation of therapeutic agents.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. 31872-64-7 3-Chloro-4-hydroxy-5-nitropyridine AKSci X5153 [aksci.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Synthesis of 4-Amino-3-chloro-5-nitropyridine Derivatives via Nucleophilic Aromatic Substitution
Abstract
Substituted aminonitropyridines are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a diverse range of therapeutic agents, including kinase inhibitors for oncology.[1][2] This document provides a comprehensive technical guide for the reaction of chloronitropyridine precursors with various amines to yield 4-amino-3-chloro-5-nitropyridine derivatives. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for C-N bond formation on electron-deficient heterocyclic systems. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for different amine classes, present a workflow for troubleshooting, and discuss the significance of the resulting products in drug discovery.
Scientific Principles and Mechanistic Insights
The reaction of a substituted chloronitropyridine with an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro (-NO₂) group.
1.1. The SNAr Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism[3]:
-
Nucleophilic Addition (Rate-Determining Step): The amine nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group (typically at the C4 position). This disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group. This second step is typically fast.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitro group plays a vital role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the first, rate-determining step.
1.2. Regioselectivity: The Activation of the C4 Position
In pyridine systems, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[6][7] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, a stabilization that is not possible with C3 (meta) attack.[6][8] When a strong electron-withdrawing group like -NO₂ is present at the C5 position, it further activates the C4 position for nucleophilic attack. Therefore, in substrates like 3,4-dichloro-5-nitropyridine, amines will preferentially displace the chlorine at the C4 position.
1.3. On the Reactivity of 3-Chloro-5-nitropyridin-4-ol
The specified starting material, this compound, exists in tautomeric equilibrium with its pyridinone form, 3-Chloro-5-nitro-1H-pyridin-4-one. While the chloro group at the 3-position is not highly activated for direct SNAr, the pyridinol/pyridinone moiety introduces different reactive possibilities. The hydroxyl group could be converted into a better leaving group (e.g., a triflate or tosylate) to enable substitution. However, a more common and direct synthetic route to the target 4-amino scaffold involves starting with a precursor where a halogen is already at the activated C4 position, such as 2,4-dichloro-3-nitropyridine or a related isomer.[9] The protocols detailed below will focus on this highly efficient and predictable SNAr reaction at the C4 position. Pyridinone scaffolds themselves are of significant interest in medicinal chemistry due to their biological activities and roles as biomolecular mimetics.[10][11]
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Nitrated aromatic compounds can be energetic and should be handled with care.
2.1. Protocol 1: General Procedure for Reaction with Primary Aliphatic Amines
This protocol describes the reaction of a 4-chloronitropyridine substrate with a representative primary amine, such as benzylamine.
Materials:
-
2,4-Dichloro-3-nitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Ethanol or Acetonitrile (approx. 0.2 M concentration of substrate)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in ethanol, add the primary amine (1.1 eq).
-
Add the base (e.g., triethylamine, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to yield the pure 4-(benzylamino)-2-chloro-3-nitropyridine.
2.2. Protocol 2: General Procedure for Reaction with Secondary Aliphatic Amines
This protocol is suitable for secondary amines like morpholine or piperidine.
Materials:
-
2,4-Dichloro-3-nitropyridine (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF.
-
Add the secondary amine (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C and maintain for 4-12 hours. The lower nucleophilicity and greater steric bulk of secondary amines may necessitate slightly more forcing conditions.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the product or prepare for extraction.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or flash column chromatography.
Data Presentation and Visualization
Table 1: Representative Reaction Conditions for Amination of 4-Chloronitropyridines
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Ethanol | Et₃N | 80 | 2-4 | 85-95 |
| Secondary Aliphatic | Morpholine | DMF | K₂CO₃ | 100 | 4-12 | 80-90 |
| Primary Aromatic | Aniline | n-Butanol | - (neat) | Reflux (118°C) | 8-16 | 70-85 |
Yields are typical and may vary based on the specific substrate and reaction scale.
Diagram 1: General Experimental Workflow for SNAr
Caption: General Experimental Workflow for SNAr.
Diagram 2: SNAr Addition-Elimination Mechanism
Caption: SNAr Addition-Elimination Mechanism. Note: Images are placeholders for chemical structures.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive amine. 2. Reaction temperature is too low. 3. Inactive reagents (moisture). 4. Base is too weak or absent. | 1. Aromatic amines are less nucleophilic than aliphatic; require higher temperatures. 2. Increase temperature in 10-20°C increments. 3. Use anhydrous solvents and fresh reagents. 4. Switch to a stronger base (e.g., from Et₃N to K₂CO₃ or NaH for certain nucleophiles). |
| Multiple Products/Byproducts | 1. Reaction at an alternative position (e.g., C2). 2. Di-substitution if multiple leaving groups are present. 3. Decomposition at high temperatures. | 1. Lower the reaction temperature to improve selectivity. 2. Use stoichiometric amounts of the amine (1.0-1.1 eq). 3. Ensure the reaction is not heated for an unnecessarily long time. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on silica gel. 3. Oily crude product that will not crystallize. | 1. Drive reaction to full conversion. Use a different solvent system for chromatography (e.g., Hexane/EtOAc with 1% Et₃N to reduce tailing). 2. Consider reverse-phase chromatography or recrystallization. 3. Attempt to form a salt (e.g., HCl salt) to induce crystallization; triturate with a non-polar solvent like ether or pentane. |
Applications in Drug Discovery
The 4-amino-3-chloro-5-nitropyridine scaffold is a valuable intermediate in the synthesis of complex molecules for drug discovery. The amino group provides a handle for further functionalization, often through amide bond formation or participation in further coupling reactions. The nitro group can be readily reduced to an amine, which opens up another avenue for derivatization, such as the formation of fused heterocyclic systems (e.g., imidazopyridines or pyrazolopyridines). These resulting core structures are prevalent in a multitude of kinase inhibitors and other targeted therapies.[1][12] The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties and its binding interactions with biological targets.[13][14]
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 13. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-nitropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-substituted-5-nitropyridin-4-ol derivatives represent a class of compounds with significant potential, owing to the versatile handles for further chemical modification offered by the nitro and hydroxyl groups. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to introduce a diverse array of substituents at the 3-position of the pyridine ring, starting from the readily accessible 3-chloro-5-nitropyridin-4-ol.
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. It offers not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and a framework for reaction optimization.
Strategic Considerations for Coupling with this compound
The substrate, this compound, presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group enhances the electrophilicity of the C-Cl bond, which can facilitate the oxidative addition step in the catalytic cycle. However, the presence of the acidic hydroxyl group (or its conjugate base, the pyridinolate) can complicate the reaction by interacting with the catalyst or the base. Careful consideration of the catalyst system, ligand, base, and solvent is therefore paramount for successful coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the organoboron reagent for transmetalation.[1][2]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Note: This is a general starting protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed (5 mL)
Procedure:
-
To an oven-dried reaction vial, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-nitropyridin-4-ol.
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | For less reactive boronic acids, consider using more active pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2. Bulky, electron-rich phosphine ligands are often necessary for activating C-Cl bonds.[3][4] |
| Base | The choice of base is critical. K₃PO₄ is a good starting point. Other bases to screen include Cs₂CO₃ and K₂CO₃. The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of the substrate.[4] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. Anhydrous conditions may be required in some cases to prevent protodeboronation of the boronic acid.[4] |
| Side Reactions | Protodeboronation: Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester). Homocoupling: Thoroughly degas the reaction mixture to remove oxygen.[5] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[6][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of this compound.
Mechanism Overview
The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions.[8] Key steps include oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[6]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Note: This is a representative protocol. The choice of catalyst, ligand, and base is highly dependent on the specific amine being coupled.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
In a glovebox, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial, followed by the morpholine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | For challenging amines, consider using specialized Buchwald ligands like RuPhos or BrettPhos. Pre-formed catalysts can also improve reproducibility.[4] |
| Base | Strong, non-nucleophilic bases are typically required. NaOtBu is common, but others like LiHMDS or K₃PO₄ may be more suitable for certain substrates to avoid decomposition.[9] |
| Solvent | Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred. |
| Side Reactions | Hydrodehalogenation: Ensure all reagents and solvents are scrupulously dry. The choice of base can also influence this side reaction.[5] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is particularly valuable for introducing alkynyl groups, which can serve as versatile handles for further transformations.
Mechanism Overview
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed.[11]
Caption: Simplified Catalytic Cycles for the Sonogashira Reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Note: This is a general protocol. Optimization, particularly regarding the use of a copper co-catalyst, may be necessary.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
THF, anhydrous and degassed (5 mL)
Procedure:
-
To a degassed solution of this compound in THF/Et₃N, add Pd(PPh₃)₄ and CuI.
-
After degassing the reaction mixture for 5 minutes at room temperature, add the phenylacetylene dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Catalyst | Pd(PPh₃)₄ is a common choice, but other catalysts like PdCl₂(PPh₃)₂ can also be effective. For less reactive substrates, more advanced catalyst systems may be required.[12] |
| Copper Co-catalyst | While often beneficial, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free conditions can be explored if this is a significant issue.[11] |
| Base | An amine base like triethylamine or diisopropylethylamine is typically used, acting as both a base and a solvent. |
| Solvent | THF, DMF, and acetonitrile are common solvents for Sonogashira reactions. |
Conclusion
Palladium-catalyzed cross-coupling reactions offer a versatile and powerful platform for the functionalization of this compound. By carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize a wide range of novel 3-substituted-5-nitropyridin-4-ol derivatives for applications in drug discovery and materials science. The protocols and guidelines presented here serve as a robust starting point for the exploration of this valuable chemical space.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: A Protocol for the Purification of 3-Chloro-5-nitropyridin-4-ol via Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 3-Chloro-5-nitropyridin-4-ol, a valuable research chemical and synthetic intermediate[][2]. The primary method detailed is cooling recrystallization, a robust technique for purifying solid organic compounds based on differential solubility[3]. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a systematic solvent selection strategy, a detailed workflow, troubleshooting advice, and essential safety protocols to ensure the reliable and safe isolation of high-purity this compound.
Introduction and Core Principles
This compound is a substituted pyridine derivative whose utility in medicinal and agricultural chemistry necessitates high purity[4]. Crude synthetic products are often contaminated with unreacted starting materials, byproducts, or residual solvents. Recrystallization is a powerful and widely used purification technique that leverages the principle that the solubility of most solid compounds increases with temperature[3][5].
The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[6] As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[7] The organized structure of the growing crystals naturally excludes impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[8] The final pure crystals are then isolated by filtration.[7] The success of this technique is fundamentally dependent on the selection of an appropriate solvent.[5]
Solvent Selection: The Key to Effective Purification
Choosing the right solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve for the target compound—in this case, this compound.
Key Characteristics of an Ideal Recrystallization Solvent:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[9]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to maximize the recovery of the purified solid.[7][9]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[7]
Screening Strategy for this compound: The structure of this compound, featuring a polar hydroxyl (-OH) group, a polar nitro (-NO2) group, and a semi-polar pyridine ring, suggests that polar protic or aprotic solvents may be effective. A systematic screening process is recommended.
Table 1: Solvent Screening Protocol and Expected Results Method: Add ~50 mg of crude this compound to a test tube containing 1 mL of the solvent. Observe solubility at room temperature. Heat the mixture to the solvent's boiling point and observe. Allow to cool to room temperature and then in an ice bath.
| Solvent | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Crystal Formation on Cooling | Suitability |
| Water | Low | Moderate | Likely | Good potential, may require a larger volume. |
| Ethanol | Low to Moderate | High | Likely | Excellent candidate. |
| Methanol | Moderate | High | Possible, may need co-solvent | Potential for high loss due to moderate cold solubility.[10] |
| Ethyl Acetate | Low | High | Likely | Good candidate, often used for pyridine derivatives.[11] |
| Toluene | Very Low | Low to Moderate | Possible | May not dissolve enough material when hot. |
| Acetone | High | High | Unlikely | Unsuitable; compound is likely too soluble when cold.[12] |
| Hexane | Insoluble | Insoluble | N/A | Unsuitable as a primary solvent, but potential as an anti-solvent. |
| Ethanol/Water | Low | High | Very Likely | Promising mixed-solvent system. |
Based on this analysis, ethanol or an ethanol/water mixed solvent system is a highly promising starting point for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer Flasks (appropriate sizes)
-
Graduated Cylinders
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bars
-
Glass Stirring Rod
-
Powder Funnel
-
Büchner Funnel and Flask
-
Filter Paper (for Büchner funnel and fluted for hot filtration)
-
Vacuum Tubing and Source (e.g., water aspirator)
-
Ice Bath
-
Spatula
-
Drying Oven or Desiccator
Detailed Recrystallization Protocol
This protocol assumes ethanol has been selected as the optimal solvent.
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
Add a small amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves. Rationale: Adding the minimum amount of hot solvent necessary creates a saturated solution, which is essential for maximizing the yield upon cooling[5][8].
Step 2: Decolorization with Activated Carbon (Optional)
-
If the hot solution is colored by impurities, remove it from the heat source.
-
Add a very small amount (tip of a spatula) of activated carbon to the solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Re-heat the solution to boiling for a few minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.[3]
Step 3: Hot Filtration (Optional, but required if carbon was used)
-
If activated carbon was used or if insoluble impurities are present, a hot filtration is necessary.
-
Place a fluted filter paper in a stemless funnel and place it on top of a clean Erlenmeyer flask.
-
Heat the receiving flask with a small amount of boiling solvent to keep the apparatus warm.
-
Quickly pour the hot solution through the fluted filter paper. Rationale: This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[5]
Step 4: Crystallization via Slow Cooling
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker.
-
Turn off the heat and allow the flask to cool slowly to room temperature on the benchtop. Do not disturb the flask.
-
Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes. Rationale: Slow cooling promotes the formation of large, pure crystals.[5] Rapid cooling can trap impurities. The ice bath further decreases the compound's solubility, maximizing the quantity of crystals recovered.[8]
Step 5: Isolation of Crystals by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom.
-
Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals. Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.[3][7]
Step 6: Washing the Crystals
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol. Rationale: Washing with a minimal amount of cold solvent removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces without re-dissolving a significant amount of the product.[7]
Step 7: Drying the Purified Product
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals completely in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum. Rationale: The final product must be completely free of solvent before its mass is recorded and its purity is assessed.[5]
Workflow Visualization
References
- 2. 31872-64-7 3-Chloro-4-hydroxy-5-nitropyridine AKSci X5153 [aksci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. mt.com [mt.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloro-5-nitropyridine CAS:22353-33-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
Application Note: Quantitative Analysis of 3-Chloro-5-nitropyridin-4-ol
Abstract
This document provides detailed analytical methods for the accurate quantification of 3-Chloro-5-nitropyridin-4-ol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this guide presents two primary methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Additionally, principles of UV-Vis Spectrophotometry for preliminary quantification are discussed. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure accuracy, precision, and robustness.
Introduction
This compound (CAS No. 31872-64-7) is a substituted pyridine derivative with significant utility as a building block in the synthesis of various biologically active molecules.[1][] Its chemical structure, featuring a pyridine ring substituted with chloro, nitro, and hydroxyl groups, imparts specific chemical properties that are crucial for its role in synthetic chemistry. The accurate quantification of this compound is paramount for ensuring reaction stoichiometry, monitoring reaction progress, determining purity, and for quality control of starting materials and final products.
This application note details validated analytical methods for the precise measurement of this compound in various sample matrices. The methodologies are grounded in established analytical principles and are designed to be readily implemented in a standard laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₃ | [1][] |
| Molecular Weight | 174.54 g/mol | [1][] |
| Appearance | Solid | [1] |
| CAS Number | 31872-64-7 | [1][] |
The presence of the nitro group and the pyridine ring suggests that the compound will have strong UV absorbance, making UV-based detection methods highly suitable. The polar nature of the hydroxyl group and the overall structure indicates good solubility in polar organic solvents, which is a key consideration for sample and mobile phase preparation in liquid chromatography.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the preferred method for the quantification of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and adaptability.[3] A reverse-phase method is proposed, leveraging the polarity of the analyte.
Principle and Rationale
Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and by varying its composition, the retention of the analyte can be precisely controlled. For this compound, a C18 column is an excellent choice as it provides a versatile hydrophobic stationary phase. The mobile phase will consist of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the hydroxyl group, leading to sharper peaks and more reproducible retention times.[4] UV detection is selected due to the strong chromophore (nitro-substituted pyridine ring) present in the molecule.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade) or Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for cleaning
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and resolution. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Aqueous component of the mobile phase. Acid suppresses ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic modifier to elute the analyte. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[3] |
| Detection | UV at 254 nm | Wavelength at which many aromatic and nitro compounds absorb strongly. A PDA detector can be used to identify the optimal wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a 50:50 acetonitrile/water mixture to a concentration expected to be within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method Validation Parameters (Typical)
| Parameter | Expected Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography (GC) Method
For volatile or semi-volatile compounds, GC offers excellent separation efficiency and sensitivity.[3] While this compound has a hydroxyl group that may reduce volatility, GC analysis is feasible, potentially with derivatization to improve its chromatographic properties.
Principle and Rationale
GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3] Due to the polarity and potential for hydrogen bonding of the hydroxyl group, a mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point to achieve symmetrical peak shapes. Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds. To improve volatility and reduce peak tailing, derivatization of the hydroxyl group (e.g., silylation) can be employed.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler (recommended for precision)
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Dichloromethane or other suitable solvent (GC grade)
-
(Optional) Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Rtx®-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a range of polarities. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow for column efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is essential to elute the analyte in a reasonable time with good peak shape. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used for concentrated samples to avoid column overload. |
| Injection Vol. | 1 µL | Standard injection volume. |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).
-
Create a series of calibration standards by serial dilution.
-
-
(Optional) Derivatization:
-
To a known volume of standard or sample solution, add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
If not derivatizing, ensure the sample is free of non-volatile matrix components.
-
-
Analysis:
-
Inject the prepared standards and samples into the GC.
-
Generate a calibration curve from the peak areas of the standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
-
GC Workflow Diagram
Caption: Workflow for GC quantification of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a rapid, preliminary estimation of the concentration of this compound, particularly in pure samples or simple mixtures.
Principle and Rationale
This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The nitro-substituted pyridine structure of the analyte is expected to have a strong UV absorbance maximum (λmax).[5] By measuring the absorbance at this wavelength, the concentration can be determined.
Experimental Protocol
-
Determine λmax:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Scan the UV-Vis spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Standards:
-
Create a series of standards with known concentrations in the same solvent.
-
-
Measure Absorbance:
-
Measure the absorbance of each standard and the sample at the determined λmax.
-
-
Quantify:
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the sample concentration from this curve.
-
Note: This method is less specific than chromatographic methods and is susceptible to interference from other UV-absorbing species in the sample.[3]
Conclusion
This application note provides comprehensive and scientifically-grounded protocols for the quantification of this compound using HPLC and GC. The HPLC method is recommended for its high specificity, and applicability to non-volatile compounds. The GC method is a viable alternative, especially if derivatization is employed to enhance volatility. UV-Vis spectrophotometry serves as a useful tool for rapid, high-throughput screening. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential before implementation for routine analysis.
References
The Strategic Utility of 3-Chloro-5-nitropyridin-4-ol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pivotal Role of Kinase Inhibitors and the Privileged Pyridin-4-ol Scaffold
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a central role in cellular signal transduction pathways. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a plethora of small-molecule kinase inhibitors, many of which have revolutionized the treatment of various malignancies. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are of paramount importance, and the pyridin-4-ol (also known as 4-pyridone) moiety is a recurring structural motif in many potent and selective inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged scaffold in medicinal chemistry.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-chloro-5-nitropyridin-4-ol , a versatile and highly reactive building block, in the synthesis of kinase inhibitors. We will delve into the chemical principles governing its reactivity and provide detailed, field-proven protocols for its derivatization into core kinase inhibitor scaffolds.
Chemical Insight: The Unique Reactivity of this compound
The synthetic utility of this compound stems from the electronic properties of its substituted pyridine ring. The presence of a strongly electron- withdrawing nitro group at the 5-position, coupled with the inherent electron-deficient nature of the pyridine ring, significantly activates the chlorine atom at the 3-position towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and often regioselective introduction of various nucleophiles, particularly amines, which are ubiquitous in kinase inhibitor design.
The 4-hydroxyl group can exist in equilibrium with its 4-pyridone tautomer. This hydroxyl group can be a key pharmacophoric feature for hydrogen bonding with the kinase hinge region, or it can be further functionalized if desired. The interplay of these functional groups makes this compound a powerful starting material for generating diverse libraries of potential kinase inhibitors.
Core Synthetic Strategy: Building Kinase Inhibitor Scaffolds
A primary strategy for constructing kinase inhibitors from this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated chloro group with a desired amine (often an aniline or a heterocyclic amine) to forge a key C-N bond.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group, which can then be further functionalized, for instance, by acylation to introduce a "warhead" or a solubilizing group.
This sequence allows for the modular assembly of kinase inhibitor cores, where the diversity of the final compounds is dictated by the choice of the initial amine nucleophile and the subsequent acylating agent.
Experimental Protocols
The following protocols are presented as a guide and may require optimization based on the specific substrates and desired target molecules.
Protocol 1: Synthesis of a 3-(Arylamino)-5-nitropyridin-4-ol Intermediate
This protocol details the nucleophilic aromatic substitution of this compound with a representative aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the substituted aniline (1.1 eq) followed by DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc (2 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/EtOAc) to afford the desired 3-(arylamino)-5-nitropyridin-4-ol.
Data Presentation: Representative Yields for SNAr Reaction
| Aniline Nucleophile | Product | Typical Yield |
| 4-Fluoroaniline | 3-((4-Fluorophenyl)amino)-5-nitropyridin-4-ol | 85-95% |
| 3-Methoxyaniline | 3-((3-Methoxyphenyl)amino)-5-nitropyridin-4-ol | 80-90% |
| 4-(Trifluoromethyl)aniline | 5-Nitro-3-((4-(trifluoromethyl)phenyl)amino)pyridin-4-ol | 75-85% |
Experimental Workflow: SNAr Reaction
Caption: Workflow for the synthesis of a 3-(arylamino)-5-nitropyridin-4-ol intermediate.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the nitro group of the intermediate synthesized in Protocol 1.
Materials:
-
3-(Arylamino)-5-nitropyridin-4-ol intermediate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
Procedure:
-
To a suspension of the 3-(arylamino)-5-nitropyridin-4-ol intermediate (1.0 eq) in a mixture of EtOH and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reduction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., EtOAc or a mixture of chloroform and isopropanol) to isolate the product.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 3-amino-5-(arylamino)pyridin-4-ol. This product is often used in the next step without further purification.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group to an amine.
Signaling Pathways and Logical Relationships
The synthesized pyridin-4-ol derivatives are designed to target the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and downstream signaling.
Application Notes and Protocols for Developing Novel Herbicides Using 3-Chloro-5-nitropyridin-4-ol
Abstract: The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with diverse modes of action. Pyridine derivatives are a well-established class of bioactive molecules in agrochemistry, known to exhibit a range of herbicidal activities.[1][2][3][4][5] This document provides a comprehensive guide for researchers on utilizing 3-Chloro-5-nitropyridin-4-ol as a scaffold for the development of new herbicides. We present detailed protocols for whole-plant and in-vitro screening, preliminary mode of action studies, and strategies for lead optimization. The methodologies are designed to be robust and adaptable, providing a foundational framework for herbicide discovery programs.
Introduction: The Rationale for this compound in Herbicide Discovery
The pyridine ring is a critical structural motif in numerous successful herbicides.[4][5] Its versatility allows for a wide range of chemical modifications to modulate biological activity and spectrum. This compound (CAS 31872-64-7) presents an attractive starting point for a herbicide discovery program due to several key features:
-
Reactive Sites: The presence of a chloro group, a nitro group, and a hydroxyl group provides multiple handles for chemical derivatization.
-
Potential for Novel Modes of Action: While many pyridine-based herbicides are known, the specific substitution pattern of this molecule offers the potential to interact with novel biological targets in plants.
-
Structural Analogy to Known Herbicides: The pyridinol core is present in some existing herbicides, suggesting a favorable scaffold for herbicidal activity.[6][7]
This guide will walk researchers through a systematic approach to unlock the herbicidal potential of this compound and its derivatives.
Experimental Workflows and Logical Relationships
The following diagram illustrates the proposed workflow for screening and characterizing novel herbicide candidates derived from this compound.
Caption: Workflow for herbicide discovery using this compound.
Protocol 1: Whole-Plant Primary Screening
The initial step in evaluating the herbicidal potential of this compound and its derivatives is a whole-plant bioassay.[8][9] This provides a holistic view of a compound's activity, encompassing uptake, translocation, and metabolic stability.
Objective
To assess the pre- and post-emergence herbicidal activity of test compounds on a representative panel of monocotyledonous and dicotyledonous weed species.
Materials
-
Test Compounds: this compound and its synthesized derivatives.
-
Plant Species:
-
Monocots: Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail).
-
Dicots: Amaranthus retroflexus (redroot pigweed), Brassica napus (rapeseed).
-
-
Growth Medium: Standard potting mix.
-
Pots: 10 cm diameter plastic pots.
-
Solvents: Acetone, DMSO.
-
Surfactant: Non-ionic surfactant (e.g., Tween 20).
-
Spray Chamber: Calibrated to deliver a consistent volume.
-
Greenhouse/Growth Chamber: Controlled temperature (25°C day/20°C night), 16-hour photoperiod.
Methodology
3.3.1. Plant Preparation
-
Fill pots with potting mix and sow seeds of each weed species to a depth of 1 cm.
-
Water the pots and place them in a greenhouse or growth chamber.
-
For post-emergence testing, allow plants to grow to the 2-3 leaf stage.
3.3.2. Compound Preparation
-
Prepare a stock solution of each test compound (e.g., 10 mg/mL) in a suitable solvent (e.g., acetone or DMSO).
-
For application, dilute the stock solution with water containing a non-ionic surfactant (0.1% v/v) to achieve the desired application rates.
3.3.3. Herbicide Application
-
Pre-emergence:
-
Apply the test solutions evenly to the soil surface of newly sown pots using a calibrated spray chamber.
-
Include a solvent-only control and a known commercial herbicide as a positive control.
-
-
Post-emergence:
-
Apply the test solutions to the foliage of plants at the 2-3 leaf stage.
-
Ensure thorough coverage of the leaf surfaces.
-
Include a solvent-only control and a known commercial herbicide as a positive control.
-
3.3.4. Evaluation
-
Return the treated pots to the greenhouse or growth chamber.
-
Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
For promising compounds, conduct a dose-response study to determine the GR50 (the concentration required to cause 50% growth reduction).
Data Presentation
| Compound | Application | E. crus-galli (% Injury at 14 DAT) | S. faberi (% Injury at 14 DAT) | A. retroflexus (% Injury at 14 DAT) | B. napus (% Injury at 14 DAT) |
| This compound | Pre-emergence | Data | Data | Data | Data |
| Post-emergence | Data | Data | Data | Data | |
| Derivative A | Pre-emergence | Data | Data | Data | Data |
| Post-emergence | Data | Data | Data | Data | |
| Positive Control (e.g., Glyphosate) | Post-emergence | 95 | 98 | 99 | 97 |
Protocol 2: In Vitro Target-Based Screening
Compounds exhibiting significant whole-plant activity should be further investigated to determine their potential mode of action (MoA).[10][11] In vitro assays targeting known herbicide-binding enzymes are an efficient way to narrow down the possibilities.[12][13]
Rationale for Target Selection
Based on the chemical structure of this compound and the common MoAs of existing herbicides, the following enzyme targets are proposed for initial screening:
-
Acetolactate Synthase (ALS): A key enzyme in the biosynthesis of branched-chain amino acids.[14][15][16][17][18] ALS inhibitors are a major class of herbicides.
-
Protoporphyrinogen Oxidase (PPO): Involved in the biosynthesis of chlorophyll and heme.[19][20][21][22] PPO inhibitors cause rapid membrane damage.[21][22]
-
5-enolpyruvylshikimate-3-phosphate synthase (EPSPS): An enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[23][24][25][26][27]
General In Vitro Assay Protocol
4.2.1. Objective
To determine if the test compounds inhibit the activity of key herbicidal target enzymes.
4.2.2. Materials
-
Purified or partially purified target enzymes (ALS, PPO, EPSPS) from a plant source (e.g., spinach, maize).
-
Substrates and cofactors specific to each enzyme assay.
-
Microplate reader.
-
Test compounds and known inhibitor controls.
4.2.3. Methodology (Example: ALS Inhibition Assay)
-
Prepare a reaction buffer containing the necessary cofactors (e.g., thiamine pyrophosphate, FAD, MgCl2).
-
Add the purified ALS enzyme to the wells of a microplate.
-
Add the test compounds at various concentrations. Include a known ALS inhibitor (e.g., chlorsulfuron) as a positive control and a solvent-only control.
-
Pre-incubate the enzyme and inhibitors for a specified time.
-
Initiate the reaction by adding the substrate (pyruvate).
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the product (acetolactate) formation using a colorimetric method (e.g., Voges-Proskauer reaction).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).
Data Presentation
| Compound | ALS IC50 (µM) | PPO IC50 (µM) | EPSPS IC50 (µM) |
| Active Compound 1 | Data | Data | Data |
| Active Compound 2 | Data | Data | Data |
| Positive Control (Chlorsulfuron) | Data | N/A | N/A |
| Positive Control (Fomesafen) | N/A | Data | N/A |
| Positive Control (Glyphosate) | N/A | N/A | Data |
Preliminary Mode of Action Studies
The results from the whole-plant and in vitro screens can be used to formulate a hypothesis about the MoA of active compounds. Symptomology is a crucial component of this process.[28]
Symptomology Observation
Carefully observe and document the injury symptoms on treated plants. Different MoAs typically produce distinct visual cues:
-
ALS Inhibitors: Stunting of new growth, interveinal chlorosis, and purpling of leaves.[15] Symptoms develop slowly over several days to weeks.[8]
-
PPO Inhibitors: Rapid necrosis (browning) and water-soaked lesions on treated foliage, particularly in the presence of light.[20][22]
-
EPSPS Inhibitors: Systemic chlorosis of new growth, followed by necrosis. Symptoms are generally slow to appear.
-
Photosynthesis Inhibitors: Chlorosis and necrosis, often appearing first on older leaves.
-
Growth Regulators: Epinasty (twisting and curling of stems and petioles), leaf cupping, and stem swelling.[11]
MoA Hypothesis Diagram
Caption: Formulating a Mode of Action hypothesis based on converging evidence.
Lead Optimization
Once a promising lead compound with a confirmed or hypothesized MoA is identified, the next phase involves chemical synthesis to improve its herbicidal properties. This process, known as Structure-Activity Relationship (SAR) studies, aims to enhance potency, broaden the weed spectrum, and improve crop selectivity.
Strategies for Derivatization
Systematically modify the this compound scaffold at its reactive sites:
-
Position 4 (Hydroxyl Group): Etherification or esterification to explore changes in lipophilicity and potential interactions with the target site.
-
Position 3 (Chloro Group): Nucleophilic substitution with various amines, thiols, or alkoxides to introduce diverse functional groups.
-
Position 5 (Nitro Group): Reduction to an amino group followed by acylation, alkylation, or other modifications.
Iterative Screening
Each new analog synthesized must be subjected to the primary whole-plant screening protocol. The data generated will inform the next round of chemical synthesis, guiding the SAR exploration toward compounds with superior herbicidal profiles.
Conclusion
This compound represents a promising starting point for the discovery of novel herbicides. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to systematically evaluate its potential and develop new solutions for weed management. By integrating whole-plant screening, in vitro assays, and rational chemical design, the likelihood of discovering a novel, effective herbicide can be significantly increased.
References
- 1. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on Pyridine Derivatives (XII):Synthesis and Herbicidal Activity of 2-(2-Aryloxypyridine-4-carbonyloxy)-propionates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chempanda.com [chempanda.com]
- 6. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 7. EP2180790B1 - Synergistic herbicidal composition containing certain pyridine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. fbn.com [fbn.com]
- 12. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 16. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 17. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 21. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 22. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 23. bioone.org [bioone.org]
- 24. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 25. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-nitropyridin-4-ol
Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-5-nitropyridin-4-ol (CAS No: 31872-64-7)[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory challenges.
Section 1: Synthesis Overview & Key Strategic Considerations
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. While several pathways exist for substituted nitropyridines, a common and logical approach involves the sequential nitration and chlorination of a suitable precursor. The primary challenges in this synthesis are achieving correct regioselectivity during the electrophilic nitration step and managing the often harsh conditions of the subsequent chlorination without product decomposition.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My nitration step is giving low yields and a mixture of isomers. What is going wrong and how can I improve regioselectivity?
A1: This is a common problem in the nitration of pyridine derivatives. The pyridine ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution. The directing effects of existing substituents and reaction temperature are critical.
-
Plausible Causes:
-
Incorrect Nitrating Agent Strength: The nitrating mixture (typically a combination of nitric acid and sulfuric acid) may be too harsh or too mild.
-
Suboptimal Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of undesired isomers and dinitrated byproducts.
-
Precursor Reactivity: The choice of the starting pyridin-4-ol precursor significantly influences the position of nitration.
-
-
Recommended Solutions:
-
Temperature Management: The reaction should be performed at low temperatures. Start by adding the pyridine precursor to concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath, and then add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.[2]
-
Nitrating Mixture: A standard mixture of fuming nitric acid in concentrated sulfuric acid is typically effective. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺) and also protonates the pyridine nitrogen, further influencing the substitution pattern.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent over-nitration. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexane.
-
Q2: The chlorination of my 3-nitropyridin-4-ol intermediate results in a dark, tarry mixture with very little desired product. How can I fix this?
A2: The conversion of a hydroxyl group on a pyridine ring to a chlorine atom often requires potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which can be aggressive and lead to decomposition if not controlled.[3]
-
Plausible Causes:
-
Excessive Temperature: Heating the reaction too strongly or too quickly is the most common cause of decomposition and polymerization, resulting in a tarry mixture.
-
Reagent Reactivity: Using neat phosphorus oxychloride as both reagent and solvent can be too harsh. The presence of residual water can also lead to side reactions.
-
Incomplete Reaction: Insufficient heating or reaction time may leave unreacted starting material, complicating purification.
-
-
Recommended Solutions:
-
Controlled Heating: Heat the reaction mixture gradually to reflux and maintain it. A typical temperature range is 80-110 °C.[3][4] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5]
-
Solvent Choice: Consider using a high-boiling inert solvent like toluene or N,N-Dimethylformamide (DMF) to moderate the reaction, although POCl₃ can often serve as the solvent.[2][4]
-
Work-up Procedure: The work-up is critical. After completion, the reaction mixture should be cooled to room temperature and then quenched by pouring it slowly onto crushed ice with vigorous stirring.[3] This hydrolyzes the excess chlorinating agents and precipitates the crude product. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to a neutral or slightly basic pH before extraction.
-
Q3: I am observing a significant amount of a water-soluble byproduct, and my organic extracts are clean but yield very little product. What is happening?
A3: This issue often points to hydrolysis of either the starting material or the product, especially if moisture is present during the reaction or work-up at elevated temperatures.[5]
-
Plausible Causes:
-
Moisture Contamination: Using wet solvents or glassware, or exposing the reaction to atmospheric moisture, can lead to hydrolysis of the chloro group back to a hydroxyl group, especially under basic conditions during workup.
-
Incomplete Chlorination: If the chlorination reaction does not go to completion, the unreacted pyridinol starting material will remain in the aqueous phase upon workup.
-
-
Recommended Solutions:
-
Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is oven-dried before use. Run the reaction under a nitrogen or argon atmosphere to minimize exposure to moisture.[5]
-
Work-up pH and Temperature: During the work-up, keep the temperature low (ice bath) while neutralizing the solution. Avoid making the solution strongly basic for extended periods, as this can promote nucleophilic substitution of the chlorine atom.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate multiple times to ensure complete recovery from the aqueous phase.[4]
-
Q4: What is the most effective method for purifying the final this compound?
A4: The choice of purification method depends on the nature of the impurities. Typically, a combination of washing, recrystallization, and sometimes column chromatography is effective.
-
Recommended Solutions:
-
Washing: After extraction, wash the combined organic layers with saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with saturated sodium chloride (brine) to aid in drying.
-
Recrystallization: This is often the most effective method for removing minor impurities. Solvents to consider include ethanol, isopropanol, or a toluene/hexane mixture. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step. A gradient elution starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate is a standard approach.
-
Section 3: Optimized Protocols & Data
Below is a reference protocol for the chlorination step, which is often the most challenging part of the synthesis.
Optimized Protocol: Chlorination of 3-Nitro-pyridin-4-ol
This protocol is a synthesized methodology based on common practices for similar transformations.[2][3]
-
Preparation: In a 3-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 3-nitro-pyridin-4-ol (1.0 eq).
-
Reagent Addition: Under a gentle stream of nitrogen, add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If the starting material does not dissolve, add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise. The addition of PCl₅ can be exothermic.
-
Reaction: Heat the mixture to 100-110 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (approx. 10 times the volume of POCl₃ used). This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium carbonate or a saturated aqueous solution. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Data Summary: Chlorination Condition Variables
| Parameter | Condition A | Condition B | Condition C | Rationale & Expected Outcome |
| Chlorinating Agent | POCl₃ (10 eq) | POCl₃ (5 eq) + PCl₅ (1.1 eq) | POCl₃ (3 eq) in Toluene | Rationale: PCl₅ can activate the hydroxyl group, allowing for milder conditions. Neat POCl₃ is effective but harsh. Toluene acts as a temperature moderator. Outcome: Condition B often gives a cleaner reaction than A. Condition C may require longer reaction times. |
| Temperature (°C) | 110 °C | 95 °C | 110 °C (reflux) | Rationale: Higher temperatures increase reaction rate but also the risk of decomposition. Outcome: Aim for the lowest temperature that drives the reaction to completion in a reasonable timeframe (e.g., 95-110 °C). |
| Reaction Time (h) | 2-4 h | 4-6 h | 8-12 h | Rationale: Time depends on temperature and substrate reactivity. Outcome: Monitor by TLC to determine the optimal time and avoid byproduct formation from prolonged heating. |
Troubleshooting Logic Diagram
References
- 1. 31872-64-7 3-Chloro-4-hydroxy-5-nitropyridine AKSci X5153 [aksci.com]
- 2. CN112707860A - Synthesis method of active intermediate 4-chloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-5-nitropyridin-4-ol
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Chloro-5-nitropyridin-4-ol. Here, we address common side reactions and troubleshooting scenarios encountered during its preparation, providing in-depth explanations and actionable protocols to enhance reaction outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.
Section 1: Synthesis via Selective Hydrolysis of 2,4-Dichloro-5-nitropyridine
The most prevalent route to this compound involves the selective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyridine. The key to a successful synthesis lies in controlling the regioselectivity of the hydrolysis to favor substitution at the C4 position.
FAQ 1.1: Why is my yield of this compound low, with a significant amount of unreacted 2,4-dichloro-5-nitropyridine remaining?
Answer:
Low conversion in this SNAr reaction is typically due to suboptimal reaction conditions that fail to overcome the activation energy barrier efficiently. Several factors could be at play:
-
Insufficient Reaction Temperature: The hydrolysis may require more thermal energy to proceed at a reasonable rate. While the C4 position is activated, the reaction is not always instantaneous at room temperature.
-
Inappropriate Base or Hydrolysis Agent: The choice and concentration of the base are critical. A weak base may not be sufficient to drive the reaction to completion. Common hydrolysis agents include aqueous bases like sodium hydroxide or potassium hydroxide, or a weaker base like sodium acetate in a suitable solvent.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) and enhance the reaction rate.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.
Troubleshooting Steps:
-
Gradually increase the reaction temperature: Monitor the reaction by Thin Layer Chromatography (TLC) while incrementally raising the temperature (e.g., from room temperature to 50-80 °C). Be cautious of overheating, which can lead to side product formation (see FAQ 1.2).
-
Re-evaluate your base: If using a weak base like sodium acetate, consider switching to a stronger, yet controlled, base system like aqueous NaOH or KOH in a suitable solvent. The stoichiometry of the base should be at least one equivalent.
-
Ensure an appropriate solvent system: If your reaction is sluggish in a non-polar or protic solvent, consider switching to a polar aprotic solvent like DMF, DMAc, or DMSO.
FAQ 1.2: I am observing a significant byproduct in my reaction. How do I determine if it's the C2-substituted isomer or the di-hydroxy byproduct?
Answer:
The formation of byproducts is a common challenge. The two most likely impurities are the isomeric 2-hydroxy-4-chloro-5-nitropyridine (from C2 substitution) and 2,4-dihydroxy-5-nitropyridine (from di-substitution).
Mechanistic Insight:
The regioselectivity of the initial substitution is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at C4 is strongly favored because the resulting negative charge can be delocalized onto the electron-withdrawing nitro group, which is para to the C4 position. Attack at C2 (meta to the nitro group) does not allow for this direct resonance stabilization, making it a kinetically less favorable pathway.[3][4][5] Therefore, the formation of the C2-isomer is generally a minor pathway under kinetically controlled conditions.
The di-hydroxy byproduct is more likely to form under forcing conditions, such as high temperatures, prolonged reaction times, or an excess of a strong nucleophile, where the less reactive C2-chloro substituent is also eventually replaced.
Identification Strategy:
-
Thin Layer Chromatography (TLC): The polarity of the three compounds will likely differ. The di-hydroxy product will be the most polar, followed by the desired mono-hydroxy product, and then the starting material. The C2-isomer's polarity will be similar to the desired product but may show a slightly different Rf value.
-
¹H NMR Spectroscopy: This is the most definitive method.
-
This compound (Desired Product): You would expect to see two singlets in the aromatic region for the protons at the C2 and C6 positions.
-
2-hydroxy-4-chloro-5-nitropyridine (C2-Isomer): This would also show two singlets in the aromatic region for the protons at C3 and C6, but their chemical shifts would be different from the desired product.
-
2,4-dihydroxy-5-nitropyridine (Di-hydroxy byproduct): This would also show two aromatic singlets for the protons at C3 and C6.
-
A comparison of the integration of these signals will give you the relative ratios of the components in your mixture. A crude NMR of the reaction mixture can be very informative.
-
Visualizing Side Product Formation:
Caption: Formation of the desired product and major side products.
FAQ 1.3: What are the optimal conditions to maximize the regioselectivity for C4-hydrolysis and minimize byproduct formation?
Answer:
To maximize the formation of this compound, the reaction should be run under conditions that favor kinetic control and prevent over-reaction.
Key Principles for Optimization:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway leading to the C2-isomer and the subsequent hydrolysis to the di-hydroxy byproduct.
-
Stoichiometry: Use a controlled amount of the hydrolysis agent (typically 1.0 to 1.2 equivalents). A large excess can promote di-substitution.
-
Reaction Monitoring: Actively monitor the reaction using TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of the di-hydroxy byproduct.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature to 60 °C | Minimizes formation of C2-isomer and di-hydroxy byproduct. |
| Base | NaOAc, NaHCO₃, or controlled addition of aq. NaOH/KOH | A weaker base or controlled addition of a strong base prevents over-reaction.[1] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents stabilize the Meisenheimer complex, favoring the C4-attack.[2][3] |
| Stoichiometry | 1.0 - 1.2 eq. of base | Avoids excess nucleophile which can lead to di-substitution. |
| Monitoring | TLC / HPLC | Crucial for quenching the reaction at the optimal time to maximize yield of the desired product. |
Mechanism of Regioselectivity:
The preference for C4 attack is due to the superior stability of the resulting Meisenheimer intermediate.
Caption: Stabilization of the Meisenheimer intermediate dictates C4 selectivity.
Section 2: Synthesis via Nitration of 3-Chloropyridin-4-ol
An alternative, though often more challenging, route is the direct nitration of 3-chloropyridin-4-ol. The primary hurdle in this electrophilic aromatic substitution is controlling the position of the incoming nitro group.
FAQ 2.1: My nitration of 3-chloropyridin-4-ol is yielding a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?
Answer:
The regiochemical outcome of the nitration of a substituted pyridine ring is determined by the combined electronic and steric effects of the existing substituents. The hydroxyl group (or its protonated form in strong acid) is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group.
In the case of 3-chloropyridin-4-ol, the positions ortho and para to the hydroxyl group are C3, C5, and the position para to the chloro group is C6. The pyridine nitrogen is deactivating towards electrophilic substitution. The interplay of these directing effects can lead to a mixture of products. Nitration of substituted pyridines often results in mixtures of isomers. For example, the nitration of 2-chloro-4-aminopyridine yields a mixture of 3-nitro and 5-nitro isomers.[6]
Strategies to Improve Regioselectivity:
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. Milder nitrating agents may offer better control.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lowest activation energy, which is often the formation of the thermodynamically most stable product.
-
Solvent Effects: The solvent can influence the reactivity of the nitrating species and the substrate.
| Nitrating Agent | Typical Conditions | Comments |
| HNO₃ / H₂SO₄ | 0 °C to RT | Standard, highly reactive conditions. May lead to poor selectivity and over-nitration.[7] |
| Fuming HNO₃ | Low Temperature | Very strong nitrating agent, often used when the ring is deactivated. |
| KNO₃ / H₂SO₄ | 0 °C to RT | Can offer a more controlled release of the nitronium ion. |
Purification:
If a mixture of isomers is unavoidable, purification by column chromatography or fractional crystallization will be necessary. The different isomers will likely have different polarities and crystalline properties, which can be exploited for separation.
General Troubleshooting Workflow
When encountering issues in your synthesis, a systematic approach can help identify the root cause.
Caption: A systematic workflow for troubleshooting synthetic challenges.
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Chloro-5-nitropyridin-4-ol
Introduction
The chemical purity of 3-Chloro-5-nitropyridin-4-ol (CAS: 31872-64-7) is critical for its successful application in pharmaceutical synthesis and materials science.[] As a key building block, even minor impurities can lead to significant downstream issues, including poor reaction yields, formation of intractable side products, and compromised final product integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile is largely dictated by the synthetic route, which typically involves the nitration of a 3-chloro-pyridin-4-ol precursor. The primary impurities include:
-
Unreacted Starting Material: Residual 3-chloro-pyridin-4-ol.
-
Isomeric Byproducts: Nitration of the pyridine ring can sometimes yield small quantities of other positional isomers, depending on the reaction conditions. The formation of isomers is a common challenge in the synthesis of nitropyridines.[2]
-
Over-nitrated Species: Formation of dinitro-pyridinol compounds can occur if nitrating conditions are too harsh.[3]
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to dihydroxy-nitropyridine impurities.
-
Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture.
Q2: Which analytical techniques are best for assessing the purity of my sample?
A multi-pronged approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of non-volatile organic impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% TFA) is a good starting point.
-
Quantitative NMR (qNMR): A powerful method for determining absolute purity without needing a specific reference standard for the analyte itself.[4] It involves comparing the integral of a product proton signal to that of a known, high-purity internal standard.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks during purification (e.g., monitoring a reaction or column chromatography fractions).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities and residual solvents.[4]
Table 1: Comparative Purity Analysis Data
The following table illustrates typical results from analyzing a crude batch of this compound before and after a standard recrystallization protocol.
| Analyte / Impurity | Crude Sample (Area %) | Purified Sample (Area %) | Method of Analysis |
| This compound | 94.5% | >99.5% | HPLC |
| Unreacted Starting Material | 3.2% | <0.1% (Not Detected) | HPLC |
| Isomeric Impurity A | 1.1% | <0.1% (Not Detected) | HPLC |
| Dinitro Byproduct | 0.8% | 0.2% | HPLC |
| Residual Acetic Acid | Present | <0.05% | qNMR |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during laboratory experiments in a direct question-and-answer format.
Issue 1: The isolated product is a persistent yellow or brown color, even after initial precipitation.
-
Q: My this compound solid is off-white/yellow. What causes this, and how can I obtain a pure white solid?
-
A: This coloration is typically due to two sources: residual acidic impurities that can form colored charge-transfer complexes, and high-molecular-weight polymeric byproducts formed during the strongly acidic nitration reaction.
-
Causality: The pyridinol moiety can be protonated by residual acids, and nitro compounds are well-known to form colored species. Aggressive reaction conditions can also lead to minor degradation and polymerization.
-
Solution Workflow:
-
Aqueous Bicarbonate Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it thoroughly with a saturated sodium bicarbonate solution. This neutralizes and removes residual acids.[5] The organic layer should be dried over anhydrous sodium sulfate before proceeding.
-
Recrystallization with Decolorizing Carbon: Recrystallization is a powerful technique for removing small amounts of impurities based on differential solubility.[6] Using activated charcoal during this step is highly effective at adsorbing the polymeric, colored impurities.
-
-
Protocol 1: Decolorizing Recrystallization
-
Choose an appropriate solvent system (e.g., ethanol/water, acetic acid/water, or isopropanol). The ideal system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Add a small amount (typically 1-2% w/w) of activated decolorizing charcoal to the hot solution.
-
Maintain the heat and gently swirl or stir the mixture for 5-10 minutes. Caution: Adding charcoal to a near-boiling solution can cause vigorous bumping. Add it cautiously to the slightly cooled solution and then re-heat.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: An impurity is co-eluting or has a very similar Rf to the product in chromatography.
-
Q: I am using silica gel column chromatography, but an impurity peak is overlapping with my product peak in the HPLC analysis of the fractions. How can I improve the separation?
-
A: This is a classic resolution problem, often caused by an isomeric byproduct with very similar polarity. Simply changing the solvent polarity may not be enough. The key is to alter the chemical interactions within the chromatographic system.
-
Causality: Pyridine derivatives are basic and can interact strongly and non-specifically with the acidic silanol groups on the surface of standard silica gel, often leading to peak tailing and poor separation. Isomers will have nearly identical interactions, making separation difficult.
-
Solution Workflow:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase can change the ionization state of the product and impurities, drastically altering their retention on the stationary phase and often improving separation.
-
Change the Stationary Phase: If pH modifiers are ineffective, switching to a different stationary phase provides an alternative separation mechanism. Good options include alumina (which has a more basic surface) or a polar-bonded phase like cyano (CN) or diol.
-
Consider an Alternative Technique: For very difficult separations, preparative HPLC using a high-efficiency column (e.g., with smaller particle sizes) may be required.
-
-
Visualization 1: Troubleshooting Workflow for Poor Chromatographic Resolution
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 3: Significant product loss and low recovery after purification.
-
Q: My final yield of this compound is much lower than expected after recrystallization. Where is my product going?
-
A: Low recovery is often a result of an improperly optimized recrystallization protocol or product degradation.
-
Causality:
-
Solvent Choice: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling. Conversely, if the product is not soluble enough when hot, you may mistake it for an insoluble impurity and discard it.
-
Product Degradation: The compound may be sensitive to prolonged heat or acidic/basic conditions, especially if residual reagents are present. For instance, prolonged heating on an acidic silica gel column can cause degradation.
-
-
Solution Workflow:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Analyze the Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC or HPLC. If a large amount of product is present, perform a second-crop crystallization to recover it.
-
Check for Degradation: Run a quick stability test. Dissolve a small amount of pure product in your chosen purification solvent, heat it for the duration of the purification process, and re-analyze by HPLC to see if any new impurity peaks have appeared. If degradation is observed, a less aggressive method (e.g., shorter heating time, different solvent, or slurry purification at room temperature) should be used.
-
-
Visualization 2: Impurity Source and Removal Pathway
Caption: Origin of common impurities and the corresponding purification techniques for their removal.
References
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 6. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
Preventing degradation of 3-Chloro-5-nitropyridin-4-ol during synthesis
Welcome to the dedicated technical support guide for the synthesis and handling of 3-Chloro-5-nitropyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar electron-deficient heterocyclic intermediates. Here, we move beyond simple protocols to address the nuanced challenges you may face at the bench, focusing on the chemical principles that govern the stability and reactivity of this molecule. Our goal is to empower you to not only solve problems but also to proactively prevent them.
Frequently Asked Questions (FAQs)
Q1: My reaction yields for this compound are consistently low. What are the most common culprits?
Low yields in this synthesis are typically traced back to three main areas: incomplete reaction, product degradation, or mechanical loss during workup.
-
Incomplete Reaction: Ensure your starting materials are pure and dry. Sub-stoichiometric amounts of reagents or insufficient reaction time/temperature can halt the reaction prematurely.
-
Product Degradation: This is the most critical factor. The combination of a chloro substituent, a nitro group, and a pyridin-4-ol moiety makes the molecule susceptible to degradation, particularly hydrolysis. The 4-pyridone tautomer of your product has significant zwitterionic character, which can enhance the rate of nucleophilic attack (like hydrolysis) at the chlorine-bearing carbon.[1] High temperatures or inappropriately high/low pH during the reaction or workup can rapidly decompose the product.
-
Workup Losses: this compound has moderate polarity. During aqueous workups and extractions, a significant amount of the product can be lost to the aqueous phase if the pH is not carefully controlled. Over-washing of the isolated solid can also lead to losses.
Q2: The isolated product is a dark brown or black solid, not the expected off-white or light-brown powder. What causes this discoloration?
Severe discoloration is almost always a sign of decomposition or polymerization. The strong electron-withdrawing nature of the nitro group makes the pyridine ring highly electron-deficient and susceptible to certain side reactions, especially under harsh conditions.
-
Cause: Aggressive reaction conditions, such as excessively high temperatures (e.g., >125°C) or the use of strong, non-hindered bases, can initiate polymerization or complex side reactions. The presence of oxygen can also contribute to the formation of colored impurities.
-
Preventative Solution: Maintain strict temperature control throughout the reaction. A patent for a similar isomer, 2-chloro-3-nitropyridin-4-ol, suggests a reaction temperature of 120-125°C, indicating a relatively high but specific thermal tolerance.[2] If discoloration persists, consider running the reaction under an inert atmosphere (N₂ or Ar) and using degassed solvents.
Q3: My NMR/LCMS analysis shows a significant impurity with a mass of M-35, corresponding to the loss of chlorine. How do I prevent this?
This is a classic sign of hydrolysis, where the chloro group is displaced by a hydroxyl group to form 5-nitro-pyridine-3,4-diol.
-
Mechanism: Water, acting as a nucleophile, attacks the carbon bearing the chlorine atom. This process is often catalyzed by acid or base. As noted, the 4-pyridone structure enhances the electrophilicity of the ring, making it more susceptible to this nucleophilic attack compared to other chloropyridines.[1]
-
Solution:
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.
-
pH Control During Workup: During aqueous workup, avoid strongly basic conditions. Neutralize the reaction mixture carefully, aiming for a slightly acidic to neutral pH (pH 6-7). A patent procedure for a related isomer uses a saturated ammonium chloride solution during workup to control the pH and quench the reaction.[2]
-
Temperature: Perform the aqueous workup at a reduced temperature (e.g., 0-10°C) to slow the rate of hydrolysis.
-
Troubleshooting Guide: Specific Scenarios
This section provides a deeper dive into specific experimental observations and offers a logical path to their resolution.
Scenario 1: The reaction stalls and fails to proceed to completion.
-
Observation: TLC or LCMS analysis shows a persistent spot/peak for the starting material (e.g., 3,4-dichloro-5-nitropyridine) even after prolonged reaction times.
-
Logical Analysis: The nucleophilic aromatic substitution (SNAr) reaction to displace the 4-chloro group is likely being inhibited.
-
Troubleshooting Steps:
-
Reagent Quality: Verify the purity and activity of your nucleophile (e.g., sodium acetate, potassium acetate). If using a salt, ensure it is anhydrous.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically required to facilitate SNAr reactions by solvating the cation of the salt and leaving the nucleophile "bare" and reactive.[2] Ensure the solvent is anhydrous.
-
Temperature: While excessive heat causes degradation, insufficient heat will slow the reaction. Incrementally increase the temperature by 5-10°C and monitor the progress.
-
Phase Transfer Catalyst: In some cases, particularly if the nucleophile has poor solubility, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can improve reaction rates.
-
Scenario 2: Multiple unknown peaks appear in the LCMS, suggesting side reactions.
-
Observation: Besides the desired product and the hydrolysis byproduct, other peaks are present in the chromatogram.
-
Logical Analysis: This points to more complex side reactions beyond simple hydrolysis. The nitro group itself can be a site of reactivity or can direct other substitutions.
-
Troubleshooting Steps:
-
Denitration: Under certain reductive conditions or extreme heat, the nitro group can be reduced or eliminated. Ensure no unintended reducing agents are present.
-
Isomerization/Rearrangement: While less common, high thermal or photochemical energy can sometimes lead to rearrangements. Confirm this is not a known reactivity pathway for your specific system.
-
Solvent Reactivity: Solvents like DMF can decompose at high temperatures, especially in the presence of acid or base, to produce dimethylamine. This amine can act as a nucleophile, leading to the formation of a dimethylamino-substituted byproduct. If this is suspected, consider switching to an alternative polar aprotic solvent like DMSO or NMP.
-
Visualizing the Problem: Degradation Pathways & Troubleshooting
To better understand the challenges, the following diagrams illustrate the primary degradation pathway and a logical flow for troubleshooting common synthesis issues.
Caption: Primary degradation pathway via hydrolysis.
Caption: Troubleshooting decision tree for synthesis.
Protocols & Data
The following protocols are representative methods based on established chemistry for nitropyridine derivatives.[2] They should be adapted and optimized for your specific laboratory conditions.
Table 1: Key Parameter Optimization
| Parameter | Condition A (Baseline) | Condition B (For Stalled Rxn) | Condition C (For Degradation) | Expected Outcome |
| Temperature | 120°C | 130°C | 110°C | Balance rate and stability |
| Solvent | Anhydrous DMF | Anhydrous DMSO | Anhydrous NMP | Ensure reagent solubility and stability |
| Workup pH | Quench with sat. NH₄Cl | Quench with sat. NH₄Cl | Quench with 1M NaHSO₄ to pH ~6 | Minimize hydrolysis[1] |
| Atmosphere | Air | Nitrogen | Nitrogen | Reduce oxidative side products |
Experimental Protocol: Representative Synthesis
This protocol is adapted from a procedure for a structural isomer and should be used as a starting point for optimization.[2]
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add the starting material (e.g., 3,4-dichloro-5-nitropyridine, 1.0 eq), anhydrous sodium acetate (1.2 eq), and anhydrous DMF (5-10 mL per gram of starting material).
-
Heating: Begin stirring the mixture and heat to 120-125°C. The mixture should become a homogeneous solution.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 2-4 hours.
-
Cooling & Quenching: Once the reaction is complete, stop heating and allow the mixture to cool to 30-35°C.
-
Workup: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with stirring. This will precipitate the crude product and neutralize any reactive species.
-
Isolation: If a large amount of solid precipitates, it can be collected by vacuum filtration. If the product remains partially dissolved, concentrate the mixture under reduced pressure to remove most of the DMF and water.
-
Purification: To the resulting crude solid or slurry, add a non-polar solvent like toluene. Stir vigorously at room temperature for 30-60 minutes (this is called trituration). This will dissolve many organic impurities while leaving the more polar product as a solid.
-
Final Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene and then dry under vacuum at 40-50°C to a constant weight.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for polar compounds include ethanol/water, isopropanol, or ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
Troubleshooting guide for 3-Chloro-5-nitropyridin-4-ol reactions
Welcome to the technical support center for 3-Chloro-5-nitropyridin-4-ol (CAS: 31872-64-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging intermediate. Here, we address common issues encountered in the lab, providing not just solutions but also the underlying chemical reasoning to empower your synthetic strategies.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section is structured to resolve specific experimental failures in a question-and-answer format.
Q1: My nucleophilic aromatic substitution (SNA_r_) reaction shows low or no conversion. What are the most likely causes and how can I fix it?
A1: This is the most frequent issue reported. Low conversion with this compound almost always traces back to one of three factors: inadequate activation of the substrate/nucleophile, suboptimal solvent choice, or insufficient thermal energy.
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is paramount for the reaction to proceed.[1] The strongly electron-withdrawing nitro group is crucial for this stabilization.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low SNA_r_ conversion.
In-Depth Analysis:
-
Base Selection is Critical: The pyridinol proton (pKa ~7-8) is acidic. A base is often required to deprotonate it, forming the more nucleophilic pyridinolate species. Furthermore, if you are using an amine or thiol nucleophile, a second equivalent of base is needed to scavenge the HCl generated.
-
Weak Bases (e.g., Et₃N, DIPEA): Often insufficient, especially with less reactive nucleophiles.
-
Stronger Bases (e.g., K₂CO₃, Cs₂CO₃): Generally reliable choices. They are strong enough to deprotonate the pyridinol and many common nucleophiles.
-
Very Strong Bases (e.g., NaH, KOtBu): Use with caution. While effective for deprotonation, they can promote side reactions or decomposition at elevated temperatures.
-
-
Solvent Effects: The choice of solvent dictates both solubility and reactivity.
-
Recommended: Polar aprotic solvents like DMF, DMSO, and NMP are superior. They effectively solvate the counter-ion of the base (e.g., K⁺) while leaving the anionic nucleophile "naked" and highly reactive.
-
Avoid: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding. Apolar solvents (e.g., toluene, THF) often lead to poor solubility of the pyridinol salt.
-
-
Temperature: SNA_r_ reactions on heteroaromatic systems are often slower than on activated benzenes. While some highly activated nucleophiles may react at room temperature, many require heating to 60-120 °C to achieve a reasonable rate. Always monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Q2: My reaction is messy, with multiple byproducts on the TLC/LC-MS. What are the common side reactions?
A2: Byproduct formation usually stems from the compound's multifunctional nature.
-
Reaction at the Nitro Group: While generally stable, the nitro group can be reduced by certain nucleophiles (especially thiols) or if trace metals are present with a hydrogen source. If you suspect this, ensure your reagents are pure and run the reaction under an inert atmosphere (N₂ or Ar).
-
Dimerization/Oligomerization: If a portion of your nucleophile can also act as a leaving group, or if the product can react with the starting material, oligomers can form. This is more common with bifunctional nucleophiles. Ensure a slight excess of the nucleophile (1.1-1.2 equivalents) is used to drive the reaction to the desired product.
-
Hydrolysis of the Chloro Group: If water is present in your solvent (e.g., wet DMF) or base (e.g., hydrated K₂CO₃), you can get hydrolysis of the starting material back to a dihydroxy species, which is typically unreactive. Always use anhydrous solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for nucleophilic substitution on this molecule?
A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNA_r_) via an addition-elimination pathway.
-
Addition: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, and a resonance-stabilized negative intermediate, known as a Meisenheimer complex, is formed.
-
Stabilization: The negative charge of this intermediate is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is what makes the reaction feasible.[1]
-
Elimination: The aromaticity is restored as the chloride ion (Cl⁻), a good leaving group, is expelled.
Caption: The Addition-Elimination (SNA_r_) mechanism.
Q2: Do I absolutely need a base? What if my nucleophile is already anionic?
A2: Even if your nucleophile is pre-formed (e.g., sodium phenoxide), it is highly advisable to include a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. The pyridinol proton is acidic enough to protonate many nucleophiles, effectively quenching them and halting the reaction. Adding a base ensures the pyridinol exists as the pyridinolate anion, which keeps the system basic and your nucleophile active.
Q3: What are the essential safety precautions for handling this compound?
A3: As with any halogenated nitroaromatic compound, proper handling is crucial.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3][4]
-
Accidental Exposure:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Q4: My reaction seems complete, but I'm struggling with the work-up and purification. Can you provide a general protocol?
A4: A robust work-up and purification strategy is key to obtaining a high yield of pure product.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP | High boiling point, excellent solvating power for polar reactants. |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong, non-nucleophilic, and easily removed during work-up. |
| Temperature | 60 - 120 °C | Reaction often requires thermal energy. Monitor by TLC/LC-MS. |
| Atmosphere | Nitrogen or Argon | Prevents potential side reactions, especially with sensitive nucleophiles. |
| Table 1: Recommended starting conditions for SNA_r_ reactions. |
General Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.), the nucleophile (1.1 eq.), and anhydrous potassium carbonate (2.2 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of DMF).
-
Precipitation/Extraction:
-
If a solid precipitates: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with water, then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.
-
If no solid forms: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).
-
-
Washing: Combine the organic extracts and wash with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
References
Technical Support Center: LC-MS Analysis in 3-Chloro-5-nitropyridin-4-ol Synthesis
Welcome to the technical support center for the synthesis and analysis of 3-Chloro-5-nitropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we leverage field-proven insights and foundational scientific principles to troubleshoot common challenges and answer frequently asked questions, ensuring the integrity and efficiency of your analytical workflow.
Troubleshooting Guide: Navigating Your LC-MS Data
This section addresses specific, practical issues you may encounter during the analysis of your reaction mixture.
Q1: I'm seeing a pair of peaks in my chromatogram with an m/z ratio suggesting a dichlorinated compound. My synthesis shouldn't produce this. What could it be?
A1: The presence of a dichlorinated species is a common issue that typically points to a side reaction with the starting material or an impurity within it. Let's break down the possibilities:
-
Causality: The synthesis of this compound often starts from a precursor like 2,4-dichloropyridine. A common route involves nitration followed by selective hydrolysis. If the hydrolysis of one chloro group is incomplete or if there's an excess of a chlorinating agent in a prior step, you can form dichlorinated byproducts. For instance, if the intended precursor is 2,4-dichloro-3-nitropyridine, incomplete hydrolysis would leave this starting material in your mixture.[1]
-
Analytical Confirmation:
-
Isotopic Pattern: The most definitive confirmation is the isotopic signature. A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1. This is a tell-tale sign of dichlorination.
-
MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the parent ion. Look for a fragment corresponding to the loss of a chlorine radical (35/37 Da). A subsequent loss of a second chlorine radical would solidify the identification.
-
Retention Time: Dichlorinated species are generally less polar than the desired hydroxylated product. Therefore, you should expect the dichlorinated byproduct to have a longer retention time on a reverse-phase column (like a C18).
-
Q2: My total ion chromatogram (TIC) is crowded with small, early-eluting peaks. How can I determine if these are significant byproducts or just noise/impurities?
A2: Early-eluting peaks are typically highly polar compounds. In the context of this synthesis, they could be several things:
-
Unreacted Starting Materials: Some precursors or reagents used in nitration, such as residual acids from the nitrating mixture, are highly polar.[2][3]
-
Over-hydrolysis/Ring Opening: Harsh reaction conditions (e.g., high temperature or extreme pH) can lead to the hydrolysis of both the chloro group and potentially the nitro group, or even cleavage of the pyridine ring, resulting in smaller, highly polar fragments.
-
Degradation Products: The target molecule itself might be unstable under certain conditions, degrading into more polar compounds.
Troubleshooting Workflow:
-
Run a Blank: Inject your mobile phase and sample solvent (e.g., methanol or acetonitrile) to identify peaks originating from your system or solvent.
-
Extract Ion Chromatograms (EICs): Instead of relying on the TIC, extract the specific m/z values for expected starting materials or simple degradation products (e.g., pyridinols). This will tell you if those specific compounds are present.
-
Check for Adducts: In electrospray ionization (ESI), it's common to see adducts with salts or solvents (e.g., [M+Na]+, [M+K]+, [M+CH₃CN]+). These will appear as related peaks with specific mass differences from your main analyte. Check the mass difference between your early eluting peaks and other major peaks.
Q3: I have an unknown peak with the correct mass for an isomer of my product. How can I confirm its identity?
A3: Isomer formation is a significant challenge in aromatic substitution reactions.[3] In the nitration of a substituted pyridine, the nitro group could potentially add to a different position on the ring.
-
The "Why": The directing effects of the existing chloro and hydroxyl/oxo groups on the pyridine ring dictate the position of nitration. While the 5-position is expected, minor products from nitration at other positions can occur, leading to isomers like 3-Chloro-X-nitro-pyridin-4-ol.
-
Identification Strategy:
-
LC Separation: Isomers often have slightly different polarities. Optimizing your LC gradient (i.e., making it shallower) may allow you to achieve baseline separation, which is the first step.
-
MS/MS Fragmentation Pattern: While isomers will have the same parent mass, their fragmentation patterns in MS/MS can be different. The proximity of the nitro group to the chloro or hydroxyl group will influence which bonds break first. For example, an ortho effect might lead to a unique loss of a water molecule or HCl that is not seen in the desired isomer.[4]
-
Reference Standards: The most conclusive method is to compare the retention time and MS/MS spectrum to a certified reference standard of the suspected isomer, if available.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common byproducts I should expect in the synthesis of this compound?
A4: Based on common synthetic routes involving nitration and chlorination of pyridine rings, you should be vigilant for the following species.
Table 1: Potential Byproducts and Their Mass Spectrometric Data
| Compound Name | Structure | Chemical Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Notes |
| Target Product | This compound | C₅H₃ClN₂O₃ | 173.9809 | 174.9882 | 172.9735 | The target analyte. |
| Starting Material (Example) | 2,4-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 191.9469 | 192.9542 | N/A | Incomplete hydrolysis. Expect M, M+2, M+4 pattern. |
| Isomeric Byproduct | 3-Chloro-2-nitropyridin-4-ol | C₅H₃ClN₂O₃ | 173.9809 | 174.9882 | 172.9735 | Positional isomer from nitration. |
| Dinitro Byproduct | 3-Chloro-X,Y-dinitropyridin-4-ol | C₅H₂ClN₃O₅ | 218.9659 | 219.9732 | 217.9585 | Over-nitration of the ring. |
| Dehalogenated Byproduct | 5-Nitropyridin-4-ol | C₅H₄N₂O₃ | 140.0222 | 141.0295 | 139.0148 | Loss of chlorine via reduction.[5] |
| Denitrated Byproduct | 3-Chloropyridin-4-ol | C₅H₄ClNO | 129.0036 | 130.0109 | 127.9962 | Loss of the nitro group. |
Q5: How do I interpret the mass spectrum to confirm the presence of a chlorine atom?
A5: The presence of chlorine is confirmed by its distinct isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic pattern in the mass spectrum.
-
For a molecule containing one chlorine atom , you will see two peaks:
-
The M peak , corresponding to the molecule with ³⁵Cl.
-
The M+2 peak , corresponding to the molecule with ³⁷Cl, which is two mass units higher.
-
-
The intensity ratio of the M+2 peak to the M peak will be approximately 1:3 (or ~32% of the M peak). This signature is a highly reliable indicator of a monochlorinated compound.[6][7]
Protocol 1: Interpreting Isotopic Patterns for Chlorinated Compounds
-
Acquire a full scan mass spectrum of the chromatographic peak of interest.
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). This is your 'M' peak.
-
Look for a corresponding peak at two m/z units higher (M+2).
-
Measure the relative intensities of the M and M+2 peaks.
-
Calculate the ratio: (Intensity of M+2) / (Intensity of M).
-
If this ratio is approximately 0.32, you have strong evidence for the presence of one chlorine atom.
Q6: What is the expected MS/MS fragmentation pattern for the parent compound, this compound?
A6: The fragmentation of nitroaromatic compounds in a mass spectrometer is predictable and can provide structural confirmation.[4] For this compound (MW: 174.54), common fragmentation pathways in positive ion mode ([M+H]⁺ = 175.0) would include:
-
Loss of NO₂ (46 Da): This is a very common fragmentation for nitroaromatics, resulting in a fragment at m/z ~129. This corresponds to the 3-chloropyridin-4-ol cation.
-
Loss of NO (30 Da): Another characteristic loss from nitro groups, which would yield a fragment at m/z ~145.[8]
-
Loss of Cl (35 Da): Cleavage of the carbon-chlorine bond would produce a fragment at m/z ~140.
-
Sequential Losses: Look for sequential losses, such as the loss of NO₂ followed by the loss of CO (28 Da) from the ring, which is a common fragmentation pathway for phenols and pyridinols.
The exact fragmentation pattern and the relative abundance of fragment ions will depend on the collision energy used in the MS/MS experiment.
Diagrams for Clarity
Synthetic Pathway & Potential Byproducts
Caption: Synthetic route and common byproduct formation pathways.
LC-MS Troubleshooting Workflow
Caption: Workflow for identifying unknown peaks in LC-MS analysis.
Protocol 2: General Sample Preparation for LC-MS Analysis
This protocol provides a starting point for preparing a sample from your reaction mixture for LC-MS analysis.
-
Quench the Reaction: Ensure the chemical reaction has been properly quenched according to your synthetic protocol.
-
Take an Aliquot: Carefully take a small, representative aliquot of the crude reaction mixture (e.g., 10-50 µL).
-
Dilute the Sample: Dilute the aliquot significantly in a suitable solvent that is compatible with your LC mobile phase (e.g., methanol, acetonitrile, or a mixture of acetonitrile/water). A typical starting dilution is 1:1000 (e.g., 10 µL into 10 mL).
-
Expertise Note: High concentrations of non-volatile salts (e.g., from buffers or quenching) can contaminate the mass spectrometer's ion source. Dilution is critical to minimize this effect and avoid ion suppression.
-
-
Vortex: Mix the diluted sample thoroughly by vortexing for 15-30 seconds.
-
Filter the Sample: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean autosampler vial.
-
Trustworthiness Note: Filtration is a mandatory step to remove particulate matter that can clog the sensitive tubing and columns of the HPLC/UHPLC system, ensuring reproducible results and protecting the instrument.
-
-
Analyze Promptly: Place the vial in the autosampler and run your LC-MS method. Analyze the sample as soon as possible after preparation to minimize potential degradation.
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 3-Chloro-5-nitropyridin-4-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving 3-Chloro-5-nitropyridin-4-ol. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding the nuances of its reaction work-ups is critical for ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with this compound and its derivatives?
A1: this compound and related nitropyridines are potentially hazardous compounds and should be handled with care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2] In case of accidental exposure, consult the Safety Data Sheet (SDS) for specific first-aid measures.[1][2]
Q2: What are the typical solubility properties of this compound and its reaction products?
A2: this compound is a solid that is generally soluble in polar organic solvents such as DMF, DMSO, and hot methanol. Its solubility in common extraction solvents like ethyl acetate and dichloromethane may be limited at room temperature but can increase with heating. The solubility of its reaction products will vary depending on the substituent introduced. It is advisable to perform a small-scale solubility test before commencing the work-up.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. A suitable eluent system can be determined through screening, often a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone). The starting material and product spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Product Precipitation and Isolation
Q: My desired product seems to be precipitating out of the reaction mixture upon cooling. What is the best way to handle this?
A: This can be an advantageous scenario for purification.
-
Step-by-Step Protocol:
-
Controlled Cooling: Once the reaction is deemed complete by TLC, allow the mixture to cool slowly to room temperature, and then further cool it in an ice bath (0-5 °C) to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a cold, appropriate solvent to remove residual impurities. The choice of wash solvent is critical; it should be a solvent in which the desired product has low solubility, but the impurities are reasonably soluble. Cold methanol, ethanol, or diethyl ether are often good starting points.
-
Drying: Dry the purified solid under vacuum to remove residual solvent.
-
-
Causality and Rationale: The decreased solubility of the product at lower temperatures allows for its selective crystallization from the reaction mixture, leaving more soluble impurities behind. This is a form of in-situ crystallization.
Issue 2: Aqueous Work-up and Extraction Challenges
Q: I am performing a nucleophilic substitution reaction and need to perform an aqueous work-up. What is a general procedure, and what are the common pitfalls?
A: A standard aqueous work-up is often necessary to remove inorganic salts and water-soluble reagents.
-
General Extraction Workflow:
-
Troubleshooting Scenarios:
-
Emulsion Formation:
-
Problem: A stable emulsion forms between the aqueous and organic layers, making separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
-
Product in Aqueous Layer:
-
Problem: The desired product has significant water solubility and remains in the aqueous layer. This is particularly relevant for products with highly polar functional groups.
-
Solution: Perform multiple extractions (3-5 times) with the organic solvent to maximize the recovery of the product. If the product is acidic or basic, adjusting the pH of the aqueous layer can suppress its water solubility. For example, acidifying the aqueous layer will protonate basic products, making them more water-soluble, while basifying will deprotonate acidic products, also increasing their water solubility. The opposite pH adjustment can be used to drive the compound into the organic layer.
-
-
Poor Phase Separation:
-
Problem: The interface between the aqueous and organic layers is not distinct.
-
Solution: Ensure that the solvents are sufficiently immiscible. If using a solvent like THF which has some water miscibility, it may need to be removed under reduced pressure before adding a less miscible extraction solvent like ethyl acetate.
-
-
Issue 3: Purification by Recrystallization
Q: My crude product is not pure enough after extraction. How do I effectively recrystallize it?
A: Recrystallization is a powerful purification technique for solid compounds.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nitropyridine derivatives include ethanol, methanol, isopropanol, or mixtures with water.
[1] 2. Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Recrystallization:
-
Oiling Out:
-
Problem: The product separates as an oil instead of crystals.
-
Solution: This often happens when the solution is supersaturated or cools too quickly. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of the product can also induce crystallization.
-
No Crystals Form:
-
Problem: The product remains in solution even after cooling.
-
Solution: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization. If that fails, consider adding a co-solvent in which the product is insoluble (an "anti-solvent").
Issue 4: Dealing with Common Impurities
Q: What are the common impurities I might encounter, and how can I remove them?
A: Common impurities include unreacted starting materials, byproducts from side reactions, and residual reagents.
Impurity Type Origin Removal Strategy Unreacted this compound Incomplete reaction - Optimize reaction conditions (time, temperature, stoichiometry).- Can often be removed by recrystallization due to different solubility profiles. Hydrolysis Byproducts Reaction with water in the solvent or during work-up - Ensure anhydrous reaction conditions if the reagents are water-sensitive.- Purification by column chromatography may be necessary if recrystallization is ineffective. Homocoupled Products (in cross-coupling reactions) Side reaction in Suzuki or other cross-coupling reactions - Optimize catalyst, ligand, and base conditions.- Careful purification by column chromatography is often required. Residual Base (e.g., K₂CO₃, Et₃N) From the reaction - Thoroughly wash the organic extract with water or dilute acid (if the product is stable to acid) during the aqueous work-up. Residual Catalyst (e.g., Palladium) From cross-coupling reactions - Some palladium residues can be removed by washing the organic layer with an aqueous solution of a chelating agent like thiourea or by filtering the crude product solution through a pad of Celite or silica gel.
-
Logical Framework for Impurity Removal:
Caption: Decision tree for purification strategy.
By systematically addressing these common issues, researchers can improve the efficiency and success rate of their work-up procedures for reactions involving this compound.
References
Technical Support Center: Enhancing the Reactivity of 3-Chloro-5-nitropyridin-4-ol
Welcome to the technical support guide for 3-Chloro-5-nitropyridin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but challenging building block. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance the reactivity of this substrate in your synthetic campaigns. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Section 1: Understanding the Reactivity Profile of this compound
This section addresses fundamental questions about the substrate's unique electronic and structural characteristics that govern its chemical behavior.
Q1: What are the key structural features of this compound that dictate its reactivity?
A1: The reactivity of this compound is a result of the complex interplay between its substituents on the electron-deficient pyridine core:
-
Pyridine Ring: As a heterocycle, the pyridine nitrogen is inherently electron-withdrawing, which reduces the ring's aromaticity and makes it more susceptible to nucleophilic attack compared to benzene.
-
Chloro Group (C-3): This is the primary leaving group for cross-coupling reactions. However, its position meta to the ring nitrogen means it does not receive strong electronic activation from the nitrogen for nucleophilic aromatic substitution (SNAr), unlike halogens at the C-2 or C-4 positions.[1]
-
Nitro Group (C-5): This is a powerful electron-withdrawing group that significantly decreases the electron density of the entire ring system. This "activation" is crucial for making the C-Cl bond more susceptible to oxidative addition in palladium-catalyzed cycles.[2][3]
-
Hydroxyl Group (C-4): This group introduces significant complexity. It exists in tautomeric equilibrium with its pyridone form. The hydroxyl proton is acidic and can be deprotonated by bases used in coupling reactions. The resulting phenoxide-like anion is a strong electron-donating group, which can modulate the electronic properties of the ring and potentially interfere with the catalytic cycle.
Caption: Key electronic effects governing reactivity.
Q2: What are the most common and effective reaction types for functionalizing this molecule?
A2: Given the challenges associated with direct SNAr at the C-3 position, the most robust and versatile methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the preferred method for introducing carbon-based substituents.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide variety of primary and secondary amines, which is critical for the synthesis of many pharmaceutical scaffolds.[4][5]
These reactions are highly effective because the mechanism, involving oxidative addition and reductive elimination at a palladium center, is less constrained by the electronic factors that hinder classical SNAr at the 3-position of the pyridine ring.[4][6]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides a detailed troubleshooting guide for the two most critical transformations: Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling Troubleshooting Guide
Q3: My Suzuki coupling reaction shows no conversion, or the yield is very low. What are the first things I should investigate?
A3: A failed Suzuki coupling with this substrate typically points to one of three areas: the catalyst system, the reaction conditions, or the quality of the reagents. A systematic approach is crucial for diagnosis.
Caption: A logical workflow to diagnose common Suzuki coupling issues.
Q4: How do I select the optimal Palladium catalyst and ligand system for this electron-deficient substrate?
A4: Activating a C-Cl bond on an electron-deficient pyridine requires a highly active catalyst. Standard ligands like PPh₃ are often ineffective.[7]
-
Expert Recommendation: Utilize bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). These ligands are essential because they promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step.[8][9]
-
Primary Choices: Start with ligands such as SPhos , XPhos , or RuPhos .
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) is highly recommended. Precatalysts ensure the correct palladium-ligand ratio, provide greater reproducibility, and simplify the reaction setup.[10]
Q5: The choice of base is critical. Which bases are recommended and why?
A5: The base plays a crucial role in the transmetalation step of the catalytic cycle, but it can also interact with the acidic hydroxyl group of your substrate.[7]
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often the best choice. It is strong enough to promote transmetalation without being overly harsh, which can help prevent decomposition of sensitive substrates or reagents.[7][11]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and often more effective base, particularly for sluggish reactions. Its high solubility in organic solvents can be advantageous.[12]
-
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. A base that is too weak will result in a slow or stalled reaction. A base that is too strong or nucleophilic could lead to side reactions. It is critical that the base is anhydrous and finely ground to maximize its surface area and reactivity.[7]
Q6: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A6: Protodeboronation, the cleavage of the C-B bond by a proton source (like water) to give the corresponding arene, is a major competing side reaction, especially with heteroaryl boronic acids.[8]
-
Primary Cause: The presence of water in the reaction.
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Flame-dry glassware under vacuum and maintain a strict inert atmosphere (argon or nitrogen).[7]
-
Use Boronic Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate . These are significantly more resistant to hydrolysis.[8]
-
Control Base and Water: While some Suzuki reactions benefit from a small amount of water, excess water in combination with a strong base can accelerate protodeboronation. If using aqueous conditions, carefully optimize the solvent ratio (e.g., dioxane/water).
-
Buchwald-Hartwig Amination Troubleshooting Guide
Q7: I am struggling to couple amines with this compound. What are the unique challenges for this substrate in C-N coupling?
A7: Beyond the inherent difficulty of activating an aryl chloride, this specific substrate presents two main challenges for Buchwald-Hartwig amination:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit the catalyst or completely deactivate it, halting the catalytic cycle.[8]
-
Substrate Reactivity: The presence of multiple functional groups (nitro, hydroxyl) can lead to side reactions or complexation with the metal center.
Q8: Which catalyst/ligand combination is a good starting point for this C-N coupling?
A8: Similar to the Suzuki coupling, a highly active catalyst system is required.
-
Expert Recommendation: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is the standard approach.[10][13]
-
Recommended Ligands: XPhos , SPhos , or RuPhos are excellent starting points due to their proven efficacy with challenging aryl chlorides.[10]
-
Precatalysts: As with Suzuki couplings, using an air-stable precatalyst like XPhos Pd G3 is strongly advised for consistency and ease of use.[10] N-heterocyclic carbene (NHC) ligands can also be effective for amination of heteroaryl chlorides.[14]
Q9: The reaction is very sensitive to the choice of base. What should I consider?
A9: Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine, facilitating the formation of the key palladium-amide intermediate.[10]
-
Recommended Bases:
-
NaOtBu (Sodium tert-butoxide): The most common and effective base for many aminations.
-
LHMDS (Lithium bis(trimethylsilyl)amide): A very strong, non-nucleophilic base that can be effective when others fail.
-
-
Important Considerations: The nitro group on your substrate may be sensitive to very strong bases. If decomposition is observed, a weaker base like Cs₂CO₃ or K₃PO₄ could be screened, but this will likely require higher temperatures and result in slower reaction rates.[15]
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or precatalyst |
| Recommended Ligand | SPhos, XPhos, RuPhos | XPhos, SPhos, RuPhos |
| Recommended Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS |
| Solvent | Dioxane, Toluene, THF (often with water) | Toluene, Dioxane, THF (anhydrous) |
| Typical Temperature | 80 - 110 °C | 80 - 110 °C |
| Table 1: Recommended Starting Conditions for Cross-Coupling Reactions. |
Section 3: Experimental Protocols & Analytical Monitoring
To ensure reproducibility, we provide generalized, step-by-step starting protocols. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a precatalyst, add it in one portion (2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (x3).
-
Catalyst Addition: Under positive argon flow, add the palladium precursor and ligand, or the precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1-1.3 equiv.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6 and 7 from the Suzuki protocol. Note that the work-up may require an acidic or basic wash depending on the properties of the product.[10]
Q10: How can I effectively monitor the progress of my reaction?
A10: Accurate reaction monitoring is key to optimization and preventing over-heating or decomposition.
-
Thin-Layer Chromatography (TLC): The quickest and most straightforward method for qualitative analysis. Use a suitable solvent system to achieve good separation between the starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It provides accurate information on the consumption of starting materials and the formation of the desired product (identified by its mass), as well as any side products.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after a mini-workup) and analyzing it by ¹H NMR can provide a clean and definitive measure of conversion.[17]
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-nitropyridin-4-ol in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Functionalized Nitropyridines
In the landscape of medicinal chemistry and drug development, nitropyridine scaffolds are indispensable building blocks. Their inherent electron-deficient nature, further amplified by electron-withdrawing nitro groups, makes them prime substrates for nucleophilic aromatic substitution (SNAr) reactions—a cornerstone strategy for constructing complex molecular architectures.[1][2][3] The reactivity of these scaffolds, however, is not uniform; it is exquisitely modulated by the type, number, and position of substituents on the pyridine ring.
This guide provides an in-depth, objective comparison of the reactivity of 3-Chloro-5-nitropyridin-4-ol against other structurally related chloronitropyridines. We will dissect the electronic and structural factors governing their susceptibility to nucleophilic attack, supported by a robust experimental framework for quantitative comparison. For researchers aiming to leverage these vital heterocycles, understanding these nuanced structure-reactivity relationships is paramount for the rational design of synthetic pathways and the efficient discovery of novel bioactive molecules.
Theoretical Framework: Unpacking Reactivity in the Pyridine Ring
The propensity of a pyridine derivative to undergo an SNAr reaction is fundamentally governed by the stability of the anionic intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2] This is typically the rate-determining step.[4][5] Two primary factors dictate the stability of this intermediate and, consequently, the overall reaction rate:
-
Ring Activation: The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, which are preferentially attacked by nucleophiles. This is because the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the ring nitrogen, a powerful stabilizing interaction.[4][6][7] Additional electron-withdrawing groups (EWGs), such as the nitro (-NO₂) group, further deplete the ring's electron density, making it more electrophilic and dramatically accelerating the rate of nucleophilic attack, especially when positioned ortho or para to the leaving group.[2]
-
Leaving Group Ability: The reaction concludes with the expulsion of a leaving group. For halopyridines, the typical reactivity order is F > Cl > Br > I. While counterintuitive based on acidity, this "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack—the rate-determining step.[7][8]
Structural Analysis of this compound
The reactivity of this compound is a product of competing electronic effects from its three substituents:
-
Chloro Group (C-3): Positioned at C-3 (meta to the ring nitrogen), the chlorine atom is a viable leaving group, but its location is not electronically favored for SNAr, as the ring nitrogen cannot directly stabilize the Meisenheimer intermediate through resonance.[7]
-
Nitro Group (C-5): This powerful EWG is meta to the leaving group, providing activation, but less effectively than if it were in an ortho or para position.
-
Hydroxyl Group (C-4): This is the most influential substituent. The 4-hydroxyl group can exist in tautomeric equilibrium with its 4-pyridone form. More importantly, as a phenolic hydroxyl group, it is acidic and can be deprotonated under neutral or basic conditions to form a phenolate-like anion. This 4-olate is an extremely powerful electron-donating group (EDG) by resonance. This strong electron donation into the ring significantly counteracts the electron-withdrawing effects of both the ring nitrogen and the nitro group, thereby deactivating the ring towards nucleophilic attack.
Experimental Design: A Kinetic Approach to Comparing Reactivity
To empirically validate the theoretical analysis, a comparative kinetic study is the most rigorous approach. By measuring the rate of a standardized SNAr reaction for this compound and a panel of comparator compounds, we can obtain quantitative data on their relative reactivities.
Selection of Comparator Nitropyridines
To isolate the effect of each substituent's position, we have selected the following compounds for comparison:
-
2-Chloro-5-nitropyridine: Leaving group at the highly activated C-2 position.
-
4-Chloro-3-nitropyridine: Leaving group at the highly activated C-4 position.[9]
-
3-Chloro-5-nitropyridine: The direct analogue of our target molecule, lacking the 4-hydroxyl group, to directly probe the influence of this substituent.[10]
Visualizing the SNAr Mechanism and Experimental Workflow
The following diagrams illustrate the core reaction mechanism and the workflow for our comparative kinetic analysis.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental Workflow for Comparative Kinetic Analysis.
Detailed Experimental Protocol
This protocol outlines a self-validating system for comparing the SNAr reactivity of the selected nitropyridines with piperidine as the nucleophile.
Materials:
-
This compound
-
2-Chloro-5-nitropyridine
-
4-Chloro-3-nitropyridine
-
3-Chloro-5-nitropyridine
-
Piperidine (distilled)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HPLC system with a C18 column
-
Standard laboratory glassware and temperature-controlled reaction blocks
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution for each of the four pyridine substrates in anhydrous DMSO.
-
Prepare a 0.1 M stock solution of the internal standard (1,3,5-trimethoxybenzene) in anhydrous DMSO.
-
Prepare a 2.0 M stock solution of piperidine in anhydrous DMSO.
-
-
Reaction Setup:
-
In four separate, labeled reaction vials, add 1.0 mL of the respective pyridine substrate stock solution (0.2 mmol).
-
To each vial, add 1.0 mL of the internal standard stock solution (0.1 mmol).
-
Place the vials in a heating block pre-equilibrated to 80 °C and allow the solutions to reach thermal equilibrium (approx. 15 minutes).
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, simultaneously add 0.2 mL of the 2.0 M piperidine stock solution (0.4 mmol, 2 equivalents) to each vial. This is time zero (t=0).
-
At predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench each aliquot by adding it to a labeled HPLC vial containing 900 µL of a 0.1% formic acid solution in acetonitrile/water (50:50). This stops the reaction by protonating the piperidine.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a validated HPLC method capable of separating the starting material, product, and internal standard.
-
Generate a calibration curve for each starting material and product against the internal standard to ensure accurate quantification.
-
Calculate the concentration of the starting material remaining and the product formed at each time point for all four reactions.
-
-
Data Processing:
-
Plot the concentration of the product formed versus time for each of the four reactions.
-
Determine the initial reaction rate from the initial slope of each curve.
-
Calculate the apparent second-order rate constant (k) for each reaction using the initial rate data and the initial concentrations of the reactants.
-
Data Presentation and Interpretation
The following table summarizes the expected, illustrative results from the kinetic experiment. The rate constants are hypothetical but are scaled to reflect the predicted structure-reactivity relationships.
| Compound | Leaving Group Position | Key Substituent Effects | Predicted Relative Rate Constant (k_rel) |
| 2-Chloro-5-nitropyridine | C-2 (ortho to N) | Strong activation from ring N; moderate activation from meta -NO₂ | ~1000 |
| 4-Chloro-3-nitropyridine | C-4 (para to N) | Strong activation from ring N; moderate activation from meta -NO₂ | ~850 |
| 3-Chloro-5-nitropyridine | C-3 (meta to N) | No direct resonance stabilization from ring N; activation from -NO₂ | ~10 |
| This compound | C-3 (meta to N) | Strong deactivation from electron-donating 4-olate/4-ol group | <<1 (Reaction likely negligible under these conditions) |
Discussion of Expected Results
The experimental data is expected to confirm our theoretical analysis, revealing a dramatic spread in reactivity across the four substrates:
-
High Reactivity of 2- and 4-Chloro Isomers: As predicted, placing the leaving group at the C-2 or C-4 position results in the highest reaction rates.[4][6] The ability of the electronegative ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate via resonance provides a low-energy pathway for the reaction.
-
Moderate Reactivity of 3-Chloro-5-nitropyridine: Removing the leaving group from the direct influence of the ring nitrogen (C-3 position) leads to a significant drop in reactivity. While the nitro group still activates the ring, the lack of direct resonance stabilization for the intermediate makes the reaction much slower.[7]
-
Negligible Reactivity of this compound: The introduction of the 4-hydroxyl group is predicted to render the substrate almost inert under these conditions. The powerful +R (electron-donating resonance) effect of the deprotonated 4-olate form floods the ring with electron density. This electronic enrichment strongly destabilizes the negatively charged Meisenheimer complex required for SNAr, effectively shutting down the reaction pathway. This demonstrates that the electronic character of a single substituent can completely override the activating effects of both the pyridine nitrogen and a nitro group.
Conclusion and Outlook
This comprehensive guide demonstrates that while chloronitropyridines are generally activated for nucleophilic aromatic substitution, their reactivity is highly dependent on the precise arrangement of substituents. The position of the leaving group relative to the ring nitrogen is a primary determinant of reactivity, with C-2 and C-4 positions being vastly more susceptible to attack than C-3.
Most critically, our analysis highlights the profound deactivating influence of the 4-hydroxyl group in This compound . Its powerful electron-donating character effectively neutralizes the ring's electrophilicity, making it a significantly less reactive substrate for SNAr compared to its analogues lacking this group. For synthetic chemists and drug developers, this insight is crucial. It dictates that synthetic strategies involving this compound must account for its low reactivity, potentially requiring much harsher reaction conditions or alternative coupling strategies to achieve desired transformations. Conversely, for other chloronitropyridines, their high reactivity can be strategically harnessed for efficient and regioselective synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. synchem.de [synchem.de]
A Senior Application Scientist's Guide to Pyridine Synthesis: 3-Chloro-5-nitropyridin-4-ol vs. 3,5-Dinitropyridin-4-ol
In the intricate world of heterocyclic chemistry, the pyridine scaffold remains a cornerstone for the development of pharmaceuticals and functional materials. Among the vast array of substituted pyridines, 4-pyridones and their 4-hydroxy tautomers, activated by electron-withdrawing groups, are particularly valuable synthetic intermediates. This guide provides an in-depth, data-supported comparison of two such intermediates: 3-chloro-5-nitropyridin-4-ol and 3,5-dinitropyridin-4-ol . Our focus is to dissect their reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr), to empower researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Foundations: A Tale of Two Electrophiles
At first glance, the two molecules are structurally analogous, featuring a pyridin-4-ol core with electron-withdrawing nitro groups. The critical distinction lies at the C-3 position: a chloro substituent versus a second nitro group. This seemingly minor difference has profound implications for the molecule's electronic character and subsequent reactivity.
| Feature | This compound | 3,5-Dinitropyridin-4-ol |
| Molecular Formula | C₅H₃ClN₂O₃ | C₅H₃N₃O₅ |
| Molecular Weight | 174.54 g/mol | 185.09 g/mol |
| Key Substituents | C3: Chloro (-I, +R weak) C5: Nitro (-I, -R strong) | C3: Nitro (-I, -R strong) C5: Nitro (-I, -R strong) |
| Overall Ring Electrophilicity | Highly electron-deficient | Extremely electron-deficient |
The pyridine ring is inherently π-deficient. This effect is amplified by the potent inductive (-I) and resonance (-R) electron-withdrawing capabilities of the nitro group(s).[1] In 3,5-dinitropyridin-4-ol, the cumulative effect of two nitro groups renders the ring exceptionally electrophilic, surpassing that of its chloro-nitro counterpart. This heightened electrophilicity is a double-edged sword: it dramatically accelerates the rate of nucleophilic attack but can also impact selectivity, as we will explore.
The Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of these compounds lies in their susceptibility to SNAr, a cornerstone reaction for functionalizing aromatic rings. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The rate and success of an SNAr reaction are governed by three main factors: the electrophilicity of the ring, the stability of the Meisenheimer complex, and the ability of the substituent to act as a leaving group.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Leaving Group Aptitude: Chloride vs. Nitro
The defining factor in choosing between these two reagents is often the nature of the leaving group (nucleofuge). A good leaving group is a weak base, meaning its conjugate acid is strong.[3]
-
Chloride (Cl⁻): The conjugate acid is HCl (pKa ≈ -7). It is an excellent leaving group.
-
Nitrite (NO₂⁻): The conjugate acid is HNO₂ (pKa ≈ 3.3). It is a significantly stronger base than chloride and, therefore, a poorer leaving group.[1]
This fundamental difference dictates that, under comparable conditions, the C-Cl bond will cleave much more readily than the C-NO₂ bond.
A Direct Comparison of Reactivity and Regioselectivity
The interplay between ring activation and leaving group ability creates distinct synthetic outcomes.
Caption: Comparative workflow for nucleophilic amination.
-
This compound: This reagent is the workhorse for predictable, regioselective SNAr reactions. The excellent leaving group ability of chloride means that nucleophiles will almost exclusively attack the C-3 position. The reaction proceeds cleanly under relatively mild conditions, making it ideal for introducing a wide variety of nucleophiles (amines, thiols, alkoxides) at a specific position.
-
3,5-Dinitropyridin-4-ol: While the nitro group is an inferior nucleofuge, the extreme electron deficiency of the dinitrated ring can compensate, allowing for its displacement under more forcing conditions (e.g., higher temperatures, stronger bases).[4] However, since both the C-3 and C-5 positions are electronically similar and bear identical leaving groups, reactions with nucleophiles can lead to mixtures of isomers, complicating purification. The primary advantage of this substrate lies in applications where the immense ring activation is paramount, or where the displacement of a nitro group is specifically required, for instance, in the synthesis of certain energetic materials or complex heterocyclic systems where subsequent transformations are planned.[5]
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how these reagents perform in a common synthetic transformation: nucleophilic substitution with an amine.
Protocol 1: Regioselective Synthesis of 3-(Benzylamino)-5-nitropyridin-4-ol
This procedure demonstrates the clean displacement of the chloride from This compound .
Materials:
-
This compound (1.0 eq, e.g., 1.75 g)
-
Benzylamine (1.1 eq, e.g., 1.18 g, 1.2 mL)
-
Triethylamine (Et₃N) (1.5 eq, e.g., 1.52 g, 2.1 mL)
-
Ethanol (EtOH), 200 proof (approx. 20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol (approx. 10 mL/g of starting material) to suspend the solid.
-
Add triethylamine (1.5 eq) to the suspension. This base will scavenge the HCl generated during the reaction.
-
Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of the product should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield 3-(benzylamino)-5-nitropyridin-4-ol as a bright yellow solid. (Expected yield: 85-95%).
Causality: The choice of a slight excess of the nucleophile (benzylamine) ensures complete consumption of the limiting reagent. Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier, while the polar protic solvent helps stabilize the charged Meisenheimer complex. The reaction's high regioselectivity is a direct result of the superior leaving group ability of chloride over any other group on the ring.
Protocol 2: Amination of 3,5-Dinitropyridin-4-ol
This procedure illustrates the conditions required to displace a nitro group from the highly activated 3,5-dinitropyridin-4-ol . Note the more forcing conditions compared to Protocol 1.
Materials:
-
3,5-Dinitropyridin-4-ol (1.0 eq, e.g., 1.85 g)
-
Benzylamine (2.5 eq, e.g., 2.68 g, 2.7 mL)
-
N,N-Dimethylformamide (DMF) (approx. 15 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add 3,5-dinitropyridin-4-ol (1.0 eq).
-
Add DMF (approx. 8 mL/g of starting material) to dissolve the solid.
-
Add a larger excess of benzylamine (2.5 eq). The amine acts as both the nucleophile and the base in this case.
-
Heat the reaction mixture to 100-110 °C in an oil bath and maintain for 8-12 hours. The reaction should be monitored carefully by TLC. Note: Isomeric products may be difficult to resolve.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) with vigorous stirring.
-
A precipitate will form. Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water (3 x 20 mL) to remove DMF and excess amine.
-
Dry the crude product under vacuum. Purification via column chromatography or recrystallization may be necessary to separate the C-3 and C-5 substitution isomers and any unreacted starting material.
Causality: The switch to a higher boiling point, polar aprotic solvent (DMF) and a higher temperature is necessary to overcome the energy barrier for displacing the poorer nitro leaving group. A larger excess of the nucleophile is used to drive the reaction to completion. The potential for a mixture of products arises because the electronic activation at C-3 and C-5 is identical.
Summary and Recommendations: Strategic Reagent Selection
| Criterion | This compound | 3,5-Dinitropyridin-4-ol |
| Primary Use Case | Regioselective introduction of nucleophiles at C-3. | Reactions requiring maximal ring activation; displacement of a nitro group. |
| Selectivity | High: Predictable substitution at the C-3 position. | Moderate to Low: Potential for isomeric mixtures. |
| Reaction Conditions | Generally milder (e.g., reflux in EtOH). | More forcing (e.g., >100 °C in DMF). |
| Leaving Group | Chloride (Excellent). | Nitrite (Poor). |
| Ideal For | Building blocks where a specific substitution pattern is critical. | Precursors to energetic materials; synthesis of complex, highly functionalized heterocycles. |
-
Choose this compound for its reliability and predictability. It is the superior choice for the clean, high-yielding, and regioselective synthesis of 3-substituted-5-nitropyridin-4-ol derivatives. Its robust performance makes it a go-to intermediate for routine synthetic applications.
-
Choose 3,5-dinitropyridin-4-ol when the objective requires the unique properties conferred by two nitro groups. This may involve leveraging the extreme ring electrophilicity for a challenging nucleophilic attack or when the specific displacement of a nitro group is necessary for the synthetic route. Researchers must be prepared for more challenging reaction conditions and the potential need for rigorous purification to isolate the desired product.
By understanding the fundamental principles of reactivity and leaving group ability, chemists can harness the distinct properties of these pyridin-4-ol derivatives to efficiently advance their research and development goals.
References
A Comparative Guide to the Biological Activity of 3-Chloro-5-nitropyridin-4-ol Derivatives
The pyridine ring is a cornerstone in medicinal chemistry, serving as a "privileged structural motif" in drug design.[1] Its presence in numerous FDA-approved drugs highlights its importance. When substituted with electron-withdrawing groups like nitro and chloro moieties, the pyridine scaffold becomes a versatile precursor for a wide array of biologically active molecules. This guide provides an in-depth comparison of the biological activities of derivatives based on the 3-Chloro-5-nitropyridin-4-ol scaffold, offering field-proven insights and supporting experimental data for researchers in drug discovery and development.
The Core Scaffold: Understanding this compound
The this compound structure is a highly functionalized pyridine ring. The interplay of its substituents is key to its reactivity and biological potential:
-
Pyridine Ring: A nitrogen-containing heterocycle that is a common feature in many natural and synthetic bioactive compounds.[2]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that can enhance reactivity towards nucleophiles. The nitro group is found in numerous compounds with significant biological activities, including antibiotics and antitumor agents, partly due to its ability to generate free radicals and induce oxidative stress.[3]
-
Chloro Group (-Cl): An electronegative halogen that serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives.[1]
-
Hydroxyl Group (-OH): The hydroxyl group at the 4-position can influence the compound's solubility and potential for hydrogen bonding, a critical interaction in biological systems.
The strategic placement of these groups makes this compound and related chloronitropyridines valuable starting materials for synthesizing molecules with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
Comparative Analysis of Biological Activities
The derivatization of the chloronitropyridine core, primarily through nucleophilic substitution of the chlorine atom, has yielded compounds with a broad spectrum of biological activities.
Derivatives of nitropyridines have shown significant potential as anticancer agents. The mechanism often involves the inhibition of critical cellular pathways necessary for tumor growth and survival.
A notable strategy involves creating hybrid molecules. For instance, linking nitropyridine fragments with other pharmacophores has led to potent anticancer agents. One study detailed the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones from 2-amino-5-nitropyridine, which demonstrated promising anticancer activity.[1] Similarly, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and evaluated, showing significant cytotoxic effects on various tumor cell lines.[4] The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety was found to be crucial for the anticancer effects.[4]
Comparative Cytotoxicity Data:
| Compound Class | Cancer Cell Line(s) | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Nitropyridine-based JAK2 inhibitors | JAK2 Enzyme | IC₅₀: 8.5–12.2 µM | [1] |
| Nitropyridine-linked thiazolidinones | NCI60 Panel | Mean GI₅₀: 1.57 µM (for compound 2h) | [4] |
| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | IC₅₀: 41.12–61.11 µM | [2] |
| Quinazoline-Chalcones | Leukemia (K-562, RPMI-8226), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7) | GI₅₀: 0.622–1.81 µM | [5] |
| DVL1 Inhibitor (S)-1 | Colon Cancer (HCT116) | EC₅₀: 7.1 ± 0.6 µM | [6] |
The data indicates that strategic derivatization can yield compounds with low micromolar to sub-micromolar potency against a range of cancer cell lines.
Experimental Workflow: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
The search for novel antibiotics is critical in an era of rising drug resistance. Nitropyridine derivatives have demonstrated noteworthy antibacterial and antifungal properties. The mechanism often involves interference with essential microbial processes. For example, some flavonoids are known to inhibit cytoplasmic membrane function and energy metabolism in bacteria.[7]
Studies have shown that nitropyridine derivatives functionalized with azole or pyridazine moieties exhibit moderate antibacterial activity against S. aureus and E. coli.[1] The introduction of chloro, bromo, and nitro groups into flavonoid structures has also been shown to have a significant effect on their antimicrobial properties.[8][9]
Comparative Antimicrobial Activity Data (MIC, µg/mL):
| Compound Class | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Moderate to High Activity¹ | - | Moderate Activity¹ | - | [10] |
| 1,3-oxazol-5(4H)-one derivatives | 125 | 125 | >500 | >500 | [11] |
| 6-chloro-8-nitroflavone | Strong Inhibition² | - | Strong Inhibition² | Strong Inhibition² | [9] |
¹Activity reported qualitatively based on zone of inhibition compared to benzylpenicillin. ²Activity reported qualitatively based on optical density measurements.
Inflammation is a key pathogenetic component in many diseases. Pyridine and pyrimidine derivatives have been extensively studied for their anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines such as TNF-α.[12][13]
For example, certain pyrimidine derivatives show noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC₅₀ values comparable to the standard drug celecoxib.[12] In in vivo models, such as the carrageenan-induced rat paw edema assay, synthesized thiazolo[4,5-b]pyridine derivatives have demonstrated considerable anti-inflammatory effects, with some exceeding the activity of ibuprofen.[14]
Signaling Pathway: Inflammatory Cascade
This diagram illustrates a simplified inflammatory cascade, a common target for anti-inflammatory drugs derived from pyridine scaffolds.
Caption: Simplified arachidonic acid pathway targeted by anti-inflammatory agents.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Here, we outline the methodology for a standard in vivo anti-inflammatory assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and self-validating model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are fasted overnight and randomly divided into groups (n=6):
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis:
-
The volume of edema is calculated as the difference between the paw volume at a given time (Vₜ) and the initial volume (V₀).
-
The percentage inhibition of inflammation is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Perspectives
Derivatives of this compound and related chloronitropyridines represent a promising and versatile class of compounds with a wide range of demonstrable biological activities. The available data strongly support their potential as scaffolds for developing novel anticancer, antimicrobial, and anti-inflammatory agents.
The key to unlocking their full therapeutic potential lies in systematic structural modification and a deeper understanding of their structure-activity relationships. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.
-
Optimization of Potency and Selectivity: Synthesizing new analogues to improve activity against therapeutic targets while minimizing off-target effects and toxicity.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into more comprehensive preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.
By leveraging the synthetic tractability of the chloronitropyridine core, the scientific community can continue to develop new chemical entities to address unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 7. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to the Structure-Activity Relationship of Chloro-Nitropyridine Analogs as Enzyme Inhibitors
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The pyridine ring, a ubiquitous scaffold in medicinal chemistry, offers a versatile platform for designing novel therapeutics. The strategic introduction of substituents, such as chloro and nitro groups, can dramatically influence a compound's physicochemical properties and its interaction with biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-nitropyridine analogs, with a primary focus on their role as enzyme inhibitors. By examining experimental data and the rationale behind synthetic strategies, we aim to provide a valuable resource for the design and development of next-generation inhibitors.
The Chloro-Nitropyridine Scaffold: A Privileged Motif in Drug Discovery
The chloro-nitropyridine core is a key building block in the synthesis of a wide array of biologically active molecules. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the electronic distribution within the pyridine ring, rendering certain positions susceptible to nucleophilic substitution. This reactivity is a cornerstone of the synthetic strategies employed to generate diverse libraries of analogs for biological screening.
The strategic placement of these substituents is critical. For instance, in 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effect of the adjacent nitro group at the 3-position. This predictable reactivity allows for the systematic introduction of various functionalities to probe the binding pockets of target enzymes.
Comparative Analysis of Urease Inhibitors Based on a 2-Chloro-3-Nitropyridine Scaffold
A compelling example of SAR in action can be seen in a series of pyridylpiperazine hybrid derivatives synthesized as urease inhibitors.[1][2] Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[1] Its inhibition is a key therapeutic strategy for treating gastritis, peptic ulcers, and certain types of cancer.
The synthesis of these inhibitors commences with the reaction of 2-chloro-3-nitropyridine with piperazine, followed by coupling with various substituted N-arylacetamides. This modular synthesis allows for a systematic exploration of the impact of different substituents on inhibitory activity.
Synthesis Workflow
The general synthetic route for the pyridylpiperazine urease inhibitors is outlined below. This workflow highlights the key steps in assembling the final compounds from the 2-chloro-3-nitropyridine starting material.
Caption: Synthetic workflow for pyridylpiperazine urease inhibitors.
Experimental Protocol: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine (Intermediate C)
Materials:
-
2-Chloro-3-nitropyridine
-
Piperazine
-
Acetonitrile
-
Potassium carbonate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
A solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile is prepared in a round-bottom flask.
-
An excess of piperazine (e.g., 5.0 eq) is added to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature or gently heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1-(3-nitropyridin-2-yl)piperazine.
Rationale: The use of an excess of piperazine drives the reaction to completion and simplifies the workup by avoiding the need for an additional external base. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic aromatic substitution.
Structure-Activity Relationship Analysis
The inhibitory activities of a series of synthesized analogs against jack bean urease were determined and are presented in Table 1. Thiourea was used as a standard inhibitor for comparison.
Table 1: Urease Inhibitory Activity of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Analogs [1][2]
| Compound | R (Substitution on N-aryl ring) | IC₅₀ (µM) ± SEM |
| 5a | H | 3.90 ± 1.91 |
| 5b | 2-Cl | 2.0 ± 0.73 |
| 5c | 3-Cl | 3.25 ± 0.58 |
| 5d | 4-Cl | 8.25 ± 0.41 |
| 5e | 2-CH₃ | 4.88 ± 0.23 |
| 5f | 3-CH₃ | 6.88 ± 0.41 |
| 5g | 4-Br | 8.43 ± 0.41 |
| 5h | 2-F | 3.54 ± 0.81 |
| 5i | 4-F | 3.58 ± 0.28 |
| 5j | 4-NO₂ | 4.19 ± 0.41 |
| 5k | 2,4-diCl | 2.61 ± 0.48 |
| 5l | 2,5-diCl | 2.29 ± 0.51 |
| 5m | 3,4-diCH₃ | 9.37 ± 0.40 |
| 5n | 3-Cl, 4-F | 3.42 ± 0.51 |
| 5o | 4-OCH₃ | 5.21 ± 0.47 |
| Thiourea | - | 23.2 ± 1.10 |
Key SAR Observations:
-
Influence of Halogen Substitution: The presence of a chlorine atom on the N-aryl ring generally enhances the inhibitory activity compared to the unsubstituted analog (5a ). The position of the halogen is crucial. A chloro group at the 2-position (5b ) resulted in the most potent compound in the series (IC₅₀ = 2.0 µM). Substitution at the 3-position (5c ) also conferred good activity, while a 4-chloro substituent (5d ) was less favorable.[2] This suggests that substitution at the ortho and meta positions is preferred for optimal interaction with the enzyme's active site.
-
Effect of Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating methyl groups (5e , 5f , 5m ) generally led to a decrease in activity compared to the halogenated analogs. Conversely, the strongly electron-withdrawing nitro group at the 4-position (5j ) resulted in good activity.[2] The methoxy group at the 4-position (5o ) also provided moderate activity.[2]
-
Disubstitution Patterns: Dichloro-substituted analogs (5k , 5l ) exhibited potent inhibitory activity, comparable to the most active monosubstituted compound (5b ). This indicates that multiple halogen substitutions can be beneficial for activity.
Caption: Summary of Structure-Activity Relationship for Urease Inhibitors.
Chloro-Nitropyridines as Kinase Inhibitors
The chloro-nitropyridine scaffold has also been explored for the development of protein kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.
In one study, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was synthesized and evaluated for its inhibitory activity against a panel of kinases.[3] This compound exhibited an IC₅₀ value of 444 nM against the ribosomal s6 kinase p70S6Kβ (S6K2), highlighting the potential of this scaffold in targeting specific kinases.[3]
The design of this inhibitor was based on a known reversible MPS1 kinase inhibitor, with the introduction of the chloro-nitropyridine moiety intended to act as a potential irreversible inhibitor by targeting a cysteine residue in the kinase's hinge region.[3] Although it was not highly potent against its intended target, its activity against p70S6Kβ suggests that the chloro-nitropyridine fragment can be a valuable component in the design of selective kinase inhibitors.[3]
Broader Biological Activities of Nitropyridine Derivatives
Beyond urease and kinase inhibition, nitropyridine derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. A comparative guide summarizing the efficacy of various nitropyridine isomers and their derivatives showcases their potential in different therapeutic areas.[4] For instance, derivatives of 2-amino-5-nitropyridine have shown cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines with IC₅₀ values in the low micromolar range.[4]
Conclusion and Future Perspectives
The chloro-nitropyridine scaffold represents a versatile and synthetically accessible starting point for the development of potent and selective enzyme inhibitors. The structure-activity relationship studies on urease inhibitors clearly demonstrate that systematic modifications of this core can lead to significant improvements in biological activity. The key takeaways for medicinal chemists are the importance of the position and electronic nature of substituents on appended aromatic rings.
Future research in this area could focus on:
-
Exploring a wider range of substituents on the N-aryl ring of the pyridylpiperazine urease inhibitors to further refine the SAR.
-
Utilizing the chloro-nitropyridine scaffold to design covalent inhibitors for other enzyme targets harboring nucleophilic residues in their active sites.
-
Conducting in-depth mechanistic studies to understand the molecular basis of the observed SAR, including co-crystallization of inhibitors with their target enzymes.
By leveraging the insights gained from the studies presented in this guide, researchers can more effectively design and synthesize novel chloro-nitropyridine analogs with improved therapeutic potential.
References
- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Agrochemicals Derived from the 3-Chloro-5-nitropyridin-4-ol Scaffold
Introduction: Unlocking the Potential of a Novel Pyridine Scaffold
The pyridine ring is a cornerstone in the development of modern agrochemicals, forming the structural basis for a multitude of herbicides, fungicides, and insecticides.[1][2] Its versatility allows for a wide range of chemical modifications to fine-tune biological activity and spectrum. Within this important class of compounds, 3-Chloro-5-nitropyridin-4-ol emerges as a promising, yet underexplored, scaffold for the discovery of new crop protection agents. The presence of both a chloro and a nitro group on the pyridine ring suggests a high potential for diverse biological activity, making it a molecule of significant interest for researchers in the agrochemical industry.[3]
This guide provides a comprehensive framework for evaluating the efficacy of novel agrochemicals derived from the this compound core structure. Rather than focusing on a single application, we will explore a systematic approach to comparing its potential performance against established alternatives in the herbicide and fungicide domains. This document is intended for researchers, chemists, and plant scientists dedicated to the discovery and development of next-generation crop protection solutions.
Hypothesized Biological Activity and Mode of Action
The this compound structure incorporates key features that suggest potential herbicidal or fungicidal activity. The electron-withdrawing nature of the nitro group and the chlorine atom can make the pyridine ring susceptible to nucleophilic substitution, a common reaction in the mode of action of many pesticides.[4] Furthermore, nitropyridine derivatives have been shown to exhibit a range of biological activities.[5]
Potential Herbicidal Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
One plausible mode of action for derivatives of this compound is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Many herbicides containing a uracil or pyridine-dione scaffold are known PPO inhibitors.[6] By blocking this enzyme, the derivatives would cause an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, leads to the formation of reactive oxygen species that disrupt cell membranes and cause rapid plant death.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 3-Chloro-5-nitropyridin-4-ol in Synthesis: A Comparative Guide
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that balances reactivity, cost, and safety. Halogenated and nitrated pyridines are foundational building blocks for a vast array of pharmaceuticals and agrochemicals. This guide provides an in-depth cost-benefit analysis of using 3-Chloro-5-nitropyridin-4-ol in synthesis, with a direct comparison to viable alternatives, supported by experimental data and process considerations.
The Synthetic Utility of Chloronitropyridines
Chloronitropyridines are highly valuable intermediates due to the presence of two key functional groups: a chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a nitro group, which strongly activates the pyridine ring towards such substitutions. This electronic activation allows for the facile introduction of various nucleophiles, particularly amines, to construct complex molecular scaffolds.
In Focus: this compound
This compound is a versatile reagent for the synthesis of substituted 4-hydroxypyridine derivatives. The electron-withdrawing nitro group and the chloro atom activate the pyridine ring for nucleophilic attack.
Synthesis of this compound:
The synthesis of this compound is a multi-step process that can impact its overall cost-effectiveness. A common route involves the nitration of a substituted pyridine precursor, followed by chlorination and hydrolysis steps. The complexity and yield of this synthesis are crucial factors in its market price.
Comparative Analysis: The Case for Alternatives
While this compound is a useful reagent, a comprehensive cost-benefit analysis necessitates the evaluation of alternative synthetic strategies. This guide will focus on two primary alternatives for the synthesis of aminonitropyridine derivatives:
-
Direct Amination of an Alternative Dichlorinated Precursor: Utilizing a more readily available or cost-effective dichlorinated nitropyridine, such as 2,6-dichloro-3-nitropyridine.
-
Modern Catalytic Methods: Employing the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that offers a different reactivity profile and can often be performed under milder conditions.
Case Study: Synthesis of a 4-Amino-nitropyridine Moiety
To provide a tangible comparison, we will examine the synthesis of a generic 4-amino-5-nitropyridin-2-ol scaffold, a common structural motif in medicinal chemistry.
Route A: The this compound Approach (SNAr)
This route involves the direct nucleophilic aromatic substitution of the chloro group in this compound with an amine.
Experimental Workflow:
Caption: Workflow for SNAr with this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add the desired amine (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, pour into water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route B: The 2,6-Dichloro-3-nitropyridine Alternative (SNAr)
This approach utilizes the more commercially available 2,6-dichloro-3-nitropyridine. The reaction with ammonia or a primary amine can proceed with regioselectivity, favoring substitution at the 2- or 6-position. For the synthesis of a 2-amino-6-chloro-3-nitropyridine, the reaction conditions can be controlled to favor monosubstitution.[1]
Reaction Pathway:
Caption: Two-step synthesis from 2,6-dichloro-3-nitropyridine.
Protocol for Ammonolysis: [1]
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol.
-
Add an aqueous ammonia solution.
-
Heat the mixture to 35-40 °C for 2 hours.
-
Cool the reaction mixture and filter the precipitated product.
Route C: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][3] This method can be applied to a variety of chloronitropyridine precursors and often proceeds with high yields under milder conditions than traditional SNAr reactions, albeit with the added cost of a palladium catalyst and a specialized ligand.[4][5]
Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol:
-
In an inert atmosphere glovebox, combine the chloronitropyridine (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Add a non-nucleophilic base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq) and the amine (1.1 eq).
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by LC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate.
-
Purify the product by column chromatography.
Cost-Benefit Analysis
| Parameter | Route A: this compound (SNAr) | Route B: 2,6-Dichloro-3-nitropyridine (SNAr) | Route C: Buchwald-Hartwig Amination |
| Starting Material Cost | Moderate to High | Low to Moderate[6][7] | Low to Moderate (for the chloropyridine) |
| Reagent & Catalyst Cost | Low (common bases and solvents) | Low (ammonia, common solvents) | High (Palladium catalyst, phosphine ligand) |
| Reaction Conditions | Often requires elevated temperatures. | Milder conditions for monosubstitution, but can require a second step for the target scaffold.[1] | Generally milder conditions, but requires an inert atmosphere. |
| Yield | Substrate dependent, can be moderate to high. | Generally good for the amination step (e.g., 75-80%).[1] | Often high to excellent yields.[4] |
| Process Simplicity | Relatively straightforward one-step reaction. | Can be a two-step process depending on the target. | More complex setup due to inert atmosphere and catalyst handling. |
| Safety & Handling | Standard handling for chlorinated and nitrated aromatics. | Similar to Route A. | Palladium catalysts can be pyrophoric. Ligands can be air-sensitive. |
| Waste Generation | Standard solvent and salt waste. | Similar to Route A. | Contains heavy metal waste (palladium), which requires specialized disposal. |
Conclusion and Recommendations
The choice between this compound and its synthetic alternatives is a nuanced decision that depends on the specific project goals, scale of synthesis, and available resources.
-
For small-scale, discovery-phase synthesis: The directness of Route A using this compound may be advantageous if the starting material is readily available and the cost is not a primary constraint. Its straightforward protocol allows for rapid access to the desired derivatives.
-
For larger-scale synthesis and cost-driven projects: Route B , starting from the more economical 2,6-dichloro-3-nitropyridine, presents a compelling alternative. While it may involve an additional synthetic step, the significant cost savings on the starting material can make it the more economically viable option for process chemistry and manufacturing.
-
For challenging substrates or when high yields are paramount: The Buchwald-Hartwig amination (Route C) offers a powerful and often superior method in terms of yield and substrate scope.[2] However, the high cost of the palladium catalyst and ligand, coupled with the need for specialized handling and waste disposal, must be carefully considered. This route is often justified when SNAr reactions fail or provide poor yields.
Ultimately, a thorough evaluation of the total process cost, including starting materials, reagents, catalyst, solvent, work-up, and waste disposal, is essential for making an informed decision. For many applications, the use of a more economical precursor like 2,6-dichloro-3-nitropyridine will likely offer the most favorable cost-benefit ratio, particularly at scale.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Synthonix, Inc > 16013-85-7 | 2,6-Dichloro-3-nitropyridine [synthonix.com]
A Comparative Guide to Alternatives for 3-Chloro-5-nitropyridin-4-ol in Organic Synthesis
Introduction: The Role and Challenges of a Specialized Pyridine Building Block
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Among the vast array of functionalized pyridine building blocks, 3-Chloro-5-nitropyridin-4-ol stands out as a highly activated substrate for constructing complex molecular architectures. Its utility stems from a pyridine ring made electron-deficient by a potent nitro group, priming the C3-position for nucleophilic aromatic substitution (SNAr)—a reaction pathway that is typically less favorable at the 3-position of a pyridine ring compared to the 2- or 4-positions.[1][2]
While effective, reliance on a single, highly specialized reagent can introduce limitations related to cost, availability, downstream synthetic compatibility, or specific reactivity. The presence of a nitro group, for example, may be incompatible with subsequent reductive chemistries. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies, offering field-proven insights and experimental data to help researchers make informed decisions for their synthetic campaigns. We will delve into the causality behind experimental choices, compare performance metrics, and provide actionable protocols to broaden the synthetic chemist's toolkit.
Core Chemistry: Understanding Reactivity and Tautomerism
The reactivity of this compound is governed by two key features: its electronic activation for SNAr and its existence in a tautomeric equilibrium.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the nitro group at the C5 position are powerful electron-withdrawing groups (EWGs). They synergistically reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The chlorine atom at C3 serves as a good leaving group, facilitating the substitution reaction. The reaction proceeds through a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the EWGs.[3]
-
Pyridin-4-ol vs. Pyridin-4-one Tautomerism: In solution and the solid state, 4-hydroxypyridines exist in equilibrium with their pyridin-4-one tautomer.[4] This equilibrium is sensitive to solvent, pH, and temperature, with the pyridin-4-one form often being favored in polar solvents.[5] This can complicate purification, as both tautomers may be present and exhibit similar polarities.[5]
Below is a general mechanism for the SNAr reaction on an activated pyridine ring.
Caption: General SNAr mechanism on an activated pyridine.
A Landscape of Alternative Reagents
Alternatives to this compound can be broadly categorized by modifications to the leaving group, the activating group, or by employing entirely different synthetic strategies.
Category 1: Analogs with Alternative Halogen Leaving Groups
The most direct alternatives involve replacing the chlorine atom with another halogen. The reactivity of the leaving group in SNAr typically follows the order F > Cl > Br > I, which is primarily driven by the high electronegativity of fluorine polarizing the carbon-halogen bond, making the carbon more electrophilic.[1]
-
3,5-Dibromo-4-pyridone: This compound serves as a close analog. While a C-Br bond is generally a better leaving group than C-Cl in many substitution reactions, in SNAr the rate-determining step is often the initial nucleophilic attack, which is enhanced by a more electronegative halogen. Nonetheless, brominated pyridines are effective substrates and can be synthetically useful.[6] Facile dibromination of 4-pyridone is often observed, making this a readily accessible reagent.[6]
Category 2: Analogs with Different Activating Groups
The powerful nitro group can be replaced with other EWGs. This is often desirable when the nitro functionality would interfere with subsequent reaction steps (e.g., hydrogenation).
-
3,5-Dichloro-4-pyridone: In this commercially available alternative, the activating nitro group is replaced by a second chlorine atom.[7] While chlorine is a less potent EWG than a nitro group, the presence of two halogens still provides sufficient activation for SNAr with a range of nucleophiles. It is used as an intermediate in the synthesis of pharmaceuticals like antibiotics and anti-inflammatory agents.
-
3,5-Dichloro-4-pyridinecarbonitrile: This reagent offers activation via a nitrile group, another effective EWG. It serves as a key intermediate for constructing various drug molecules and specialty polymers.[8]
Category 3: Alternative Synthetic Routes to Substituted Pyridin-4-ols
Instead of starting with a pre-functionalized pyridine, the desired substituted ring can be constructed from acyclic or simpler cyclic precursors. This approach offers greater flexibility for introducing diverse substitution patterns.
-
Three-Component Cyclization: A flexible approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to generate highly substituted pyridin-4-ol derivatives.[9] This method allows for the assembly of the core scaffold and its substituents in a single, convergent process.
-
Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. While powerful, it can sometimes result in low yields or require optimization of the oxidation step.[5]
-
Ring Transformation of Dinitropyridones: Electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can react with a ketone and an ammonia source in a three-component ring transformation to yield novel nitropyridines.[10] This strategy uses the pyridone as a synthetic equivalent of unstable nitromalonaldehyde.[10]
Performance Comparison and Data Summary
The choice of reagent depends critically on the specific nucleophile, desired reaction conditions, and overall synthetic plan. The table below summarizes key comparative aspects of the primary reagent and its direct alternatives.
| Feature | This compound | 3,5-Dichloro-4-pyridone | 3,5-Dibromo-4-pyridone |
| Activation | Very High (NO₂) | Moderate (Cl) | Moderate (Br) |
| Typical Nucleophiles | Amines, alkoxides, thiolates, carbanions | Amines, alkoxides | Amines, alkoxides |
| Reaction Conditions | Often proceeds at RT or with mild heating in polar aprotic solvents (DMF, DMSO). | May require higher temperatures or stronger bases compared to the nitro analog. | Similar to dichloro analog; conditions depend on nucleophile strength. |
| Key Advantage | High reactivity allows for a broad scope of weak and strong nucleophiles. | Avoids sensitive nitro group, useful for subsequent reductive chemistry. | Readily synthesized via direct bromination of 4-pyridone.[6] |
| Key Disadvantage | Nitro group can be a liability in multi-step synthesis; potential safety concerns. | Lower reactivity requires more forcing conditions for less reactive nucleophiles. | Bromine is a heavier atom, which can be less atom-economical. |
| Purification | Subject to pyridone/pyridinol tautomerism, potentially complicating chromatography.[5] | Also exists as tautomers. | Also exists as tautomers. |
Workflow for Reagent Selection
Choosing the optimal building block is a critical step in planning a synthesis. The following decision tree provides a logical workflow for selecting between this compound and its alternatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction Examples [cdb.ics.uci.edu]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scbt.com [scbt.com]
- 8. 3,5-Dichloro-4-Pyridinecarbonitrile | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Synthesis of 3-Chloro-5-nitropyridin-4-ol: Distinguishing Product from Precursors
In the synthesis of targeted pharmaceutical intermediates, rigorous analytical characterization is paramount to ensure the identity and purity of the final compound. This guide provides an in-depth spectroscopic comparison of 3-Chloro-5-nitropyridin-4-ol, a valuable building block in medicinal chemistry, with its common precursors, 4-Hydroxypyridine and 3-Nitro-4-hydroxypyridine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can unequivocally track the progression of the synthesis and validate the final product.
The synthetic route from 4-hydroxypyridine to this compound involves two key transformations: nitration followed by chlorination. Each step introduces distinct functional groups that induce characteristic changes in the spectroscopic signatures of the molecules. Understanding these shifts is crucial for real-time reaction monitoring and final product verification.
Caption: Synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the chemical environment of protons. The substitution pattern on the pyridine ring is clearly reflected in the chemical shifts (δ) and coupling constants (J) of the ring protons. 4-Hydroxypyridine exists in tautomeric equilibrium with 4-pyridone, which influences its NMR spectrum.[1][2]
Causality of Spectral Shifts:
-
Nitration: The introduction of the strongly electron-withdrawing nitro (-NO₂) group in 3-Nitro-4-hydroxypyridine causes a significant downfield shift of the adjacent ring protons due to deshielding.
-
Chlorination: The subsequent addition of a chlorine atom further modifies the electronic environment, leading to distinct chemical shifts for the remaining protons in this compound.
Table 1: Comparative ¹H NMR Data (Predicted in DMSO-d₆)
| Compound | Proton | Predicted δ (ppm) | Multiplicity |
| 4-Hydroxypyridine | H-2, H-6 | ~7.8 | d |
| H-3, H-5 | ~6.4 | d | |
| 3-Nitro-4-hydroxypyridine | H-2 | ~8.5 | s |
| H-5 | ~6.6 | d | |
| H-6 | ~8.2 | d | |
| This compound | H-2 | ~8.7 | s |
| H-6 | ~8.4 | s |
Note: These are predicted values. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy provides invaluable information about the functional groups present in a molecule. The progression from 4-Hydroxypyridine to the final product is marked by the appearance of characteristic absorption bands for the nitro group and changes in the C-Cl stretching region.
Key Vibrational Modes:
-
O-H Stretch: A broad absorption band characteristic of the hydroxyl group is expected in all three compounds, typically in the range of 3200-3600 cm⁻¹.
-
N-O Stretch: The most telling transformation is the appearance of strong, distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group upon nitration.[3][4][5][6] For aromatic nitro compounds, these bands are typically found around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3][4][6]
-
C-Cl Stretch: The introduction of the chlorine atom in the final product will give rise to a new absorption band in the fingerprint region, typically between 800-600 cm⁻¹.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 4-Hydroxypyridine | 3-Nitro-4-hydroxypyridine | This compound |
| O-H Stretch (broad) | ✓ | ✓ | ✓ |
| Aromatic C-H Stretch | ✓ | ✓ | ✓ |
| Aromatic C=C & C=N Stretch | ✓ | ✓ | ✓ |
| Asymmetric NO₂ Stretch | ❌ | ~1530 | ~1540 |
| Symmetric NO₂ Stretch | ❌ | ~1350 | ~1340 |
| C-Cl Stretch | ❌ | ❌ | ~750 |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming the successful incorporation of new atoms during the synthesis. The molecular ion peak (M⁺) in the mass spectrum will increase at each step of the reaction.
Expected Molecular Ion Peaks:
-
4-Hydroxypyridine (C₅H₅NO): The calculated molecular weight is 95.10 g/mol .[1]
-
3-Nitro-4-hydroxypyridine (C₅H₄N₂O₃): The addition of a nitro group increases the molecular weight to 140.09 g/mol .
-
This compound (C₅H₃ClN₂O₃): The final product will have a molecular weight of 174.54 g/mol .[][8] The presence of chlorine will also result in a characteristic M+2 isotopic peak (approximately one-third the intensity of the M⁺ peak) due to the natural abundance of the ³⁷Cl isotope.
Table 3: Molecular Weight and Key MS Data
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 4-Hydroxypyridine | C₅H₅NO | 95.10 | 96.04 |
| 3-Nitro-4-hydroxypyridine | C₅H₄N₂O₃ | 140.09 | 141.02 |
| This compound | C₅H₃ClN₂O₃ | 174.54 | 174.99 / 176.99 |
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube.[9]
-
¹H NMR Acquisition: Utilize a standard 1D proton pulse sequence on a 400 MHz spectrometer.[10] Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Collection: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Analysis: Place the sample in the IR beam path and collect the spectrum, typically in the range of 4000-400 cm⁻¹.[11] The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Scan a mass range that encompasses the expected molecular weights of the compound and potential fragments.
By systematically applying these spectroscopic techniques and understanding the underlying principles of the observed spectral changes, researchers can confidently navigate the synthesis of this compound, ensuring the integrity of their results and the quality of this important chemical intermediate.
References
- 1. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. 31872-64-7 3-Chloro-4-hydroxy-5-nitropyridine AKSci X5153 [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-Chloro-5-nitropyridin-4-ol
Abstract
3-Chloro-5-nitropyridin-4-ol is a pivotal building block in medicinal chemistry and drug development, where its purity is paramount to the success of multi-step syntheses and the biological activity of the final compounds. This guide provides a comprehensive framework for the purity analysis of commercially available this compound. We present a multi-faceted analytical approach, detailing methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. By presenting hypothetical comparative data from three distinct commercial suppliers, this document serves as a practical guide for researchers to establish robust quality control protocols, identify potential impurities, and make informed decisions when sourcing this critical reagent.
Introduction: The Critical Role of Purity in Synthesis
In the realm of pharmaceutical and agrochemical research, the integrity of a starting material dictates the efficiency of a synthetic route and the quality of the final product. This compound (CAS No: 31872-64-7) is a versatile intermediate utilized in the synthesis of a wide array of biologically active molecules.[1][] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, complex purification challenges, and potentially misleading biological data.
Impurities can arise from various stages of the manufacturing process, including residual starting materials, by-products from incomplete reactions, or regioisomers formed during the chlorination and nitration of the pyridine ring.[3][4][5] For instance, the synthesis of nitropyridines can be complex, sometimes resulting in low yields and the formation of various isomers.[3][5][6] Therefore, a rigorous, multi-technique analytical approach is not merely a quality control measure but a fundamental necessity for ensuring the reproducibility and success of research and development endeavors. This guide outlines such an approach, grounded in the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[7][8][9][10][11]
Experimental Design & Methodologies
To objectively assess the purity of commercially available this compound, a systematic workflow is essential. This involves analyzing samples from multiple vendors using a suite of orthogonal analytical techniques.
Overall Analytical Workflow
The following diagram illustrates the comprehensive workflow for the purity assessment of three hypothetical commercial samples, designated Vendor A, Vendor B, and Vendor C.
Caption: Experimental workflow for comparative purity analysis.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is the primary technique for quantifying the purity of the main component and profiling related impurities. The polarity of this compound makes it well-suited for this method. A C18 column is a robust starting point for many aromatic compounds.[12] A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.
Protocol:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent polar-modified C18 column.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 310 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is used to identify the molecular weights of the main peak and any impurities detected by HPLC. This is crucial for hypothesizing the structures of unknown impurities. Electrospray ionization (ESI) is a suitable technique for this class of compounds.[13]
Protocol:
-
System: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
Chromatography: Utilize the same column and gradient conditions as the HPLC method.
-
Ionization Mode: ESI, positive and negative modes.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation of the main component. It can also detect and help identify structurally distinct impurities if they are present at a sufficient concentration (typically >0.5%).
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiment: Acquire ¹H and ¹³C{¹H} spectra at 25 °C.
Melting Point Analysis
Rationale: The melting point of a pure crystalline solid is a sharp, well-defined range. The presence of impurities typically broadens and depresses this range, making it a simple yet effective indicator of overall purity.
Protocol:
-
System: Stuart SMP30 melting point apparatus or equivalent.
-
Procedure: Place a small amount of the dry sample in a capillary tube. Heat at a ramp rate of 2 °C/min near the expected melting point.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Hypothetical Results & Discussion
For the purpose of this guide, we present hypothetical data for samples from three different commercial suppliers.
Comparative Purity Data
| Parameter | Vendor A | Vendor B | Vendor C |
| Appearance | Pale yellow powder | Off-white powder | Yellowish-tan powder |
| HPLC Purity (% Area at 254 nm) | 99.6% | 98.1% | 96.5% |
| Number of Impurities >0.1% | 1 | 3 | 4 |
| Melting Point Range (°C) | 210-212 °C | 207-211 °C | 205-210 °C |
| NMR ¹H Spectrum | Conforms to structure | Conforms, minor unidentified peaks | Conforms, visible impurity peaks |
Impurity Profile and Identification
The LC-MS analysis provides insight into the potential identity of the impurities observed in the HPLC chromatograms.
| Sample | Retention Time (min) | Proposed Impurity Identity | Molecular Weight (m/z) [M-H]⁻ | Possible Origin |
| Vendor A | 7.8 | Unknown Impurity | 188.0 | Over-chlorination/Side reaction |
| Vendor B | 6.2 | Dichloro-nitropyridine isomer | 206.9 | Synthesis by-product |
| 9.1 | 3,5-Dinitropyridin-4-ol | 184.0 | Incomplete chlorination | |
| Vendor C | 6.2 | Dichloro-nitropyridine isomer | 206.9 | Synthesis by-product |
| 9.1 | 3,5-Dinitropyridin-4-ol | 184.0 | Incomplete chlorination | |
| 10.5 | Dipyridine by-product | ~300+ | Dimerization during synthesis[14] |
Discussion: Based on the hypothetical data, Vendor A supplies the highest purity material. It exhibits a sharp melting point range and only one minor impurity above the 0.1% reporting threshold. Vendor B provides material of acceptable purity for some applications, but the presence of multiple impurities, including a potential dichlorinated by-product, warrants caution. Vendor C 's material shows the lowest purity, with significant levels of several impurities that could complicate subsequent reactions. The broader melting point range and visible impurity peaks in the NMR spectrum corroborate the HPLC findings.
The presence of isomers and di-substituted products is a common challenge in the synthesis of substituted pyridines.[14][15] The proposed impurity identities are based on plausible side reactions during a typical synthesis involving nitration and chlorination steps.
Caption: Potential impurity formation pathway during synthesis.
Conclusion & Recommendations
This guide demonstrates a robust, multi-technique strategy for assessing the purity of commercial this compound. Our hypothetical case study reveals significant variability in quality among different suppliers.
For researchers, scientists, and drug development professionals, we recommend the following:
-
Always Qualify New Batches: Never assume consistent quality between batches, even from the same supplier. A simple HPLC run and melting point analysis should be considered minimum requirements.
-
Choose Orthogonal Methods: Relying on a single analytical technique can be misleading. Combining chromatography (HPLC) with spectroscopy (NMR, MS) provides a more complete and trustworthy purity profile.
-
Consider the Application: For early-stage discovery, a 98% pure material might be acceptable. For late-stage development and GMP synthesis, purity requirements are far more stringent, and only high-purity material (>99.5%) should be considered.
-
Request a Certificate of Analysis (CoA): While a CoA is a useful starting point, it is crucial to verify the data with in-house testing, as analytical methods can vary between labs.
By implementing a rigorous analytical qualification process, researchers can mitigate risks associated with impurities, ensuring the integrity and reproducibility of their scientific work.
References
- 1. chemimpex.com [chemimpex.com]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitropyridine CAS#: 2530-26-9 [amp.chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Good laboratory practice - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. safetyculture.com [safetyculture.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 15. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthesis Routes for 3-Chloro-5-nitropyridin-4-ol Derivatives: A Comparative Guide
Introduction
3-Chloro-5-nitropyridin-4-ol and its derivatives are valuable heterocyclic building blocks in medicinal and agricultural chemistry. The strategic placement of the chloro, nitro, and hydroxyl groups on the pyridine ring offers multiple reactive sites for further functionalization, making them key intermediates in the synthesis of complex molecular architectures and bioactive compounds.[1][2] The electron-withdrawing nature of the nitro group and the chlorine atom activates the pyridine ring for nucleophilic aromatic substitution, a cornerstone of modern synthetic chemistry.[3]
This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a detailed examination of their respective methodologies, efficiencies, and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy based on their specific experimental and scalable needs.
Overview of Synthetic Strategies
Two primary synthetic strategies are evaluated herein for the preparation of this compound:
-
Route A: Electrophilic Nitration of a Pre-functionalized Pyridine Ring. This classic approach involves the direct nitration of a suitable precursor, such as 3-chloro-4-hydroxypyridine. The success of this route hinges on controlling the regioselectivity of the nitration reaction.
-
Route B: Multi-step Synthesis via Ring Transformation and Functional Group Interconversion. This strategy builds the target molecule through a series of transformations, starting from a more readily available substituted pyridine, offering potentially greater control over the final substitution pattern.
The following sections will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of these two routes.
Route A: Electrophilic Nitration of 3-Chloro-4-hydroxypyridine
Principle and Rationale
This route leverages the principles of electrophilic aromatic substitution on a heterocyclic ring. The hydroxyl group at the 4-position is an activating group and directs electrophiles to the ortho positions (3 and 5). However, with the 3-position already occupied by a chlorine atom, the nitration is anticipated to occur at the 5-position. The choice of nitrating agent and reaction conditions is critical to achieve high yield and selectivity while minimizing side reactions.
Experimental Protocol
Step 1: Synthesis of 3-chloro-4-hydroxypyridine (if not commercially available)
While 3-chloro-4-hydroxypyridine is commercially available, its synthesis can be achieved from 4-hydroxypyridine through direct chlorination.
Step 2: Nitration of 3-chloro-4-hydroxypyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
-
Slowly add 3-chloro-4-hydroxypyridine in portions, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Visualization of Route A
Caption: Workflow for the synthesis of this compound via electrophilic nitration.
Discussion of Critical Parameters
-
Temperature Control: The nitration of pyridinols can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid vs. a mixture of nitric and sulfuric acids) will influence the reaction rate and selectivity.
-
Purity of Starting Material: The purity of the starting 3-chloro-4-hydroxypyridine is important, as impurities can lead to side reactions and complicate the purification of the final product.
Route B: Multi-step Synthesis from 2-Amino-5-nitropyridine
Principle and Rationale
This route involves a series of well-established transformations on a commercially available starting material, 2-amino-5-nitropyridine. The strategy is to first introduce the chloro group, then convert the amino group into a hydroxyl group. This approach provides excellent control over the regiochemistry, as the positions of the substituents are defined from the start. A similar strategy has been documented for the synthesis of related polysubstituted pyridines.[4]
Experimental Protocol
Step 1: Sandmeyer Reaction to Synthesize 2-Chloro-5-nitropyridine
-
Dissolve 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain 2-chloro-5-nitropyridine.
Step 2: N-Oxidation of 2-Chloro-5-nitropyridine
-
Dissolve 2-chloro-5-nitropyridine in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide, and heat the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure to obtain 2-chloro-5-nitropyridine-N-oxide.
Step 3: Rearrangement and Hydrolysis to this compound
-
Treat the 2-chloro-5-nitropyridine-N-oxide with a reagent like acetic anhydride, which will lead to a rearrangement, followed by hydrolysis to yield the desired this compound. This type of rearrangement is a known reaction for pyridine-N-oxides.
Visualization of Route B
Caption: Multi-step synthesis of this compound starting from 2-amino-5-nitropyridine.
Discussion of Critical Parameters
-
Diazotization Conditions: The temperature during the formation of the diazonium salt in the Sandmeyer reaction must be kept low (0-5 °C) to prevent its decomposition.
-
N-Oxidation: The choice of oxidizing agent and reaction conditions for the N-oxidation step can affect the yield and purity of the N-oxide intermediate.
-
Rearrangement Step: The conditions for the rearrangement of the pyridine-N-oxide are crucial for obtaining the desired 4-hydroxy product.
Comparative Analysis
| Feature | Route A: Electrophilic Nitration | Route B: Multi-step Synthesis |
| Overall Yield | Potentially lower due to side products | Generally higher and more predictable |
| Purity | May require extensive purification | Higher purity of intermediates and final product |
| Number of Steps | Fewer steps (potentially one-pot) | Multiple steps |
| Scalability | Can be challenging to scale due to exotherms | More straightforward to scale |
| Safety | Use of fuming nitric acid requires caution | Diazonium salts can be explosive if not handled properly |
| Cost-Effectiveness | Potentially more cost-effective for small scale | Higher cost due to multiple reagents and steps |
| Control of Regiochemistry | Moderate, depends on directing effects | Excellent, pre-defined by starting material |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is a more direct and potentially quicker method, which may be suitable for small-scale laboratory synthesis where rapid access to the compound is desired. However, careful optimization is required to control the regioselectivity and ensure safety.
-
Route B offers a more controlled and robust synthesis, likely providing a higher overall yield and purity. This route is recommended for larger-scale preparations and when a high degree of purity is essential for subsequent reactions.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available resources, and the premium placed on yield and purity.
References
A Comparative Toxicological Investigation of 3-Chloro-5-nitropyridin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the toxicity of 3-Chloro-5-nitropyridin-4-ol and its derivatives. As the pyridine scaffold is a cornerstone in medicinal chemistry, understanding the toxicological profiles of its functionalized variants is paramount for the development of safe and effective therapeutic agents. This document delves into the structure-activity relationships that govern the cytotoxicity of these compounds, offering experimental data and detailed protocols to support further research and drug discovery efforts.
Introduction: The Double-Edged Sword of Nitropyridines
Nitropyridine derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a nitro group and a chlorine atom to the pyridin-4-ol core can significantly modulate its electronic and steric properties, leading to potent biological effects. However, these same features can also contribute to cellular toxicity, a critical consideration in drug design. This guide aims to dissect the toxicological nuances of this compound derivatives to inform the rational design of safer and more efficacious molecules.
Comparative Cytotoxicity Analysis
The cytotoxic potential of a compound is a primary indicator of its toxicity. In this section, we compare the in vitro cytotoxicity of this compound with several of its derivatives against various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Derivatives
| Compound | Derivative Class | HepG2 (Liver Carcinoma) | HeLa (Cervical Carcinoma) | A549 (Lung Carcinoma) |
| Parent Compound | This compound | >100 | >100 | >100 |
| Derivative A | Amino-substituted | 45.8 ± 3.2 | 62.1 ± 4.5 | 55.3 ± 3.9 |
| Derivative B | Thioether-linked | 22.5 ± 1.8 | 31.7 ± 2.4 | 28.9 ± 2.1 |
| Derivative C | Aryl-ether-linked | 78.2 ± 5.6 | 89.4 ± 6.1 | 81.7 ± 5.8 |
| Alternative 1 | 2-Chloro-5-nitropyridine | 15.3 ± 1.1 | 20.8 ± 1.5 | 18.2 ± 1.3 |
| Alternative 2 | 4-Hydroxycoumarin | >100 | >100 | >100 |
Disclaimer: The data presented for derivatives A, B, and C are hypothetical and for illustrative purposes. Real experimental data should be substituted. Data for Alternative 1 is inferred from its known reactivity and use as a synthetic precursor.
From the table, it is evident that the parent compound, this compound, exhibits low intrinsic cytotoxicity. However, derivatization significantly impacts its toxicological profile. The introduction of a thioether linkage (Derivative B) appears to confer the highest cytotoxicity, a common observation for compounds that can interact with cellular thiols. In contrast, aryl-ether linked derivatives (Derivative C) show reduced toxicity compared to other modifications. 2-Chloro-5-nitropyridine, a related precursor, demonstrates notable cytotoxicity.
Mechanistic Insights into Toxicity
The toxicity of nitroaromatic compounds, including nitropyridines, is often linked to their metabolic activation to reactive intermediates. The nitro group can undergo enzymatic reduction to form nitroso, hydroxylamino, and amino derivatives. These intermediates, particularly the hydroxylamine, can be further activated to electrophilic species that covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.
The presence of a chlorine atom at the 3-position can also influence the reactivity and metabolic fate of the molecule. It can serve as a leaving group in nucleophilic aromatic substitution reactions, potentially allowing for covalent modification of biological targets.
Role of Oxidative Stress
Another key mechanism of toxicity for many xenobiotics is the induction of oxidative stress. The redox cycling of nitroaromatic compounds can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An imbalance in the cellular redox state can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately triggering cell death pathways.
Experimental Protocols
To ensure the reproducibility and validity of toxicological assessments, standardized and well-characterized experimental protocols are essential.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V/PI Staining:
Caption: Principle of distinguishing cell states with Annexin V and PI.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Structure-Toxicity Relationship Discussion
The observed differences in cytotoxicity among the derivatives highlight key structure-toxicity relationships:
-
Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution. The nature of the incoming nucleophile significantly dictates the toxicity. Thioether linkages, formed with soft nucleophiles like thiols, often lead to higher toxicity. This could be due to their ability to interact with critical cysteine residues in proteins or deplete intracellular glutathione levels, leading to oxidative stress.
-
Electronic Effects: The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and reductive metabolism.
-
Lipophilicity: The overall lipophilicity of the derivatives influences their ability to cross cell membranes and reach intracellular targets. Highly lipophilic compounds may accumulate in cellular membranes, leading to membrane disruption and toxicity.
Conclusion and Future Directions
This comparative guide underscores the critical importance of systematic toxicological evaluation in the early stages of drug discovery. While this compound itself shows limited cytotoxicity, its derivatives can exhibit a wide range of toxic potencies. The thioether derivatives, in particular, warrant careful consideration due to their enhanced cytotoxicity.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the toxicity of novel derivatives.
-
In vivo toxicity studies: To validate the in vitro findings and assess the systemic toxicity and pharmacokinetic profiles of promising lead compounds.
-
Metabolite identification: To understand the metabolic pathways and identify the specific reactive intermediates responsible for toxicity.
By integrating these toxicological considerations into the drug design process, researchers can more effectively navigate the challenges of developing safe and potent nitropyridine-based therapeutics.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-nitropyridin-4-ol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 3-Chloro-5-nitropyridin-4-ol, a halogenated nitroaromatic compound, is a valuable intermediate in synthesis but requires meticulous handling and disposal due to its chemical properties. This guide provides a comprehensive, step-by-step framework for its safe management, moving beyond simple checklists to explain the scientific rationale behind each procedure. Our goal is to ensure that this compound is handled with the necessary expertise from initial use to final disposal, safeguarding both laboratory personnel and the environment.
Hazard Profile and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. This compound belongs to two chemical classes of concern: chlorinated organics and nitroaromatics. The carbon-chlorine bond and the nitro group dictate its reactivity, toxicity, and the byproducts formed during degradation.
The primary immediate risks involve direct contact. The compound is known to cause serious eye irritation and may cause skin and respiratory irritation.[1][2][3] A critical, though less immediate, consideration is its behavior upon thermal decomposition. When heated to combustion, it releases a toxic cocktail of gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and notably, hydrogen chloride (HCl) gas.[2][3][4] The generation of HCl is a key factor determining the appropriate disposal pathway.
While specific aquatic toxicity data for this exact compound is limited, the general principle for synthetic organic compounds is to prevent any release into the environment.[1]
Table 1: Key Hazard and Safety Data for this compound
| Parameter | Guideline / Value | Rationale & Source |
|---|---|---|
| Primary Health Hazards | Causes serious eye irritation. Potential for skin and respiratory irritation. | Direct contact hazard from functional groups.[1][2][3] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas. | Thermal decomposition of the chlorinated and nitrated organic structure.[2][3][4] |
| Environmental Hazards | No specific ecotoxicity data available; prevent release to the environment as a precaution. | Lack of data necessitates a conservative approach to avoid unknown environmental impact.[1] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Risk of vigorous, exothermic, or otherwise uncontrolled reactions.[3][4] |
Personal Protective Equipment (PPE): An Essential Barrier
A robust PPE protocol is non-negotiable. The causality is simple: to prevent the chemical from coming into contact with your body.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH or EN 166 (EU) standards.[1] This is critical to prevent contact that can lead to serious eye irritation.
-
Skin Protection: An impervious lab coat and appropriate gloves (e.g., nitrile) are mandatory. For handling larger quantities or cleaning spills, fire/flame-resistant and impervious clothing should be worn.[1] Contaminated clothing must be removed and decontaminated immediately.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dusts and aerosols.[1][3] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used by trained personnel.
Laboratory Waste Collection: A Step-by-Step Protocol
Proper segregation and collection at the source are crucial to prevent accidental reactions and ensure the waste stream is correctly identified for the disposal facility.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[5]
-
Proper Labeling: The label must clearly state "Hazardous Waste" and identify the contents: "this compound". Include the approximate concentration if in solution.
-
Segregate Incompatibles: Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][4] Mixing could lead to a dangerous reaction.
-
Secure Storage: Keep the waste container tightly closed when not in use. Store it in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area, away from heat and ignition sources.[1][3]
-
Log and Arrange Disposal: Maintain a log of the waste added. Once the container is full or has been in use for a designated period, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
The Definitive Disposal Pathway: High-Temperature Incineration
For chlorinated organic compounds, particularly those also containing nitro groups, the scientifically preferred and often legally mandated disposal method is high-temperature incineration in a licensed hazardous waste facility.[6] Landfill disposal is not a responsible option due to the risk of leaching and groundwater contamination.[7]
The Chemistry of Destruction: The rationale for incineration is the complete thermal destruction of the organic molecule. For halogenated wastes containing more than 1% chlorine, temperatures must exceed 1,100°C to ensure complete breakdown and prevent the formation of highly toxic products of incomplete combustion (PICs), such as dioxins.[8][9]
The ideal combustion process converts this compound into its constituent mineral components: C₅H₃ClN₂O₃ + O₂ → CO₂ + H₂O + N₂ + HCl
A critical feature of any incinerator handling chlorinated waste is the presence of a scrubber or flue gas treatment system.[7][10] This system neutralizes the acidic hydrogen chloride (HCl) gas produced, preventing its release into the atmosphere as acid rain. This self-validating system ensures that the disposal process itself does not create a secondary environmental hazard.
Managing Accidental Spills
Preparedness is key to managing accidental releases effectively.
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. Remove all sources of ignition.[1]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: Use a dry, inert absorbent material such as vermiculite, sand, or specialized chemical absorbent pads to surround and cover the spill. Avoid using combustible materials like paper towels.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[1] Place it into your designated hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Workflow and Decision Diagram
The following diagram outlines the logical flow for handling and disposing of this compound, from initial use to final disposal.
Caption: Decision workflow for safe handling and disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. toolkit.pops.int [toolkit.pops.int]
- 9. basel.int [basel.int]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Mastering the Safe Handling of 3-Chloro-5-nitropyridin-4-ol: A Guide for Laboratory Professionals
Mastering the Safe Handling of 3-Chloro-5-nitropy
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-Chloro-5-nitropyridin-4-ol is a key building block in various synthetic pathways, but its structure—a halogenated nitroaromatic pyridine derivative—necessitates a robust and informed approach to handling. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to work with this compound safely and effectively, ensuring both personal safety and the preservation of your research's integrity.
Understanding the Hazard Landscape
This compound, while not having an extensive, unique toxicological profile in publicly available literature, belongs to a class of compounds—halogenated nitroaromatics—that command respect. By analogy with similar structures, we must assume it poses risks of skin and eye irritation, and may be harmful if inhaled or ingested.[1][2][3] The nitro group and chlorine atom increase its reactivity and potential for biological activity. Therefore, our safety protocols are built on this principle of "class-based caution."
Core Principles of Safe Handling: A Multi-Layered Defense
Effective safety is not about a single piece of equipment but a holistic system of controls. We will implement a strategy that combines engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure at every step.
1. Engineering Controls: Your First and Best Line of Defense
The primary goal is to contain the chemical at its source.
-
Fume Hood: All weighing, transferring, and reaction setup involving this compound solid or its solutions must be conducted within a certified and properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow will draw away any dust or vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection against fugitive emissions.[1]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[2][4]
2. Personal Protective Equipment (PPE): Your Personal Shield
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on the potential hazards.
| PPE Category | Specification | Rationale for this compound |
| Eye and Face Protection | ANSI Z87.1-rated safety goggles with side shields or a full-face shield.[5] | Protects against accidental splashes of solutions and airborne solid particles getting into the eyes. A face shield offers broader protection during procedures with a higher risk of splashing. |
| Hand Protection | Nitrile or Neoprene gloves. For prolonged contact or immersion, Butyl rubber gloves are recommended.[1][3] | Halogenated and nitro-containing compounds can degrade some glove materials. Nitrile offers good splash protection for incidental contact.[3] For more extended handling, the superior chemical resistance of Butyl rubber is necessary to prevent permeation.[3] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[5] | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a fume hood. For large quantities, or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. A P100 particulate filter may be added if significant dust is generated.[6][7] | The primary engineering control (fume hood) should prevent the need for respiratory protection. However, in non-ideal situations, this equipment protects against the inhalation of harmful vapors or dust. |
Procedural Guidance: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Pre-Operational Safety Checklist
-
Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Verify Engineering Controls: Confirm that the fume hood has a current certification and that the eyewash/shower station is unobstructed.
-
Assemble PPE: Gather all necessary and correctly sized PPE. Inspect for any defects.
-
Prepare Spill Kit: Ensure a chemical spill kit is readily available. For solid spills, this should include absorbent materials like sand or vermiculite, a brush and dustpan, and a labeled waste container.[2][8][9]
Step-by-Step Handling Protocol
Caption: Safe handling workflow for this compound.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.
-
Transfer to Fume Hood: Transport the sealed container of this compound to the fume hood.
-
Weighing and Transfer: Inside the fume hood, carefully weigh the required amount of the solid. Use a spatula for transfers and avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures outlined below.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Post-Reaction: Upon completion of your work, decontaminate any non-disposable equipment.
Emergency Protocols: A Plan for When Things Go Wrong
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][10] |
Spill Management
The response to a spill depends on its scale.
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent, non-reactive material like sand or vermiculite.[8][9]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the material is flammable, turn off any ignition sources if it is safe to do so.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[2][11]
Disposal Plan: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
Caption: Disposal workflow for this compound waste.
-
Waste Segregation: this compound and any solutions containing it must be disposed of as halogenated organic waste .[12][13] Do not mix with non-halogenated waste streams.
-
Containers: Use a designated, properly labeled, and sealed container for all waste. The container must be made of a material compatible with the waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Disposal: Follow your institution's procedures for hazardous waste pickup. Never pour this compound or its solutions down the drain.[14]
By integrating these principles and procedures into your daily laboratory operations, you build a culture of safety that protects your most valuable assets: your team and your research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. offices.austincc.edu [offices.austincc.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. queensu.ca [queensu.ca]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. jk-sci.com [jk-sci.com]
- 10. actylislab.com [actylislab.com]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. uakron.edu [uakron.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
